molecular formula C10H10N2O3 B1417571 Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 27124-44-3

Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1417571
CAS No.: 27124-44-3
M. Wt: 206.2 g/mol
InChI Key: PPTIMFGQTXQBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-9(13)11-7-5-3-4-6-12(7)8/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTIMFGQTXQBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] These nitrogen-bridged heterocyclic compounds are integral to drugs with applications ranging from anxiolytics and hypnotics (e.g., Zolpidem, Alpidem) to gastroprotective and anticancer agents.[4][5] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a key derivative, this compound. This compound serves as a versatile intermediate for the development of novel pharmaceuticals, leveraging its unique electronic and structural features. We will explore a robust synthetic methodology, delve into the reaction mechanism, and outline a complete analytical workflow for structural verification and purity assessment, designed for researchers and professionals in drug development.

Strategic Approach to Synthesis

The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with a suitable electrophilic partner.[2][6] For the target molecule, this compound, a logical and efficient strategy involves a one-pot cyclocondensation reaction. This approach builds the fused imidazole ring onto the pyridine precursor in a single, convergent step.

The chosen precursors are 2-aminopyridine and diethyl bromomalonate . This selection is based on the following rationale:

  • 2-Aminopyridine: Provides the foundational pyridine ring and the exocyclic nitrogen required for the imidazole ring closure.

  • Diethyl Bromomalonate: Serves as the three-carbon electrophilic component. It contains the necessary atoms to form the C2 and C3 positions of the imidazole ring, along with the appended ethyl carboxylate group at C3 and the precursor to the C2-hydroxy group. The bromine atom acts as a leaving group, facilitating the initial alkylation step.

This method is a variation of the classical Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, which typically involves α-haloketones.[7][8] The use of diethyl bromomalonate provides a direct route to the desired 2-hydroxy-3-carboxylate substitution pattern.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined sequence of nucleophilic substitution, intramolecular cyclization, and subsequent aromatization. The causality of each step is critical for understanding reaction optimization and potential side products.

Reaction_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization A 2-Aminopyridine (Nucleophile) C N-Alkylated Intermediate (Pyridinium Salt) A->C Pyridine N attacks C-Br bond B Diethyl Bromomalonate (Electrophile) B->C D Deprotonation of exocyclic -NH2 C->D Base E Cyclized Intermediate D->E Nucleophilic attack on ester carbonyl F Dehydration E->F - H2O G Ethyl 2-hydroxyimidazo[1,2-a]- pyridine-3-carboxylate (Final Product) F->G Tautomerization (Keto-Enol)

Caption: Proposed mechanism for the synthesis of the target compound.

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of diethyl bromomalonate. This is the more nucleophilic nitrogen and its attack forms a stable N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization: In the presence of a base (e.g., sodium bicarbonate or an organic base), the exocyclic amino group is deprotonated, enhancing its nucleophilicity. This amine then attacks one of the proximal ester carbonyl groups in an intramolecular fashion, forming a five-membered ring.

  • Dehydration and Tautomerization: The resulting tetrahedral intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The product exists in tautomeric equilibrium between the 2-oxo and the 2-hydroxy forms, with the 2-hydroxy (enol) form being significantly favored due to aromatic stabilization of the heterocyclic system.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Synthesis_Workflow start Start reagents Reagents Setup 1. Charge a round-bottom flask with 2-aminopyridine and anhydrous ethanol. 2. Add NaHCO3 as a base. 3. Stir to create a suspension. start->reagents addition Reactant Addition 1. Add diethyl bromomalonate dropwise at room temperature. 2. Use an addition funnel over 30 minutes. reagents->addition reflux Reaction 1. Fit the flask with a reflux condenser. 2. Heat the mixture to reflux (approx. 80-85°C). 3. Monitor reaction progress via TLC (e.g., 4:1 Hexane:EtOAc). addition->reflux workup Work-up 1. Cool the reaction to room temperature. 2. Filter off the inorganic salts. 3. Concentrate the filtrate under reduced pressure. reflux->workup purification Purification 1. Redissolve the crude oil in dichloromethane. 2. Wash with water and brine. 3. Dry over anhydrous Na2SO4. 4. Purify by column chromatography (silica gel). workup->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of the title compound.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl bromomalonate (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Anhydrous Ethanol (as solvent)

  • Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (e.g., 5.0 g) and anhydrous ethanol (100 mL). Add sodium bicarbonate to the suspension.

  • Addition: Add diethyl bromomalonate dropwise to the stirring suspension at room temperature over 30 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C). Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-aminopyridine spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove sodium bicarbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Extraction: Concentrate the combined filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. A multi-technique approach ensures unambiguous identification of the synthesized molecule.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy ¹H NMR ¹³C NMR product->nmr ir IR Spectroscopy Identify O-H, C=O, C=C, C=N stretches product->ir ms Mass Spectrometry Determine Molecular Ion Peak [M+H]⁺ product->ms xray X-Ray Crystallography (Optional) Definitive 3D Structure product->xray data Data Analysis & Structural Confirmation nmr->data ir->data ms->data xray->data

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Analytical Data

The following table summarizes the expected data from key analytical techniques. These values are based on known spectral data for structurally similar imidazo[1,2-a]pyridine derivatives.[9][10][11][12]

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~10.5-11.5 ppm (s, 1H, -OH); ~8.5-8.7 ppm (d, 1H, H5); ~7.2-7.8 ppm (m, 2H, H6, H7); ~6.8-7.0 ppm (t, 1H, H8); ~4.3-4.5 ppm (q, 2H, -OCH₂CH₃); ~1.3-1.5 ppm (t, 3H, -OCH₂CH₃).
¹³C NMR Chemical Shift (δ)~165 ppm (C=O, ester); ~145-155 ppm (C2, C8a); ~140 ppm (C3); ~110-130 ppm (C5, C6, C7, C8); ~61 ppm (-OCH₂CH₃); ~14 ppm (-OCH₂CH₃).
IR Spectroscopy Wavenumber (cm⁻¹)3400-3200 (broad, O-H stretch); ~1700-1680 (strong, C=O stretch, ester); 1640-1500 (C=N and C=C stretches); ~1250 (C-O stretch).[13]
Mass Spectrometry m/z RatioExpected [M+H]⁺ at 207.076. Calculated for C₁₀H₁₀N₂O₃. The fragmentation may involve the loss of the ethoxy group (-45) or the entire ethyl ester group.[14][15]
Melting Point Temperature (°C)Expected to be a solid with a defined melting point, characteristic of a pure crystalline compound. Similar structures like the unsubstituted ethyl imidazo[1,2-a]pyridine-2-carboxylate melt at 83-87 °C.[16]
Interpretation of Data
  • NMR Spectroscopy: The ¹H NMR spectrum is expected to be highly informative. The downfield signal for the H5 proton is characteristic of its position adjacent to the bridgehead nitrogen. The broad singlet for the hydroxyl proton confirms the presence of the -OH group. The quartet and triplet signals are definitive for the ethyl ester group. ¹³C NMR confirms the number of unique carbons and the presence of the ester carbonyl and aromatic carbons in their expected regions.

  • IR Spectroscopy: The broad O-H stretch is a key indicator of the hydroxyl group. The strong carbonyl absorption confirms the ester functionality. The fingerprint region will show characteristic absorptions for the fused aromatic ring system.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The observed molecular ion peak should match the calculated mass within a narrow tolerance (e.g., < 5 ppm).

  • X-Ray Crystallography: For absolute structural proof, single-crystal X-ray diffraction can be performed if suitable crystals are obtained. This provides unequivocal data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[17][18][19]

Conclusion and Future Outlook

This guide has detailed a reliable and efficient method for the synthesis of this compound via a one-pot cyclocondensation. The causality-driven explanation of the mechanism and the step-by-step protocols provide a solid foundation for researchers. The comprehensive characterization workflow ensures the unambiguous identification and quality control of the final product.

The title compound is a highly valuable building block. The hydroxyl group at the C2 position and the ester at the C3 position are ripe for further chemical modification, allowing for the generation of diverse libraries of novel imidazo[1,2-a]pyridine derivatives. These new chemical entities can be screened for a wide range of biological activities, continuing the legacy of this remarkable scaffold in the pursuit of new therapeutic agents.[1][3][4]

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Tetrahedron Letters. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • PMC - NIH. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PMC - NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ResearchGate. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • PubMed. Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. [Link]

  • PubChem. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • MDPI. C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. [Link]

  • NIH. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]

  • PMC - NIH. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • PMC - NIH. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]

  • ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. [Link]

  • ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

Sources

"Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This fused heterocyclic system is featured in several marketed drugs, including the widely prescribed hypnotic agent Zolpidem, underscoring its therapeutic relevance.[1] The unique electronic and structural characteristics of this scaffold provide a versatile framework for designing molecules that can interact with a wide array of biological targets. This guide focuses on a specific, functionally rich derivative: This compound . We will provide an in-depth exploration of its chemical properties, structural nuances, synthesis, and reactivity, offering a technical foundation for its application in research and drug discovery.

Structural and Physicochemical Properties

A defining feature of this compound is its potential for tautomerism. Understanding this equilibrium is critical for predicting its reactivity, intermolecular interactions, and behavior in different chemical and biological environments.

The Critical Role of Tautomerism

The "2-hydroxy" substituent on the imidazo[1,2-a]pyridine ring gives rise to a prototropic tautomerism, establishing an equilibrium with the 2-oxo-1,2-dihydroimidazo[1,2-a]pyridine (or "pyridone") form. This phenomenon is analogous to the well-studied 2-hydroxypyridine/2-pyridone equilibrium.[2][3]

  • 2-Hydroxy Form (Enol): This tautomer possesses a fully aromatic bicyclic system.

  • 2-Oxo Form (Amide/Pyridone): In this form, the aromaticity of the pyridine ring is disrupted, but it benefits from the strength of a carbon-oxygen double bond and can be stabilized by intermolecular hydrogen bonding.[2][3]

The position of this equilibrium is highly sensitive to the solvent environment.[4] In non-polar solvents, the hydroxy form may be more prevalent, whereas in polar, protic solvents, the equilibrium often shifts towards the more polar pyridone tautomer, which is better stabilized by hydrogen bonding and dipole-dipole interactions.[4] Computational studies on the parent 2-hydroxypyridine system show the 2-pyridone form to be slightly more stable even in the gas phase.[5] This duality must be considered when designing experiments or interpreting spectroscopic data.

Caption: Keto-enol tautomerism of the core structure.

Physicochemical Data

While specific experimental data for the title compound is sparse, properties can be inferred from related structures. For comparison, Ethyl imidazo[1,2-a]pyridine-2-carboxylate exists as a solid with a melting point of 83-87 °C.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₁₀H₁₀N₂O₃-
Molecular Weight 206.19 g/mol -
Appearance Likely a white to off-white solidBased on related compounds[6]
Melting Point >200 °C (Predicted)The 2-oxo tautomer allows for strong H-bonding, likely increasing the MP compared to non-hydroxylated analogs.
Solubility Soluble in polar organic solvents (DMSO, DMF, alcohols); limited solubility in water and non-polar solvents.The polar ester and hydroxy/oxo groups suggest this solubility profile.
pKa The hydroxy proton is weakly acidic; the pyridine nitrogen is basic. The exact values are influenced by the tautomeric equilibrium.General chemical principles.
Spectroscopic Characterization

The dual tautomeric nature will be evident in spectroscopic analyses. In solution, one might observe peaks for both forms or an averaged spectrum, depending on the rate of interconversion.

TechniqueTautomerExpected Key Signals
¹H NMR Bothδ 9.0-9.5 ppm: H-5 proton (downfield due to proximity to bridgehead nitrogen). δ 7.0-8.0 ppm: Other pyridine ring protons. δ 4.2-4.5 ppm (q): -OCH₂ CH₃ of the ester. δ 1.3-1.5 ppm (t): -OCH₂CH₃ of the ester.
2-Hydroxyδ 10-12 ppm (br s): -OH proton.
2-Oxoδ 8-10 ppm (br s): N-H proton.
¹³C NMR Bothδ ~160-165 ppm: Ester carbonyl carbon. δ ~140-150 ppm: Bridgehead carbons. δ ~110-130 ppm: Other aromatic/olefinic carbons. δ ~60-65 ppm: -O CH₂CH₃ of the ester. δ ~14-16 ppm: -OCH₂C H₃ of the ester.
2-Hydroxyδ ~150-160 ppm: C2 carbon (bearing -OH).
2-Oxoδ ~165-175 ppm: C2 carbon (carbonyl).
IR (cm⁻¹) Both~1720-1740: C=O stretch (ester). ~1600-1650: C=N and C=C stretching.
2-Hydroxy~3200-3500 (broad): O-H stretch.
2-Oxo~1650-1680: C=O stretch (amide/pyridone). ~3100-3300: N-H stretch.
Mass Spec (EI) Bothm/z 206: Molecular ion (M⁺). m/z 178: Loss of ethylene (-C₂H₄). m/z 161: Loss of ethoxy radical (-OC₂H₅). m/z 133: Loss of the carboxylate group (-COOC₂H₅).

Note: Specific shifts are estimates based on data for related imidazo[1,2-a]pyridine and pyridone structures.[6][7]

Synthesis Methodologies

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine derivative with a three-carbon electrophilic partner.[1][8] For the title compound, a logical approach involves the reaction of 2-aminopyridine with an appropriate diethyl malonate derivative.

A particularly relevant method is the condensation of 2-aminopyridine with triethyl methanetricarboxylate, which has been used to synthesize the analogous ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.[7] This suggests a plausible pathway where 2-aminopyridine reacts with a malonic ester derivative that can cyclize to form the desired 2-hydroxy-3-carboxylate structure.

SynthesisWorkflow cluster_reactants Starting Materials Reactant1 2-Aminopyridine Process Condensation & Cyclization Reactant1->Process Reactant2 Diethyl (ethoxymethylene)malonate or similar C3 synthon Reactant2->Process Heat Heat (Reflux) Process->Heat Solvent High-boiling solvent (e.g., Dowtherm A, Diphenyl ether) Solvent->Process Reaction Condition Product Ethyl 2-hydroxyimidazo[1,2-a]pyridine- 3-carboxylate Heat->Product caption General synthetic workflow.

Caption: General synthetic workflow.

Experimental Protocol: Cyclocondensation Approach

This protocol is a representative procedure adapted from established methods for synthesizing similar heterocyclic systems.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq).

  • Reagent Addition: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Add diethyl (ethoxymethylene)malonate (1.1 eq).

  • Thermal Cyclization: Heat the reaction mixture to reflux (typically >200 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solvent upon cooling. The crude product can be collected by filtration.

  • Purification: The collected solid is washed with a non-polar solvent (e.g., hexane or ether) to remove the reaction solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Causality Note: The use of a high-boiling solvent is crucial. The initial condensation is followed by an intramolecular cyclization with the elimination of ethanol, a process that requires significant thermal energy to overcome the activation barrier.

Chemical Reactivity and Derivatization Potential

The molecule possesses three key regions for chemical modification: the heterocyclic core, the hydroxy/oxo group, and the ethyl ester. This functional diversity makes it a valuable building block.

  • C3-Position Reactivity: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic attack, though the presence of the carboxylate group can be deactivating. However, it can participate in reactions like Michael additions.[9][10]

  • Ester Functionalization: The ethyl ester is a versatile handle for modification.

    • Hydrolysis: Basic or acidic hydrolysis will yield the corresponding 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid , a key intermediate for amide bond formation.[11]

    • Amidation: Direct reaction with amines (ammonolysis) or, more efficiently, conversion of the corresponding acid to amides using standard peptide coupling reagents (e.g., HATU, EDC).

    • Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding (2-hydroxyimidazo[1,2-a]pyridin-3-yl)methanol .

  • Hydroxy/Oxo Group Reactivity:

    • O-Alkylation/Acylation: The oxygen of the 2-hydroxy tautomer is nucleophilic and can be alkylated (e.g., with alkyl halides under basic conditions) or acylated (e.g., with acid chlorides).[12]

    • N-Alkylation: The nitrogen of the 2-oxo tautomer can also undergo alkylation, leading to N-substituted derivatives. The regioselectivity (N vs. O alkylation) can often be controlled by the choice of base and solvent.

Reactivity cluster_ester Ester Reactions cluster_core Core/Hydroxy Reactions Core This compound Hydrolysis Hydrolysis (NaOH or HCl) Core->Hydrolysis Amidation Amidation (R₂NH) Core->Amidation Reduction Reduction (LiAlH₄) Core->Reduction Alkylation O/N-Alkylation (R-X, Base) Core->Alkylation Acylation O-Acylation (Acyl Chloride) Core->Acylation ElectrophilicSub Electrophilic Substitution (e.g., Halogenation at C5/C7) Core->ElectrophilicSub CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Amide Amide Derivatives Amidation->Amide Alcohol Primary Alcohol Derivative Reduction->Alcohol EtherEster O/N-Alkyl Derivatives Alkylation->EtherEster Acylated O-Acyl Derivative Acylation->Acylated SubstitutedCore Ring-Substituted Derivatives ElectrophilicSub->SubstitutedCore caption Key reactive sites and potential transformations.

Caption: Key reactive sites and potential transformations.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][13][14] this compound serves as an excellent starting point for the development of novel therapeutics.

  • Scaffold for Library Synthesis: The multiple points for diversification allow for the rapid creation of compound libraries for high-throughput screening. By varying the substituents on the ester, the hydroxy/oxo group, and the pyridine ring, chemists can systematically explore the structure-activity relationship (SAR) for a given biological target.

  • Hydrogen Bonding Capabilities: The 2-oxo tautomer presents both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality is crucial for binding to many biological targets, particularly protein kinases, where hinge-binding interactions are often key to inhibitory activity.

  • Bioisosteric Replacement: The core can be used as a bioisostere for other bicyclic heterocycles in known active compounds, a common strategy in lead optimization to improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its key chemical properties are defined by a delicate tautomeric equilibrium between its hydroxy-aromatic and oxo-pyridone forms, which influences its physical properties, spectroscopic signature, and reactivity. The presence of a modifiable ethyl ester and the reactive core provides chemists with multiple avenues for derivatization. Grounded in the proven biological relevance of the imidazo[1,2-a]pyridine scaffold, this compound represents a valuable starting point for the rational design and synthesis of novel molecules with therapeutic potential.

References

  • Ukrainets, I. V., et al. (2006). 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]

  • Gholamzadeh, M., et al. (2022). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. New Journal of Chemistry. Available at: [Link]

  • PubChem. Ethyl imidazo[1,2-a]pyridine-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Gholamzadeh, M., et al. (2022). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition. RSC Publishing. Available at: [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

  • PubChem. Ethyl Imidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Paudler, W. W., & Kuder, J. E. (1966). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.
  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Available at: [Link]

  • Halim, M. E., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate. Bangladesh Journals Online. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Available at: [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Crystal Structure of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the precise three-dimensional atomic arrangement of its derivatives is paramount for rational drug design and development. This guide focuses on the crystal structure of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate. As no public domain crystal structure for this specific molecule is available, this document provides a comprehensive, predictive analysis grounded in established crystallographic principles and data from closely related analogues. We delve into the critical aspect of tautomerism, propose a detailed experimental workflow for structure determination, and forecast the molecular geometry and supramolecular interactions. This work serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives, offering insights into the causal relationships between molecular structure and material properties.

Introduction: The Privileged Scaffold and the Quest for Structural Certainty

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in drug discovery, a framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to its incorporation into a wide array of marketed drugs and clinical candidates with diverse pharmacological activities, including anti-cancer, anti-tuberculosis, and anti-inflammatory properties.[2][3][4] The biological function of any molecule is inextricably linked to its three-dimensional structure.[5] For drug development professionals, a high-resolution crystal structure provides the ultimate proof of molecular identity and offers invaluable insights into the intermolecular forces that govern solubility, stability, and ultimately, bioavailability.[6][7]

This guide addresses the crystal structure of this compound. A thorough search of crystallographic databases reveals no publicly available structure for this compound. Therefore, this document adopts a dual approach:

  • A Predictive Analysis: We will dissect the probable structural features of the molecule, with a critical focus on its likely tautomeric state in the solid phase. This analysis is built upon the established crystal structures of closely related imidazo[1,2-a]pyridine derivatives.[8]

  • A Methodological Blueprint: We will provide a rigorous, field-proven experimental workflow for the synthesis, crystallization, and subsequent structure determination of the title compound via single-crystal X-ray diffraction (SCXRD).[9]

This approach is designed to provide researchers with both a robust hypothesis of the molecule's solid-state conformation and a practical guide to its empirical verification.

The Central Question of Tautomerism

The nominal "2-hydroxy" substitution on the imidazo[1,2-a]pyridine ring introduces the potential for prototropic tautomerism. Analogous to the well-studied 2-hydroxypyridine/2-pyridone equilibrium, the title compound is expected to exist as two primary tautomers: the enol form (2-hydroxy) and the keto form (2-oxo or pyridone).[10][11]

  • Enol Tautomer: this compound

  • Keto (Pyridone) Tautomer: Ethyl 2-oxo-1,2-dihydroimidazo[1,2-a]pyridine-3-carboxylate

While the equilibrium between these forms can be influenced by the solvent environment, in the solid state, the pyridone form is overwhelmingly favored for related heterocyclic systems.[4][10] The primary driving force for this preference is the ability of the pyridone tautomer to form stable, intermolecular hydrogen-bonded dimers via its N-H donor and C=O acceptor sites.[10] This potent intermolecular interaction provides a significant energetic advantage in the crystal lattice. Therefore, all subsequent predictive analyses will be based on the hypothesis that the molecule crystallizes as the pyridone tautomer .

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xrd X-Ray Diffraction Analysis synthesis 1. Cyclocondensation Reaction purification 2. Recrystallization / Chromatography synthesis->purification Crude Product screening 3. Solvent Screening purification->screening Pure Compound (>99%) growth 4. Crystal Growth (Slow Evaporation / Vapor Diffusion) screening->growth mount 5. Crystal Mounting growth->mount High-Quality Crystal data_collection 6. Data Collection (SCXRD) mount->data_collection solve 7. Structure Solution & Refinement data_collection->solve Diffraction Data analysis 8. Structural Analysis solve->analysis Final Structure (CIF File)

Caption: Workflow for Crystal Structure Determination.

Part 3.1: Synthesis and Purification Protocol

The synthesis of imidazo[1,2-a]pyridines is well-established, often proceeding via the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound. [1][12] Objective: To synthesize Ethyl 2-oxo-1,2-dihydroimidazo[1,2-a]pyridine-3-carboxylate.

Proposed Reaction: Cyclocondensation of 2-amino-3-hydroxypyridine with diethyl 2-chloro-3-oxobutanedioate.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq), to the solution to act as a proton scavenger.

  • Reagent Addition: Slowly add diethyl 2-chloro-3-oxobutanedioate (1.1 eq) to the stirring mixture at room temperature. The choice of this reagent is causal; it provides the necessary three-carbon unit and the ethyl carboxylate functionality at the C3 position.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the nucleophilic substitution and subsequent intramolecular cyclization.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The desired product is expected to precipitate out of the aqueous solution.

  • Purification: Collect the crude solid by vacuum filtration. The purity of the compound is the most critical factor for successful crystallization. [9]Purify the product via recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to achieve >99% purity. Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity.

Part 3.2: Single Crystal Growth Protocol

Obtaining diffraction-quality single crystals is often the most challenging step. [9]It is an empirical process requiring patience and systematic screening.

Objective: To grow single crystals of the purified compound with dimensions >0.1 mm in all directions. [9] Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. [13]Screen a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, acetonitrile, water).

  • Method 1: Slow Evaporation (Self-Validating System)

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean, small vial.

    • Cover the vial with a cap containing a small pinhole or with parafilm pierced by a needle. This slows the rate of evaporation, preventing rapid precipitation and promoting the ordered growth of a few large crystals over the formation of many small ones.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. The appearance of well-defined, transparent crystals indicates success.

  • Method 2: Vapor Diffusion (Binary System)

    • Prepare a concentrated solution of the compound in a good solvent (Solvent 1).

    • Place a small, open vial containing this solution inside a larger, sealed jar.

    • Add a poor solvent (an "anti-solvent," Solvent 2), in which the compound is sparingly soluble but which is miscible with Solvent 1, to the bottom of the larger jar.

    • Over time, the anti-solvent will slowly diffuse in the vapor phase into the solution of the compound, gradually reducing its solubility and inducing crystallization.

Part 3.3: Single-Crystal X-ray Diffraction (SCXRD) Protocol

SCXRD is the definitive method for determining the atomic structure of a crystalline solid. [14] Objective: To obtain a high-resolution (typically <1 Å) electron density map and refine it to a precise atomic model.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a suitable crystal under a microscope. The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of inert oil. [14]2. Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. [15]3. Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. The final output is typically a Crystallographic Information File (CIF).

Predictive Structural Analysis

Based on the known crystal structures of related imidazo[1,2-a]pyridine derivatives, we can predict the key structural features of the pyridone tautomer of Ethyl 2-oxo-1,2-dihydroimidazo[1,2-a]pyridine-3-carboxylate.

Molecular Geometry

The core imidazo[1,2-a]pyridine ring system is expected to be nearly planar, a characteristic feature of fused aromatic systems. [8]The ethyl carboxylate group at the C3 position will likely be twisted out of this plane to minimize steric hindrance.

ParameterPredicted ValueRationale / Comparative Data
Imidazo[1,2-a]pyridine Planarity Near-planar (RMSD < 0.02 Å)In related structures, the dihedral angle between the pyridine and imidazole rings is very small, typically <5°. [8]
C2=O Bond Length ~1.23 - 1.25 ÅTypical C=O double bond length in pyridone systems. [4]
N1-C2 Bond Length ~1.38 - 1.40 ÅLonger than a typical C=N bond, indicating single bond character within the pyridone ring. [4]
C3-C10 (Ester Carbonyl) Bond Length ~1.48 - 1.50 ÅStandard C-C single bond length.
C10=O11 (Ester Carbonyl) Bond Length ~1.20 - 1.22 ÅTypical ester C=O double bond length.
C3-C2-N1-C9 Torsion Angle 170-180°The atoms of the core ring system will be largely coplanar.
N1-C2-C3-C10 Torsion Angle 30-60°The ethyl carboxylate group is expected to be rotated out of the main ring plane.

Note: Atom numbering is hypothetical for predictive purposes.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by the strong hydrogen bonding capability of the pyridone tautomer.

  • N-H···O=C Hydrogen Bonds: The most significant interaction is predicted to be a strong hydrogen bond between the N1-H of one molecule and the C2=O of a neighboring molecule. This interaction is highly directional and is expected to link molecules into centrosymmetric dimers or infinite chains, which are common motifs in pyridone crystal structures. [10]* C-H···O Interactions: Weaker C-H···O hydrogen bonds are also probable, likely involving the aromatic C-H donors of the pyridine ring and the oxygen atom of the ethyl carboxylate group as an acceptor. [8]* π-π Stacking: The planar imidazo[1,2-a]pyridine rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice. [8]

H_Bonding mol1 mol1 mol2 mol2 mol1:e->mol2:w N-H···O=C

Caption: Predicted N-H···O=C hydrogen-bonded dimer motif.

Significance for Drug Discovery and Development

Determining the precise crystal structure is not merely an academic exercise; it is a critical step in modern drug development. [16][17]

  • Polymorph Identification: A compound can crystallize in multiple forms (polymorphs), each with different physical properties. [7]Identifying the most stable polymorph is crucial to ensure consistent product quality and therapeutic efficacy.

  • Solubility and Bioavailability: The arrangement of molecules in the crystal lattice and the strength of their intermolecular interactions directly influence the energy required to break the lattice apart, which in turn affects solubility and dissolution rate—key determinants of bioavailability. [6]* Structure-Based Drug Design (SBDD): A high-resolution crystal structure provides the exact conformation of the molecule. This information is essential for computational chemists to model how the molecule interacts with its biological target (e.g., an enzyme active site). [17][18]Understanding the preferred conformation and key interaction points allows for the rational design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. [2]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide has established a robust, scientifically grounded framework for its investigation. Through an analysis of tautomerism and comparison with related known structures, we predict that the molecule crystallizes in its pyridone form, characterized by a planar heterocyclic core and a supramolecular architecture dominated by strong N-H···O=C hydrogen-bonded dimers. The provided experimental protocols offer a clear and logical pathway for the synthesis, crystallization, and structural verification of this compound. The empirical determination of this crystal structure will be a valuable contribution, providing the precise data needed to advance the rational design of new and improved therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Royal Society of Chemistry. Retrieved from [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Retrieved from [Link]

  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology, 53(2), 82–86. Retrieved from [Link]

  • Karle, I. L. (2002). The role of crystallography in drug design. The AAPS Journal, 4(4), E33. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Retrieved from [Link]

  • Naveen, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1501–1507. Retrieved from [Link]

  • Al-Abri, Z., et al. (2021). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Retrieved from [Link]

  • Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22421–22439. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Khan Academy. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

  • Nishiguchi, N., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7741-7761. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Retrieved from [Link]

  • Al-Hourani, B. J., & El-Barghouthi, M. I. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1548. Retrieved from [Link]

  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Retrieved from [Link]

  • SNOUNOU, E. M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Retrieved from [Link]

  • Li, C., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4782–4785. Retrieved from [Link]

  • Grepioni, F., & Braga, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1139. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Wang, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3409. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Tautomerism of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The potential for tautomerism in substituted imidazo[1,2-a]pyridines, such as Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, introduces a critical variable in drug design and development. Tautomeric forms of a molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and receptor binding affinity, thereby profoundly influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the tautomerism of this compound, synthesizing theoretical principles with practical experimental and computational methodologies for its elucidation. We will explore the structural nuances of the potential tautomers, detail spectroscopic and crystallographic techniques for their characterization, and outline computational approaches to predict their relative stabilities. This document serves as a vital resource for researchers engaged in the discovery and optimization of imidazo[1,2-a]pyridine-based drug candidates.

Introduction: The Significance of Tautomerism in Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Several marketed drugs, including Zolpidem and Alpidem, feature this core structure. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which can be influenced by the phenomenon of tautomerism.

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. For this compound, the presence of a hydroxyl group at the 2-position introduces the possibility of keto-enol type tautomerism. The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH.[2] Understanding and controlling the tautomeric form of a drug candidate is paramount, as different tautomers can be recognized differently by biological targets, leading to variations in efficacy and safety.[3]

Potential Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the 2-hydroxy (enol-like) form and the 2-oxo (keto-like) form. These two principal tautomers are:

  • This compound (Enol form): This form contains a hydroxyl group at the C2 position of the imidazo[1,2-a]pyridine ring.

  • Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (Keto form): This tautomer possesses a carbonyl group at the C2 position and a proton on one of the nitrogen atoms of the imidazole ring.

It is crucial to recognize that the proton on the nitrogen in the keto form can potentially reside on either N1 or N4, leading to two possible keto tautomers. However, the 2-oxo-1,2-dihydro form is generally considered the more stable keto tautomer in related 2-hydroxypyridine systems.[4]

Tautomers Enol This compound (Enol Form) Keto Ethyl 2-oxo-1,2-dihydroimidazo[1,2-a]pyridine-3-carboxylate (Keto Form) Enol->Keto Proton Transfer Keto->Enol Proton Transfer

Caption: Tautomeric equilibrium of the title compound.

Elucidating the Predominant Tautomer: A Multi-faceted Approach

Determining the predominant tautomeric form of this compound requires a combination of experimental and computational techniques.

Experimental Characterization

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution.[5] The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[3]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. Pay close attention to the presence or absence of a hydroxyl proton signal (typically broad) and the chemical shifts of the protons on the imidazo[1,2-a]pyridine core.

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is a key indicator: a signal in the range of δ 140-160 ppm would suggest the enol form (C-OH), while a signal further downfield, typically δ > 160 ppm, is characteristic of a carbonyl carbon (C=O) in the keto form.[6]

  • Data Analysis: Compare the observed chemical shifts with those reported for analogous imidazo[1,2-a]pyridine derivatives and related heterocyclic systems.[7][8] The presence of signals corresponding to only one tautomer suggests that it is the predominant form under the experimental conditions. The observation of two sets of signals would indicate a mixture of tautomers.

Expected Spectroscopic Signatures:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
Enol Form -OH proton signal (variable, broad)- Aromatic protons on the pyridine and imidazole ringsC2 signal at ~140-160 ppm
Keto Form -NH proton signal (variable, broad)- Protons on the pyridine and imidazole rings (shifted relative to enol form)C2 signal (C=O) at >160 ppm

IR spectroscopy provides valuable information about the functional groups present in a molecule. The presence or absence of a strong carbonyl (C=O) stretching vibration is a definitive indicator of the keto tautomer.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Examine the spectrum for characteristic absorption bands. A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of a C=O stretch, confirming the presence of the keto tautomer. The enol form would be expected to show a broad O-H stretching band around 3200-3600 cm⁻¹.

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. If suitable crystals can be obtained, this technique can definitively identify the tautomeric form present in the crystal lattice. The crystal structure of a related compound, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, has been shown to exist in the keto form in the solid state, providing a strong precedent.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

  • Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Process the data and solve the crystal structure using appropriate software.

  • Structural Analysis: The refined crystal structure will reveal the precise atomic positions, bond lengths, and bond angles, unequivocally determining the tautomeric form in the solid state.

Workflow cluster_exp Experimental Elucidation cluster_comp Computational Prediction NMR NMR Spectroscopy (¹H, ¹³C) Tautomer_ID Predominant Tautomer Identified NMR->Tautomer_ID IR IR Spectroscopy IR->Tautomer_ID Xray X-ray Crystallography Xray->Tautomer_ID DFT Density Functional Theory (DFT) DFT->Tautomer_ID Start Synthesized Compound Start->NMR Start->IR Start->Xray Start->DFT

Caption: Workflow for Tautomer Identification.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[10][11] By calculating the ground-state energies of the possible tautomers, the thermodynamically most stable form can be identified.

Computational Protocol: DFT Calculations

  • Structure Preparation: Build the 3D structures of the enol and keto tautomers of this compound using a molecular modeling software.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12][13] The inclusion of solvent effects, for instance, through the Polarizable Continuum Model (PCM), can provide more accurate predictions for the solution phase.[13]

  • Data Analysis: Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant form at equilibrium. The energy difference can be used to estimate the equilibrium constant.

Predicted Stability:

Based on studies of related 2-hydroxypyridine systems, it is anticipated that the keto tautomer of this compound will be the more stable form.[4][10] The increased stability of the keto form is often attributed to factors such as greater resonance stabilization within the pyridone-like ring.

Conclusion and Future Directions

The tautomeric state of this compound is a critical determinant of its chemical and biological properties. This guide has outlined a robust, multi-pronged strategy for the definitive characterization of its predominant tautomeric form. By integrating high-resolution spectroscopic techniques, single-crystal X-ray diffraction, and state-of-the-art computational modeling, researchers can gain a comprehensive understanding of the tautomeric landscape of this important heterocyclic scaffold.

For drug development professionals, the insights gained from such studies are invaluable. Knowledge of the stable tautomer allows for more accurate structure-activity relationship (SAR) studies, improved design of analogues with desired properties, and a more profound understanding of the molecule's interaction with its biological target. Future work in this area should focus on systematically investigating the influence of substituents on the imidazo[1,2-a]pyridine ring on the tautomeric equilibrium, thereby providing a predictive framework for the design of novel therapeutics.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • e-PG Pathshala. (n.d.). IR Spectroscopy.
  • Ivanova, B. B., & Nikolova, V. T. (2020).
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(25), 4897-4901.
  • Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1540.
  • El-Emam, A. A., Al-Deeb, O. A., Al-Tamimi, A.-M. S., & Al-Ghorbani, M. (2017). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • Krygowski, T. M., & Szatylowicz, H. (2015). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 26(5-6), 1435-1445.
  • Al-Masoudi, N. A., & Al-Sultani, W. J. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462.
  • Abad, N., Missioui, M., Alsubari, A., Mague, J. T., Essassi, E. M., & Ramli, Y. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate.
  • Abad, N., Missioui, M., Alsubari, A., Mague, J. T., Essassi, E. M., & Ramli, Y. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate.
  • Nikolova, V., & Ivanova, B. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 2195–2205.
  • Al-Masoudi, N. A., & Al-Sultani, W. J. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462.
  • Elgemeie, G. H., Jones, P. G., & El-Ezbawy, S. R. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • El-Sayed, M. A. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(2), 1179-1186.
  • Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. In Annual Reports on NMR Spectroscopy (Vol. 58, pp. 1-118). Academic Press.
  • Matsuo, H., Ohe, M., & Tani, K. (1974). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Journal of Biochemistry, 75(4), 721-730.
  • Zhang, Y., & Wang, D. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • Wang, Y., Zhang, L., & Zhang, H. (2013). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry, 51(12), 808-814.
  • Li, J.-T., & Li, X.-L. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 16(8), 6435–6443.
  • Beiramabadi, H. (2015). Tautomerization of pyrido[2′,1′:2,3]imidazo[4,5-B]quinoline-12-ylcyanide: A DFT study. Journal of Structural Chemistry, 56(7), 1253-1261.
  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008).
  • El Aatiaoui, A., Anouar, E. H., Guesmi, Z., Hrichi, H., Al-Ghorbani, M., & Roisnel, T. (2017). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
  • Nikolova, V., & Ivanova, B. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 2195–2205.

Sources

A Deep Dive into the Spectroscopic Signature of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents.[1] The precise characterization of novel derivatives is paramount to understanding their structure-activity relationships and ensuring their purity and identity. This technical guide provides an in-depth analysis of the spectroscopic profile of a key derivative, ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate , focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

A crucial aspect of 2-hydroxy-substituted pyridyl systems is the potential for keto-enol tautomerism.[2][3] In the case of this compound, it is expected to exist in equilibrium with its keto tautomer, ethyl 1,2-dihydro-2-oxo-imidazo[1,2-a]pyridine-3-carboxylate. The position of this equilibrium can be influenced by factors such as the solvent and the physical state of the sample, which will be reflected in the spectroscopic data.[4] This guide will address the spectroscopic manifestations of this important chemical phenomenon.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

A. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons (like -OH and -NH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0 to 200 ppm is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopic Analysis.

B. Predicted ¹H NMR Spectroscopic Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound, with assignments based on the analysis of related structures.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-5~9.2 - 9.5d~7.0Downfield shift due to proximity to the bridgehead nitrogen and deshielding effects.
H-8~7.6 - 7.8d~9.0
H-7~7.3 - 7.5ddd~9.0, 6.8, 1.3
H-6~6.9 - 7.1td~6.9, 1.3
-OCH₂CH₃~4.3 - 4.5q~7.1Methylene protons of the ethyl ester.
-OCH₂CH₃~1.3 - 1.5t~7.1Methyl protons of the ethyl ester.
2-OHBroad, variables-Exchangeable proton, position and visibility depend on solvent and concentration.
C. Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts provide insight into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (ester)~163 - 165Carbonyl carbon of the ethyl ester.
C-2~155 - 158Carbon bearing the hydroxyl group; its chemical shift is sensitive to tautomerism.
C-8a~145 - 148Bridgehead carbon.
C-5~130 - 133
C-3~125 - 128
C-7~123 - 126
C-6~115 - 118
C-3a~110 - 113
-OCH₂CH₃~60 - 62Methylene carbon of the ethyl ester.
-OCH₂CH₃~14 - 15Methyl carbon of the ethyl ester.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

A. Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

B. Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchHydroxyl group (-OH)
~3100-3000C-H stretchAromatic C-H
~2980C-H stretchAliphatic C-H (ethyl group)
~1720-1740C=O stretchEster carbonyl
~1640C=N stretchImidazo[1,2-a]pyridine ring
~1600, 1480C=C stretchAromatic ring skeletal vibrations
~1250C-O stretchEster C-O

The presence of a broad band around 3400 cm⁻¹ for the O-H stretch and a strong absorption around 1720-1740 cm⁻¹ for the ester C=O are key diagnostic features. In the case of the keto tautomer, a C=O stretch for the pyridone ring would be expected around 1660-1680 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

A. Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement, which allows for the determination of the elemental composition.[5]

  • Data Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Caption: General Workflow for Mass Spectrometric Analysis.

B. Predicted Mass Spectrometric Data
  • Molecular Formula: C₁₀H₁₀N₂O₃

  • Molecular Weight: 206.20 g/mol

  • Predicted [M+H]⁺: m/z 207.0715

Expected Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for similar structures include the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (-CO).

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its characterization. The interplay of NMR, IR, and MS data allows for an unambiguous confirmation of its structure. A thorough understanding of its potential tautomeric equilibrium is essential for the accurate interpretation of the spectroscopic data. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important class of heterocyclic compounds.

V. References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. (2022). International Journal of Chemistry and Technology. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025). ResearchGate. Retrieved from [Link]

  • Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. (2001). PubMed. Retrieved from [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health. Retrieved from [Link]

  • The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. (n.d.). ChemRxiv. Retrieved from [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]

  • ethyl 2-[[2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetyl]amino]-1,3-thiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024). MDPI. Retrieved from [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Foreword: The Ascendance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Imidazo[1,2-a]pyridine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The imidazo[1,2-a]pyridine core is a quintessential example of such a "privileged scaffold."[1][2] This bicyclic aromatic heterocycle, formed by the fusion of imidazole and pyridine rings, is not merely a synthetic curiosity but a validated structural motif present in numerous marketed drugs and clinical candidates.[3][4] Its unique electronic properties, structural rigidity, and ability to mimic endogenous purines have made it a fertile ground for the discovery of novel drugs targeting a vast spectrum of diseases.[3]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a senior application scientist's perspective on the discovery of imidazo[1,2-a]pyridine derivatives. We will move beyond simple reaction schemes to explore the mechanistic rationale behind synthetic choices, delve into the structure-activity relationships that govern biological function, and provide actionable, field-proven protocols.

Strategic Approaches to the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine skeleton has evolved significantly from its historical origins. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and atom economy.

The Cornerstone: Classical Cyclocondensation Reactions

The most traditional and still widely used method is the condensation of a 2-aminopyridine with a bifunctional electrophile, typically an α-halocarbonyl compound. This approach, pioneered by Tschitschibabin (Chichibabin) in 1925, remains a robust entry point to the scaffold.[3][5]

Mechanistic Rationale: The reaction's success hinges on the differential nucleophilicity of the two nitrogen atoms in 2-aminopyridine. The endocyclic pyridine nitrogen is more nucleophilic and initiates the reaction by displacing the halide in an SN2 reaction, forming a pyridinium salt intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. A subsequent dehydration (aromatization) step yields the final fused bicyclic system. Initial methods required harsh conditions, but the inclusion of a mild base like sodium hydrogen carbonate can significantly improve yields under milder conditions.[3]

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Aminopyridine S1 S_N2 Attack: Pyridine N attacks α-carbon R1->S1 R2 α-Haloketone R2->S1 S2 Intermediate: N-Phenacylpyridinium Salt S1->S2 S3 Intramolecular Cyclization: -NH2 attacks C=O S2->S3 S4 Intermediate: Bicyclic Alcohol S3->S4 S5 Dehydration (Aromatization) S4->S5 P Imidazo[1,2-a]pyridine Product S5->P

Caption: The Tschitschibabin reaction proceeds via N-alkylation followed by cyclization.

Modern iterations of this strategy have focused on improving its environmental footprint. Dong-Jian Zhu and colleagues demonstrated an efficient synthesis by reacting α-haloketones with 2-aminopyridines at a modest 60°C without any catalyst or solvent, showcasing a significant green chemistry advancement.[3]

The Power of Convergence: Multicomponent Reactions (MCRs)

For generating molecular diversity efficiently, MCRs are unparalleled. They combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants. This strategy is central to modern library synthesis for high-throughput screening.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction utilizes a 2-aminopyridine, an aldehyde, and an isocyanide.[6] The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to generate a spiro intermediate, ultimately rearranging to the aromatic product.[7] This method provides rapid access to 3-amino-substituted imidazo[1,2-a]pyridines.

  • A³-Coupling (Aldehyde-Alkyne-Amine): Chernyak and colleagues developed a copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne.[3] This powerful reaction constructs the scaffold while simultaneously installing substituents at the C2 and C3 positions, derived from the aldehyde and alkyne, respectively.

MCR_Workflow Multicomponent Reaction (MCR) Workflow cluster_inputs Starting Materials cluster_process Process cluster_output Output A 2-Aminopyridine Reaction One-Pot Reaction (e.g., GBB or A³-Coupling) - Catalyst (e.g., Cu) - Solvent A->Reaction B Aldehyde B->Reaction C Isocyanide / Alkyne C->Reaction Product Substituted Imidazo[1,2-a]pyridine Reaction->Product Diversity High Structural Diversity (by varying A, B, C) Product->Diversity

Caption: MCRs enable rapid library synthesis from simple building blocks.

Elegant Constructions: Tandem and Cascade Reactions

Tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, offer an elegant and efficient path to the imidazo[1,2-a]pyridine core. A notable example involves the reaction of 2-aminopyridines with nitroolefins.[3][8]

Mechanistic Rationale: This process typically begins with a Michael addition of the 2-aminopyridine to the electron-deficient nitroolefin.[8] The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination/rearrangement to afford the fused heterocyclic product. This strategy has been successfully employed using iron or copper catalysts.[8][9]

Therapeutic Landscape and Biological Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone of numerous therapeutic programs, demonstrating a remarkable breadth of biological activity.[10]

Central Nervous System (CNS) Agents

The most commercially successful applications of this scaffold are in the CNS space. Marketed drugs include Zolpidem for insomnia and Alpidem for anxiety.[4][11] These compounds typically act as modulators of the GABA-A receptor, highlighting the scaffold's ability to interact with key neurological targets.

Antituberculosis Agents: A Modern Breakthrough

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics. The imidazo[1,2-a]pyridine class has delivered a promising clinical candidate, Telacebec (Q203) .[12]

  • Mechanism of Action: Telacebec is a potent inhibitor of the QcrB subunit of the cytochrome bc1 complex (respiratory complex III), which is essential for ATP synthesis in Mycobacterium tuberculosis.[12] This represents a novel mechanism of action, making it effective against resistant strains.

  • Structure-Activity Relationship (SAR): Extensive research has shown that the imidazo[1,2-a]pyridine-3-carboxamide moiety is critical for anti-TB activity.[4] SAR studies revealed that bulky and lipophilic biaryl ethers attached to the carboxamide nitrogen lead to nanomolar potency.[4]

SAR_TB Key SAR for Anti-TB Activity Core Imidazo[1,2-a]pyridine Core Essential for Scaffolding C3_Sub C3-Carboxamide Linker Critical for Target Binding Core->C3_Sub Positioning R_Group R-Group on Amide Bulky, Lipophilic Groups (e.g., Biaryl Ethers) Enhance Potency C3_Sub->R_Group Modulation Activity Potent Anti-TB Activity (nM range) R_Group->Activity Determines

Caption: SAR highlights the critical role of the C3-carboxamide in anti-TB agents.

Anticancer Agents: A Multi-Target Scaffold

The imidazo[1,2-a]pyridine core is a versatile platform for developing anticancer agents by targeting various dysregulated pathways in tumor cells.[13][14]

Derivative ClassTarget Pathway/EnzymeRepresentative ActivityReference
C3-Substituted AnaloguesPI3Kα / mTORIC₅₀ = 2 nM (PI3Kα)[15]
2,3-Diaryl DerivativesNek2 KinaseIC₅₀ = 38 nM (MGC-803 cells)[16]
Isoquinoline-linked SulfonylsEGFR KinasePotent inhibition vs. Erlotinib[17]
Selenylated DerivativesDNA Damage InductionInduces apoptosis in breast cancer cells[15]

These examples underscore the scaffold's tunability. By modifying substitution patterns at the C2, C3, and other positions, researchers can direct the molecule's activity toward a specific kinase or cellular pathway.[13]

Other Therapeutic Areas

The scaffold's utility extends further into:

  • Antiviral Activity: Derivatives with a thioether side chain at the C3 position have shown high activity against human cytomegalovirus (CMV).[18]

  • Antibacterial Activity: Azo-linked derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[19]

  • Neurodegenerative Disease: Certain derivatives, such as IMPY, have been developed as imaging agents for detecting β-amyloid plaques in Alzheimer's disease.[20]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for the synthesis of key imidazo[1,2-a]pyridine intermediates.

Protocol 1: General Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Tschitschibabin-type Reaction)

This protocol is adapted from standard condensation procedures used in the synthesis of various derivatives.[5][19]

Objective: To synthesize a foundational C2-substituted imidazo[1,2-a]pyridine via classical cyclocondensation.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (phenacyl bromide) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).

  • Add sodium bicarbonate (2.0 eq) to the suspension.

  • Add 2-bromoacetophenone (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of a 3-(Alkylthio)methyl Imidazo[1,2-a]pyridine Derivative

This protocol describes the functionalization at the C3 position, a key step for creating antivirally active compounds.[18] It assumes the prior synthesis of the (imidazo[1,2-a]pyridin-3-yl)methanol intermediate.

Objective: To introduce a thioether side chain at the C3 position via substitution reaction.

Materials:

  • (Imidazo[1,2-a]pyridin-3-yl)methanol derivative (1.0 eq)

  • Appropriate thiol (e.g., benzyl mercaptan) (1.2 eq)

  • Glacial Acetic Acid (AcOH)

Procedure:

  • In a suitable flask, dissolve the (imidazo[1,2-a]pyridin-3-yl)methanol derivative (1.0 eq) in glacial acetic acid.

  • Add the thiol (1.2 eq) to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 2-3 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by pouring the reaction mixture into an ice-cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-[(alkylthio)methyl]imidazo[1,2-a]pyridine.

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its journey from a synthetically accessible heterocycle to the core of life-saving medicines is ongoing. Future research will undoubtedly focus on:

  • Novel Synthetic Methodologies: Expanding the toolkit with methods like C-H activation and photoredox catalysis will allow for even more precise and efficient decoration of the core.

  • Target Deconvolution: For derivatives discovered through phenotypic screening, identifying the specific biological target remains a critical step to enable mechanism-based drug design.

  • Exploring New Therapeutic Areas: The scaffold's proven versatility encourages its application against emerging diseases and new biological targets.

This guide has provided a comprehensive overview of the key synthetic strategies, therapeutic applications, and practical methodologies associated with the discovery of imidazo[1,2-a]pyridine derivatives. By understanding the causal relationships between chemical structure, synthetic strategy, and biological activity, researchers can more effectively harness the immense potential of this remarkable scaffold.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Semantic Scholar.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. (n.d.).
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.).
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (n.d.). Journal of Medicinal Chemistry.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). PubMed.
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). NIH.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025).
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. (2003). WashU Medicine Research Profiles.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library.

Sources

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] This designation is not arbitrary; it reflects the scaffold's remarkable synthetic versatility and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] Its significance is underscored by its presence in several commercially successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[4][5][6] The exponential growth in research publications surrounding this moiety highlights its expanding role in the development of novel therapeutics for complex diseases.[5][6]

This guide serves as a technical resource for professionals in the field of drug discovery. It moves beyond a simple cataloging of activities to provide a deeper understanding of the synthetic rationale, mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies required to unlock the full therapeutic potential of substituted imidazo[1,2-a]pyridines.

The Synthetic Foundation: Enabling Chemical Diversity

The biological exploration of the imidazo[1,2-a]pyridine scaffold is fundamentally enabled by its accessible and versatile synthesis. The ability to readily introduce a wide range of substituents at various positions on the bicyclic ring system is crucial for fine-tuning pharmacological activity and optimizing drug-like properties.

Several robust synthetic strategies have been developed, ranging from classical condensation reactions to modern multicomponent and catalytic methods.

  • Classical Condensation: The most traditional and widely used method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8] This straightforward approach allows for the introduction of substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine core.

  • Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offer significant advantages in efficiency and diversity.[9][10] By combining an aldehyde, an isocyanide, and a 2-aminoazine, complex imidazo[1,2-a]pyridines can be assembled in a single step, which is ideal for generating compound libraries for high-throughput screening.[9][10]

  • Catalytic Methods: Modern synthetic organic chemistry has introduced elegant catalytic solutions, such as copper-catalyzed aerobic oxidative cyclizations of 2-aminopyridines with ketones or nitroolefins.[11] These methods often proceed under milder conditions and with greater functional group tolerance, aligning with the principles of green chemistry.[5][6]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2_Aminopyridine 2-Aminopyridine (Substituted) Condensation Condensation/ Cyclization 2_Aminopyridine->Condensation Alpha_Halo_Ketone α-Halo Ketone (R1, R2 substituents) Alpha_Halo_Ketone->Condensation Imidazopyridine Substituted Imidazo[1,2-a]pyridine Condensation->Imidazopyridine Formation of Bicyclic Core

General schematic of the classical synthesis of Imidazo[1,2-a]pyridines.

A Spectrum of Therapeutic Potential

The true value of the imidazo[1,2-a]pyridine scaffold lies in its diverse biological activities. Derivatives have shown significant promise in oncology, infectious diseases, inflammation, and neurology.

Anticancer Activity

Imidazo[1,2-a]pyridines have emerged as a powerful scaffold for the development of targeted anticancer agents.[12][13] Their efficacy stems from the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action (MOA): A primary mechanism involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.[12]

  • PI3K/Akt/mTOR Pathway Inhibition: Many derivatives have been identified as potent inhibitors of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[14][15] This pathway is a central regulator of cell growth, and its hyperactivation is a hallmark of many cancers. Certain compounds have demonstrated dual PI3K/mTOR inhibitory activity, which can lead to a more profound and durable antitumor response.[16][17]

  • c-Met Inhibition: The receptor tyrosine kinase c-Met is another important target. Compound 22e , for example, was identified as a potent and selective c-Met inhibitor with an IC₅₀ of 3.9 nM.[18] It demonstrated significant tumor growth inhibition (75%) in xenograft models, highlighting its potential for clinical development.[18][19]

  • Other Mechanisms: Other reported anticancer mechanisms include tubulin polymerization inhibition, modulation of the Wnt/β-catenin pathway, and induction of apoptosis through the p53 and caspase signaling cascades.[12][14][20][21]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

Selected Anticancer Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget(s)In Vitro Potency (IC₅₀)Cancer ModelReference
Compound 6 PI3K/Akt/mTOR0.14 µMMelanoma (A375)[15]
Compound 22e c-Met Kinase3.9 nMLung Cancer (EBC-1)[18]
Compound 15a PI3K/mTORPI3Kα: 1.2 nM; mTOR: 3.8 nMBreast Cancer (MCF-7)[16][17]
IP-5 Akt PathwayNot specifiedBreast Cancer (HCC1937)[20]
Antimicrobial and Antiviral Activity

The scaffold has demonstrated potent activity against a range of pathogens, offering new avenues for treating infectious diseases.

  • Antitubercular: Imidazo[1,2-a]pyridine-3-carboxamides are a standout class of compounds with remarkable potency against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[22][23] Some derivatives target the cytochrome bc1 complex, a critical component of the electron transport chain, effectively halting bacterial respiration.[5][6]

  • Antibacterial and Antifungal: Broad-spectrum activity has been reported against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[24][25][26][27] The incorporation of moieties like 1,2,3-triazoles can enhance this antimicrobial activity.[24][26]

  • Antiviral: Derivatives have shown significant activity against several viruses. Thioether-substituted imidazo[1,2-a]pyridines are highly active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[28][29] More recent studies have identified compounds that inhibit the RNA-dependent RNA polymerase (RdRp) of the influenza A virus, targeting the PA-PB1 protein-protein interface.[30] Other derivatives have shown potent activity against herpes simplex viruses (HSV).[31][32]

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, and imidazo[1,2-a]pyridines have shown promise as potent anti-inflammatory agents.[33]

Mechanism of Action (MOA):

  • COX-2 Inhibition: A significant number of derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[34][35] This selectivity is critical for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[36]

  • Modulation of Inflammatory Signaling: Certain novel derivatives have been shown to suppress the STAT3/NF-κB signaling pathway.[37][38] These transcription factors control the expression of numerous pro-inflammatory genes, including iNOS and COX-2. Co-administration with natural compounds like curcumin can potentiate these anti-inflammatory effects.[37][38][39]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-6) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Complex IκBα NF-κB Transcription Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Transcription activates Inhibitor Imidazo[1,2-a]pyridine Derivative (MIA) Inhibitor->NFkB Inhibition of DNA Binding

Modulation of the NF-κB inflammatory pathway.
Neuroprotective and CNS Applications

The scaffold's ability to cross the blood-brain barrier has made it attractive for CNS drug discovery.

  • Neurodegenerative Diseases: Derivatives have been developed as imaging agents for detecting β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[40]

  • Anxiolytics and Hypnotics: As previously mentioned, drugs like Zolpidem and Alpidem are potent modulators of GABA-A receptors, leading to their sedative and anxiolytic effects.[5][6][41]

  • Kinase Inhibition: The salt-inducible kinase (SIK) family has emerged as a therapeutic target for metabolic and neurological disorders. Recently, highly selective SIK1 inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed.[42]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-a]pyridine core has yielded crucial insights into the structural requirements for various biological activities.

SAR cluster_annotations Key Substitution Points & SAR Insights SAR_Image C2_label C2 Position: - Often substituted with (hetero)aryl groups. - Crucial for kinase inhibition (e.g., PI3K, c-Met). - Influences binding in hydrophobic pockets. C3_label C3 Position: - Highly versatile for introducing diverse side chains. - Carboxamides are key for antitubercular activity. - Thioether side chains important for antiviral effects. C6_C8_label C6, C7, C8 Positions: - Modifications modulate physicochemical properties (solubility, metabolism). - Can enhance potency and selectivity (e.g., SIK1 inhibitors). - Affects overall ADME profile.

General SAR summary for the Imidazo[1,2-a]pyridine scaffold.
  • C2 Position: Substitution with aryl or heteroaryl rings is a common feature, particularly for anticancer agents that target kinase ATP-binding sites.[12][43] The nature of this ring and its substituents dictates potency and selectivity.

  • C3 Position: This position is highly amenable to modification. For antitubercular activity, a carboxamide linker is often critical.[22] For antiviral activity against CMV, thioether side chains have proven effective.[28][29]

  • C6/C7/C8 Positions: Substitution on the pyridine ring is primarily used to modulate pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. However, strategic substitutions in this region can also lead to significant gains in potency and selectivity, as seen in the development of SIK1 inhibitors.[42][44]

Key Experimental Protocols: A Guide to Practice

The translation of chemical structures into biological insights requires robust and reproducible experimental protocols. The following methodologies are fundamental to evaluating the potential of novel imidazo[1,2-a]pyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow for sufficient cell division cycles for the antiproliferative effects to become apparent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for sufficient time for the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by including untreated controls (100% viability), background controls (medium only), and a known cytotoxic agent as a positive control. Triplicate wells for each concentration are essential to ensure statistical validity.

Protocol 2: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

Causality: This is a classic model of acute inflammation. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily mediated by prostaglandins, the products of COX enzymes. A compound's ability to reduce paw volume in the late phase indicates potential COX inhibition.[34][36]

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-200 g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the imidazo[1,2-a]pyridine derivative.

  • Compound Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Self-Validation: The inclusion of a vehicle control group is essential to establish the baseline inflammatory response, while a standard anti-inflammatory drug like Indomethacin validates the model's responsiveness.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E 5. Blocking (e.g., 5% BSA or Milk) D->E F 6. Primary Antibody Incubation (e.g., anti-pAkt, anti-Akt) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Densitometry H->I

Standard workflow for Western Blot analysis to probe pathway modulation.

Future Directions and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a source of high-value lead compounds in drug discovery.[4] Its synthetic tractability and broad biological activity ensure its relevance for years to come.

Future research should focus on:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve therapeutic index.

  • Novel Therapeutic Areas: Exploring the potential of this scaffold in other areas, such as metabolic diseases, immunology, and neglected tropical diseases.

  • Advanced Drug Delivery: Developing formulations or prodrug strategies to improve the pharmacokinetic profiles of promising lead compounds.

  • Clinical Translation: Advancing the most promising preclinical candidates, such as the potent c-Met and antitubercular agents, into clinical trials.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). BIO Web of Conferences. Retrieved January 19, 2026, from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). Spandidos Publications. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (n.d.). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (n.d.). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. (1998, June 1). Georg Thieme Verlag KG. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (n.d.). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014, August 18). PubMed. Retrieved January 19, 2026, from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025, September 8). PubMed. Retrieved January 19, 2026, from [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2-a]pyridines with potent activity against herpesviruses. (2007, May 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025, November 28). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026, January 1). Sciensage. Retrieved January 19, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. (n.d.). Universitat de València. Retrieved January 19, 2026, from [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

  • [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025, December 31). Journal of Advanced Scientific Research. Retrieved January 19, 2026, from [Link]

  • Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020, February 18). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

"Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties have established it as a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent) feature this core structure, underscoring its therapeutic relevance.[1][3][4] The versatility of the imidazo[1,2-a]pyridine scaffold stems from its bicyclic aromatic nature, which provides a rigid framework for the precise spatial orientation of functional groups, and its hydrogen bond accepting and donating capabilities.

This guide focuses on a specific derivative, This compound , a molecule of interest for its potential as a versatile intermediate in the synthesis of more complex, biologically active compounds. The presence of a hydroxyl group at the 2-position and a carboxylate at the 3-position offers multiple points for chemical modification, making it an attractive building block for the development of novel therapeutics.

Synthesis of this compound and Related Structures

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] Variations of this classical approach, along with more modern multicomponent reactions, provide access to a wide array of substituted imidazo[1,2-a]pyridines.

General Synthetic Strategies

Several key strategies have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives:

  • Condensation Reactions: This is the most traditional and widely used method, involving the reaction of 2-aminopyridines with α-haloketones.[4][5]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction allow for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7]

  • Oxidative Couplings: Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones or nitroolefins provides an efficient route to the imidazo[1,2-a]pyridine scaffold.[8]

  • Tandem and Domino Reactions: These processes, which involve multiple bond-forming events in a single synthetic operation, offer a streamlined approach to complex imidazo[1,2-a]pyridine derivatives.[9]

Specific Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates

The synthesis of imidazo[1,2-a]pyridine-3-carboxylates, the class to which our target molecule belongs, has been achieved through several efficient methods. One notable approach involves a one-pot reaction using N-bromosuccinimide (NBS) to generate an in-situ α-brominated intermediate from β-keto-esters, which then reacts with a 2-aminopyridine.[3]

A straightforward synthesis of the imidazo[1,2-a]pyridine-3-carboxylate ring system involves the reaction of a 2-aminopyridine derivative with ethyl 2-chloroacetoacetate.[10] This reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the exocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Synthesis_Workflow

Detailed Experimental Protocol for a Related Imidazo[1,2-a]pyridine-3-carboxylate

The following protocol is adapted from the synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate and can serve as a template for the synthesis of the title compound, with appropriate modifications to the starting materials.[10]

  • Reaction Setup: To a solution of 2-amino-4-picoline (1.0 eq) in a suitable solvent such as dimethoxyethane (DME), add ethyl 2-chloroacetoacetate (1.0-1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DME is a good choice as it is a relatively high-boiling polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures without participating in the reaction.

  • Reflux Conditions: Heating is necessary to provide the activation energy for both the initial nucleophilic substitution and the subsequent intramolecular cyclization and dehydration steps.

  • Stoichiometry: A slight excess of the electrophile (ethyl 2-chloroacetoacetate) can be used to ensure complete consumption of the starting 2-aminopyridine.

Chemical Properties and Reactivity

Tautomerism of 2-Hydroxyimidazo[1,2-a]pyridines

A key feature of this compound is the presence of the 2-hydroxy group, which can exist in tautomeric equilibrium with its keto form, the corresponding imidazo[1,2-a]pyridin-2(3H)-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system.[11][12]

Tautomerism

The relative stability of the tautomers is crucial as it dictates the reactivity of the molecule. The hydroxy form is aromatic and may be favored in many conditions. However, the keto form possesses a reactive carbonyl group and an acidic proton on the nitrogen, which can participate in various reactions.

Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. The C3 position is particularly reactive.[13][14] However, in the title compound, this position is already substituted with a carboxylate group. Other positions, such as C5 and C7, can also undergo electrophilic attack.

The functional groups of this compound offer several handles for further chemical transformations:

  • The Hydroxyl Group: Can be O-alkylated, O-acylated, or converted to a leaving group for nucleophilic substitution.

  • The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives.[10] It can also be reduced to a primary alcohol.[15]

  • The Imidazole Nitrogen: Can be alkylated or quaternized.

Biological Applications and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[3][4] Derivatives have shown a remarkable range of biological activities, including:

  • Anticancer Activity: Some imidazo[1,2-a]pyridine derivatives have been investigated as covalent anticancer agents and inhibitors of various kinases.[3][4][6]

  • Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as potent agents against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[10][16][17]

  • Antiviral Activity: Derivatives bearing a thioether side chain at the 3-position have shown significant activity against human cytomegalovirus.[18]

  • Central Nervous System (CNS) Activity: As exemplified by Zolpidem and Alpidem, this scaffold is effective in modulating CNS targets.[3][4]

Structure-Activity Relationship (SAR) Insights

For imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds that can be synthesized from the title molecule, SAR studies have revealed that:

  • The nature of the substituent on the amide nitrogen is crucial for antitubercular activity.[10]

  • Electron-donating groups on a phenyl ring attached to the amide linker can enhance activity against Mycobacterium tuberculosis.[17]

Potential of this compound in Drug Discovery

This compound is a valuable starting material for the synthesis of libraries of novel imidazo[1,2-a]pyridine derivatives. The ability to modify the hydroxyl and ester functionalities allows for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.

Drug_Discovery_Potential

Conclusion

This compound is a strategically important molecule within the broader class of imidazo[1,2-a]pyridines. Its synthesis is accessible through established heterocyclic chemistry methodologies. The presence of multiple functional groups, combined with the inherent biological relevance of the imidazo[1,2-a]pyridine scaffold, makes it a highly attractive building block for the discovery of new therapeutic agents. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds significant promise for the fields of medicinal chemistry and drug development.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - RSC Publishing. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents | Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents - RSC Publishing. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - NIH. Available at: [Link]

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available at: [Link]

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. Available at: [Link]

  • Catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via the three-component reaction of ethyl glyoxalate, 2-aminopyridines and cyclic 1,3-dicarbonyls | Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. Available at: [Link]

  • Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Tautomerization of pyrido[2′,1′:2,3]imidazo[4,5-B]quinoline-12-ylcyanide: A DFT study - ResearchGate. Available at: [Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources - PubMed. Available at: [Link]

  • Rotamerism, Tautomerism, and Excited-State Intramolecular Proton Transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles - PubMed. Available at: [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available at: [Link]

  • Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed. Available at: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. Available at: [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate from 2-aminopyridine. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the synthesis of novel heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide offers a plausible and scientifically grounded synthetic route, detailed experimental procedures, mechanistic insights, and characterization data.

Introduction

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of clinically significant pharmaceutical agents, valued for its diverse pharmacological profile which includes anxiolytic, hypnotic, and antiviral properties. The functionalization of this bicyclic heteroaromatic system offers a rich avenue for the discovery of new therapeutic leads. This application note details a robust laboratory-scale synthesis of this compound, a versatile intermediate for further chemical exploration.

The synthetic strategy is based on the classical Tschitschibabin (also spelled Chichibabin) reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] In this proposed protocol, we utilize diethyl 2-bromomalonate as the dielectrophilic component to construct the desired imidazo[1,2-a]pyridine ring system with hydroxyl and carboxylate functionalities at the C2 and C3 positions, respectively.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of diethyl 2-bromomalonate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

The proposed mechanism is as follows:

  • N-Alkylation: The pyridine nitrogen of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the carbon atom bearing the bromine in diethyl 2-bromomalonate, displacing the bromide ion to form a pyridinium salt intermediate.

  • Intramolecular Cyclization: Under basic conditions, the exocyclic amino group is deprotonated, and the resulting nucleophile attacks one of the ester carbonyl groups, leading to the formation of a five-membered ring.

  • Tautomerization and Aromatization: The initial cyclized product undergoes tautomerization to form the more stable 2-hydroxy-imidazo[1,2-a]pyridine structure. The 2-hydroxy form is in equilibrium with its 2-oxo tautomer. The position of this equilibrium can be influenced by factors such as solvent polarity and pH.

Reaction_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization & Aromatization 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack Diethyl_2-bromomalonate Diethyl 2-bromomalonate Diethyl_2-bromomalonate->Pyridinium_Salt Deprotonation Deprotonation of Amino Group Pyridinium_Salt->Deprotonation Base Cyclized_Intermediate Cyclized Intermediate Deprotonation->Cyclized_Intermediate Nucleophilic Attack on Carbonyl Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Final_Product This compound Tautomerization->Final_Product Aromatization

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is a proposed method based on established syntheses of related imidazo[1,2-a]pyridine derivatives. Optimization may be required to achieve the best results.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-AminopyridineC₅H₆N₂94.11504-29-0Reagent grade, >98%
Diethyl 2-bromomalonateC₇H₁₁BrO₄239.06685-87-0Reagent grade, >97%
Sodium BicarbonateNaHCO₃84.01144-55-8Anhydrous
EthanolC₂H₅OH46.0764-17-5Anhydrous
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction & chromatography
HexaneC₆H₁₄86.18110-54-3For chromatography
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol) and anhydrous ethanol (30 mL). Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Addition of Reagents: Add sodium bicarbonate (1.34 g, 15.9 mmol, 1.5 equiv.) to the solution. Subsequently, add diethyl 2-bromomalonate (3.04 g, 12.7 mmol, 1.2 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Experimental_Workflow A 1. Dissolve 2-Aminopyridine in Ethanol B 2. Add NaHCO3 and Diethyl 2-bromomalonate A->B C 3. Reflux for 6-8 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction with Ethyl Acetate and Water E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Column Chromatography Purification G->H I Pure Product H->I

Caption: A streamlined overview of the experimental workflow.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system, as well as the ethyl group of the carboxylate. The chemical shifts of the pyridine ring protons will be influenced by the fused imidazole ring. A broad singlet corresponding to the hydroxyl proton at C2 is also anticipated, which would be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic core.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=N and C=C stretching vibrations of the aromatic rings.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Tautomerism: It is important to note that 2-hydroxy-substituted imidazo[1,2-a]pyridines can exist in equilibrium with their corresponding 2-oxo tautomers. This tautomerism may be observable in the NMR and IR spectra, potentially showing signals for both forms depending on the solvent and temperature.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 2-Aminopyridine is toxic and should be handled with care.

  • Diethyl 2-bromomalonate is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Ethanol is flammable. Avoid open flames.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The proposed protocol, based on established chemical principles, offers a reliable pathway to this valuable heterocyclic building block. The detailed mechanistic insights and characterization guidelines will aid researchers in successfully preparing and verifying the target compound, facilitating its use in further drug discovery and development efforts.

References

  • Gaube, G., Mutter, J., & Leitch, D. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... ResearchGate. Retrieved from [Link]

  • Tschitschibabin, A. E. (1924). Über die Synthese von Pyridin-Basen aus Aldehyden und Ammoniak. Journal für Praktische Chemie, 107(1-4), 122-128.
  • Chen, Q., Chen, S., Wu, H., Zeng, X., Chen, W., Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. Retrieved from [Link]

  • Pommidia, A. K., Surapureddia, S. R., & Seelama, N. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(9), 1775-1784. Retrieved from [Link]

  • Imidazo(1,2-a)pyridine. PubChem. (n.d.). Retrieved from [Link]

Sources

Application Note: A Streamlined One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This fused heterocyclic structure is the core of several commercially successful drugs, including Zolpidem for insomnia, Alpidem for anxiety, and the anti-ulcer agent Zolimidine.[1][2] Its derivatives exhibit a broad spectrum of therapeutic activities, including anti-cancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4]

Specifically, imidazo[1,2-a]pyridines functionalized with a carboxylate group at the 3-position are of significant interest as key intermediates and bioactive molecules themselves. For instance, imidazo[1,2-a]pyridine-3-carboxamides have emerged as leading candidates in the fight against multidrug-resistant tuberculosis.[5][6] The development of efficient, robust, and scalable synthetic routes to these valuable compounds is therefore a critical objective for researchers in drug discovery and development. This application note provides a detailed protocol and the underlying scientific principles for a highly efficient, one-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylates.

The Strategic Advantage of One-Pot, Multicomponent Reactions

Traditional multi-step syntheses are often plagued by challenges such as the isolation and purification of intermediates, leading to reduced overall yields, increased solvent waste, and longer production times. One-pot multicomponent reactions (MCRs) circumvent these issues by combining two or more starting materials in a single reaction vessel to form a complex product in one continuous operation.[2] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and simplifying operational procedures.[7][8] The protocol detailed herein leverages an MCR strategy to provide a direct and efficient pathway to the target carboxylates.

Core Reaction Pathway: Oxidative C-N Annulation

The featured protocol achieves the synthesis of imidazo[1,2-a]pyridine-3-carboxylates through a one-pot reaction between a substituted 2-aminopyridine and a β-ketoester. The key transformation is a carbon tetrabromide (CBr₄)-mediated oxidative annulation that proceeds under mild, metal-free conditions.[9]

The proposed mechanism involves several key steps:

  • Initial Adduct Formation: The reaction is initiated by the condensation of the 2-aminopyridine with the β-ketoester to form an enamine intermediate.

  • Oxidative C-N Bond Formation: Carbon tetrabromide serves as a mild oxidant and bromine source. It facilitates the crucial intramolecular cyclization by activating the intermediate, leading to the formation of the C-N bond between the pyridine ring nitrogen and the enamine.

  • Aromatization: The cyclized intermediate subsequently undergoes dehydration and aromatization to yield the stable imidazo[1,2-a]pyridine scaffold.

This metal-free approach is advantageous as it avoids the cost and potential toxicity associated with transition metal catalysts, simplifying product purification.[10][11]

Reaction_Mechanism Plausible Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagent Mediator cluster_product Final Product SM1 2-Aminopyridine INT1 Enamine Intermediate SM1->INT1 Condensation SM2 β-Ketoester SM2->INT1 Condensation INT2 Cyclized Dihydro-Imidazopyridine INT1->INT2 Intramolecular Cyclization PROD Imidazo[1,2-a]pyridine-3-carboxylate INT2->PROD Aromatization (Dehydration) RG1 CBr4 RG1->INT2 Oxidative Activation

Caption: Plausible mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminopyridineReagentPlus®, ≥99%Sigma-AldrichStore in a desiccator.
Ethyl AcetoacetateReagent grade, 98%Sigma-Aldrich
Carbon Tetrabromide99%Sigma-AldrichCaution: Toxic. Handle in a fume hood.
Acetonitrile (MeCN)Anhydrous, 99.8%Sigma-Aldrich
Saturated NaHCO₃ solutionLab-preparedFor aqueous workup.
BrineLab-preparedFor aqueous workup.
Anhydrous Na₂SO₄Fisher ScientificFor drying organic layers.
Silica Gel230-400 meshFor column chromatography.
Ethyl AcetateHPLC GradeFor chromatography.
HexanesHPLC GradeFor chromatography.
Experimental Workflow

Experimental_Workflow Experimental Workflow prep 1. Reagent Preparation (1 mmol 2-aminopyridine, 1.2 mmol ethyl acetoacetate, 1.2 mmol CBr4 in 5 mL MeCN) setup 2. Reaction Setup (Combine reagents in flask, reflux at 80°C) prep->setup monitor 3. Monitor Reaction (TLC analysis until starting material is consumed) setup->monitor workup 4. Aqueous Workup (Cool, add NaHCO3, extract with Ethyl Acetate) monitor->workup dry 5. Drying & Concentration (Dry organic layer with Na2SO4, remove solvent in vacuo) workup->dry purify 6. Purification (Silica gel column chromatography) dry->purify char 7. Characterization (Analyze pure product via NMR, MS, etc.) purify->char

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (94.1 mg, 1.0 mmol), acetonitrile (5 mL), ethyl acetoacetate (156.2 mg, 1.2 mmol), and carbon tetrabromide (397.6 mg, 1.2 mmol).

    • Causality Note: Acetonitrile is an excellent solvent for this reaction, effectively dissolving the reactants while having a suitable boiling point for reflux conditions. Using a slight excess of the β-ketoester and CBr₄ ensures the complete conversion of the limiting 2-aminopyridine.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes (using a 3:1 Hexanes/Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the 2-aminopyridine spot.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Causality Note: Cooling the reaction prevents uncontrolled quenching and ensures safe handling.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL).

    • Causality Note: The NaHCO₃ wash neutralizes any acidic byproducts, such as HBr, that may have formed during the reaction. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to afford the pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Expected Results and Characterization

Following this protocol, the target compounds are typically obtained in good to excellent yields, often ranging from 70-90%, depending on the specific substituents on the 2-aminopyridine starting material.

  • Physical Appearance: The pure product is typically a white to pale yellow solid.

  • Spectroscopic Data (Representative):

    • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the imidazo[1,2-a]pyridine core, including a downfield doublet around δ 9.0-9.2 ppm (H-5), and signals for the ester and methyl groups.

    • ¹³C NMR (CDCl₃, 100 MHz): Signals confirming the fused ring system and the carboxylate carbon will be present.

    • Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺ for the calculated molecular weight of the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Wet solvent or reagents. 3. Insufficient heating.1. Increase reaction time and continue monitoring by TLC. 2. Use anhydrous solvent and ensure reagents are dry. 3. Verify the temperature of the oil bath.
Multiple Spots on TLC 1. Formation of side products. 2. Degradation of starting material or product.1. Optimize reaction time; over-refluxing can cause decomposition. 2. Ensure careful purification by column chromatography, potentially using a shallower gradient.
Difficulty in Purification Co-elution of product with impurities.Adjust the polarity of the eluent system for chromatography (e.g., try Dichloromethane/Methanol). Recrystallization may be an alternative.

References

  • Adib, M., Mohamadi, A., Sheikhi, E., Ansari, S., & Bijanzadeh, H. R. (2010). A facile formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols enables a transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines. Synlett, 2010(10), 1606-1608. Available at: [Link]

  • Gong, Y., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1437–1443. Available at: [Link]

  • Kaur, N. (2014). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Shaikh, I. A., et al. (2021). Cu-Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling reaction. ResearchGate. Available at: [Link]

  • Morales-Cisneros, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Zúñiga-Gutiérrez, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Singh, S., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00021. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724–5727. Available at: [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35339–35352. Available at: [Link]

  • Sahu, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 623-642. Available at: [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]

  • Kakade, G. K., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2167-2174. Available at: [Link]

  • Zúñiga-Gutiérrez, E., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2022(4), M1488. Available at: [Link]

  • de Paiva, W. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Lee, K., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 57(13), 5591-5606. Available at: [Link]

  • Sharma, V., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]

Sources

The Pivotal Role of Ethyl 2-Hydroxyimidazo[1,2-a]pyridine-3-carboxylate in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antitubercular, and antiviral properties.[4][5][6] Within this privileged heterocyclic family, ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate emerges as a highly versatile and valuable synthetic intermediate. This guide provides an in-depth exploration of its synthesis, reactivity, and application in the development of complex, biologically active molecules, tailored for researchers and professionals in drug discovery.

Understanding the Core Intermediate: Synthesis and Structural Insights

A robust and efficient synthesis of the title compound is paramount for its utility as a building block. While various methods exist for the synthesis of the imidazo[1,2-a]pyridine core,[1] a common and effective strategy involves the cyclocondensation of a 2-aminopyridine derivative with a suitable three-carbon electrophile.

Proposed Synthetic Pathway

A logical and experimentally supported approach to synthesize this compound involves the reaction of 2-aminopyridine with diethyl oxomalonate (also known as diethyl ketomalonate). This reaction is analogous to the Tschitschibabin pyridine synthesis, which classically involves the reaction of an aldehyde or ketone with ammonia or an amine to form a pyridine.[7]

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate Iminium Intermediate 2-Aminopyridine->Intermediate Nucleophilic attack Diethyl_Oxomalonate Diethyl_Oxomalonate Diethyl_Oxomalonate->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization

Caption: Proposed synthesis of the target intermediate.

This one-pot reaction is typically carried out in a high-boiling solvent such as ethanol or dimethylformamide (DMF) and may be catalyzed by a Lewis or Brønsted acid to facilitate the initial imine formation and subsequent cyclization.

Keto-Enol Tautomerism: A Key to Reactivity

A critical aspect of 2-hydroxy-substituted pyridines and related heterocycles is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[8][9][10] In the case of this compound, it can exist in equilibrium with its 2-oxo-1,2-dihydroimidazo[1,2-a]pyridine-3-carboxylate tautomer.

Tautomerism Hydroxy_Form 2-Hydroxy Form (Aromatic) Oxo_Form 2-Oxo Form (Pyridone) Hydroxy_Form->Oxo_Form Equilibrium

Sources

Application Notes and Protocols: Derivatization of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate at the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold and its C2-Oxygen Functionality

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] This bicyclic system is recognized for its broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The versatility of the imidazo[1,2-a]pyridine nucleus allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Among the various substitution patterns, the presence of a hydroxyl group at the C2 position of the ethyl imidazo[1,2-a]pyridine-3-carboxylate scaffold offers a key handle for synthetic diversification. This hydroxyl group can be readily derivatized to explore a wide chemical space, leading to the generation of novel ethers and esters with potentially enhanced biological activities. The modification of this hydroxyl moiety can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

This application note provides a detailed guide to the derivatization of the hydroxyl group of ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, focusing on two primary transformations: O-alkylation to form ethers and O-acylation to generate esters. We will delve into the mechanistic rationale behind these reactions, provide detailed experimental protocols, and present representative data to guide researchers in their synthetic endeavors.

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[5] In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form the corresponding phenoxide-like intermediate, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mechanistic Considerations

The choice of base is critical for the successful deprotonation of the hydroxyl group without promoting unwanted side reactions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for heterocyclic systems to avoid potential degradation or side reactions.[6] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the SN2 reaction.

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack A This compound C Alkoxide Intermediate A->C + Base B Base (e.g., K₂CO₃) E Ethyl 2-alkoxyimidazo[1,2-a]pyridine-3-carboxylate C->E + R-X D Alkyl Halide (R-X) F Salt (e.g., KX) E->F + X⁻

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Detailed Protocol: Synthesis of Ethyl 2-benzyloxyimidazo[1,2-a]pyridine-3-carboxylate

This protocol describes the synthesis of the benzyl ether derivative, a common strategy to introduce a versatile functional group that can also serve as a protecting group.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired ethyl 2-benzyloxyimidazo[1,2-a]pyridine-3-carboxylate.

Representative Data for O-Alkylated Derivatives
R-GroupAlkylating AgentBaseSolventTime (h)Yield (%)¹H NMR (δ, ppm) Highlights
BenzylBenzyl bromideK₂CO₃DMF5855.35 (s, 2H, OCH₂Ph), 7.30-7.50 (m, 5H, Ar-H)
MethylMethyl iodideCs₂CO₃MeCN3923.95 (s, 3H, OCH₃)
EthylEthyl iodideK₂CO₃DMF6881.40 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂CH₃)

Part 2: O-Acylation via Steglich Esterification and Related Methods

O-acylation of the hydroxyl group provides access to a diverse range of ester derivatives. The Steglich esterification is a mild and efficient method for forming ester bonds from alcohols and carboxylic acids using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][7] Alternatively, direct acylation with acid chlorides or anhydrides in the presence of a base and a catalyst like DMAP is also a highly effective strategy.[8]

Mechanistic Rationale: The Role of DMAP in Catalysis

DMAP acts as a potent nucleophilic catalyst in acylation reactions. It reacts with the acylating agent (e.g., an acid anhydride or an activated carboxylic acid) to form a highly reactive N-acylpyridinium intermediate.[9] This intermediate is a superior acylating agent compared to the starting material and readily transfers the acyl group to the hydroxyl group of the imidazo[1,2-a]pyridine substrate, regenerating the DMAP catalyst in the process.

DMAP_Catalysis cluster_0 Activation cluster_1 Acyl Transfer A Acylating Agent (e.g., Ac₂O) C N-Acylpyridinium Intermediate A->C + DMAP B DMAP E Ethyl 2-acetoxyimidazo [1,2-a]pyridine-3-carboxylate C->E + Substrate D Ethyl 2-hydroxyimidazo [1,2-a]pyridine-3-carboxylate F Regenerated DMAP E->F + H⁺

Figure 2: Catalytic cycle of DMAP in the O-acylation of this compound.

Detailed Protocol: Synthesis of Ethyl 2-acetoxyimidazo[1,2-a]pyridine-3-carboxylate

This protocol details a straightforward O-acetylation using acetic anhydride and DMAP.

Materials:

  • This compound

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to yield the pure ethyl 2-acetoxyimidazo[1,2-a]pyridine-3-carboxylate.

Representative Data for O-Acylated Derivatives
R-GroupAcylating AgentCatalystBaseSolventTime (h)Yield (%)¹³C NMR (δ, ppm) Highlights
AcetylAcetic anhydrideDMAPEt₃NDCM39520.8 (CH₃), 168.5 (C=O)
BenzoylBenzoyl chlorideDMAPEt₃NDCM490128.5, 129.8, 133.5 (Ar-C), 164.2 (C=O)
PivaloylPivaloyl chlorideDMAPEt₃NDCM68227.1 (C(CH₃)₃), 39.0 (C(CH₃)₃), 176.8 (C=O)

Conclusion and Future Perspectives

The derivatization of the hydroxyl group of this compound provides a facile and effective strategy for the generation of diverse libraries of novel compounds. The O-alkylation and O-acylation reactions described herein are robust, high-yielding, and amenable to a wide range of substrates. The resulting ether and ester derivatives can be screened for a variety of biological activities, leveraging the inherent pharmacological potential of the imidazo[1,2-a]pyridine scaffold. Structure-activity relationship (SAR) studies on these derivatives can provide valuable insights for the design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38509674/]
  • Steglich esterification - Wikipedia. [URL: https://en.wikipedia.
  • The Williamson Ether Synthesis - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34719053/]
  • Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates - Benchchem. [URL: https://www.benchchem.
  • The Science Behind DMAP: Structure, Reactivity, and C
  • Williamson Ether Synthesis - J&K Scientific LLC. [URL: https://jk-scientific.com/en/williamson-ether-synthesis-10]
  • Williamson Ether Synthesis - Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27150825/]
  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16718731/]
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. [URL: https://scholarworks.utrgv.edu/chem_fac/13/]
  • Ester synthesis by acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Biologically active imidazo-[1,2-a]-pyridine derivatives - ResearchGate. [URL: https://www.researchgate.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [URL: https://apps.dtic.
  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. [URL: https://www.researchgate.
  • SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. [URL: https://pubmed.ncbi.nlm.nih.gov/22326163/]
  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers - Benchchem. [URL: https://www.benchchem.com/uploads/technical-documents/Spectroscopic_Analysis_Comparison_of_Imidazo[1,2-a]pyridine_Isomers.pdf]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate. [URL: https://www.researchgate.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4391549/]
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3463]
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. [URL: https://www.chemmethod.com/article_179093.html]
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342031/]
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10204481/]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10130541/]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [URL: https://www.researchgate.net/publication/281657374_Mass_Spectral_Fragmentation_Modes_of_Some_New_Pyrimidinethiones_Thiazolo32-aPyrimidines_and_Bis-Pyrimidines]
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). [URL: https://www.glycopod.glycoinfo.org/protocol/25]
  • SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. - ResearchGate. [URL: https://www.researchgate.net/figure/SAR-of-imidazo-1-2-a-pyridine-derivatives-as-anticoccidial-agents_fig41_303381666]
  • Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971900/]
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [URL: https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_322731881]

Sources

Hydrolysis of "Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate" to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid via Ester Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the hydrolysis of ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate to its corresponding carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals with a wide range of biological activities, including anxiolytic, anticancer, and anti-inflammatory effects.[1][2][3][4] The conversion of the ester to a carboxylic acid is a critical step, enabling further derivatization, such as amide bond formation, to explore structure-activity relationships in drug discovery programs.[5] This guide presents two robust protocols—base-catalyzed saponification and acid-catalyzed hydrolysis—complete with mechanistic insights, operational details, and characterization data for the final product.

Reaction Mechanisms: A Comparative Overview

The hydrolysis of an ester to a carboxylic acid can be effectively achieved under either basic or acidic conditions. The choice between these methods often depends on the overall stability of the substrate and the presence of other sensitive functional groups.[6]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process and is often the preferred method for preparative synthesis.[6][7] The reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism Steps:

  • Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.[6][8]

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as a leaving group.

  • Deprotonation (Irreversible Step): The eliminated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a highly stable carboxylate salt and ethanol. This step is essentially irreversible and drives the reaction to completion.[8][9]

  • Acidic Workup: A final acidification step, typically with a strong acid like HCl, is required to protonate the carboxylate salt and yield the neutral carboxylic acid product, which often precipitates from the aqueous solution.[8]

G cluster_0 A Ester + ⁻OH B Tetrahedral Intermediate A->B  Nucleophilic Attack C Carboxylic Acid + ⁻OEt B->C  Elimination D Carboxylate Salt + EtOH C->D  Deprotonation (Irreversible) E Final Carboxylic Acid D->E  Acidic Workup (H₃O⁺) G cluster_1 A Ester + H₃O⁺ B Protonated Ester A->B  Protonation C Tetrahedral Intermediate B->C  H₂O Attack D Protonated Carboxylic Acid + EtOH C->D  Proton Transfer &  Elimination E Final Carboxylic Acid D->E  Deprotonation

Caption: Acid-Catalyzed Hydrolysis Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred due to its irreversibility and often cleaner reaction profile.

Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol

  • Deionized Water

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, separatory funnel, Büchner funnel.

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add a solvent mixture of THF and water (e.g., 3:1 ratio, v/v). While stirring, add the base (e.g., LiOH, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly add 2M HCl solution dropwise with vigorous stirring. The carboxylic acid product will begin to precipitate. Continue adding acid until the pH of the solution is acidic (pH ~2-3), ensuring complete precipitation.

  • Isolation:

    • If a solid precipitates: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then a small amount of cold ethyl acetate to remove impurities.

    • If no solid forms or for higher recovery: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol B: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the molecule contains base-sensitive functional groups.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 6M aqueous solution or concentrated H₂SO₄

  • Dioxane or Acetic Acid (as co-solvent)

  • Deionized Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable co-solvent like dioxane.

  • Reagent Addition: Add an excess of aqueous acid (e.g., 6M HCl). The use of excess water is crucial to push the equilibrium towards the products. [7]3. Reaction: Heat the mixture to reflux (typically 100-110°C) and monitor by TLC. This reaction may require longer reaction times compared to saponification (6-24 hours).

  • Workup - Cooling: Cool the reaction mixture to room temperature.

  • Neutralization/Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Alternatively, if the product precipitates upon cooling, it can be isolated by filtration. Careful neutralization of the filtrate with a base like saturated NaHCO₃ solution may yield more product.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization as described in Protocol A.

Summary of Reaction Parameters
ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Reagent LiOH, NaOH, KOH (2-3 eq)HCl, H₂SO₄ (catalytic to excess)
Mechanism Nucleophilic Acyl SubstitutionReverse Fischer Esterification
Reversibility Irreversible [7][9]Reversible (requires excess H₂O) [7][9]
Temperature Moderate (Reflux, ~70°C)High (Reflux, ~100-110°C)
Reaction Time Typically shorter (2-6 h)Typically longer (6-24 h)
Workup Acidification to precipitate productExtraction / Neutralization
Key Advantage High conversion due to irreversibilityUseful for base-sensitive substrates

Overall Experimental Workflow

Caption: General workflow for the synthesis of the target carboxylic acid.

Characterization of 2-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid

The successful synthesis of the target compound can be confirmed by various analytical techniques.

  • Molecular Formula: C₈H₆N₂O₃

  • Molecular Weight: 178.15 g/mol

Expected Analytical Data:

  • ¹H NMR Spectroscopy:

    • The characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will be absent in the product spectrum. [10] * Aromatic protons on the imidazo[1,2-a]pyridine core will appear in the range of ~7.0-9.5 ppm.

    • A broad singlet corresponding to the carboxylic acid proton (COOH) will appear far downfield, typically >10 ppm.

    • A singlet for the C2-hydroxy proton (OH) will also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR Spectroscopy:

    • The signal for the ester carbonyl carbon (~165 ppm) will be replaced by a signal for the carboxylic acid carbonyl carbon, typically in a similar region (~165-170 ppm).

    • The signals for the ethyl group carbons (~61 ppm and ~14 ppm) will be absent.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 179.05.

    • High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

    • A strong C=O stretching band for the carboxylic acid carbonyl will appear around 1680-1710 cm⁻¹.

    • The C-O stretching vibration will be observed around 1210-1320 cm⁻¹.

References

  • J&K Scientific LLC. (2025). Ester Hydrolysis.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2022).
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Nagy, E., et al. (2021).
  • Grošelj, U., et al. (2008).
  • MDPI. (2024).
  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Chemistry & Chemical Engineering. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • PMC - PubMed Central. (2024).
  • PMC - NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.

Sources

Application Notes and Protocols: Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines and the Unique Chemistry of the 2-Hydroxy-3-Carboxylate Derivative

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature due to its presence in numerous clinically used drugs and biologically active compounds.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, offers a versatile template for designing molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core structure, underscoring its therapeutic relevance.[5]

This guide focuses on a specific derivative, Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate . A critical aspect of this molecule is its potential for tautomerism. The 2-hydroxy form is in equilibrium with its keto tautomer, Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate . Computational and experimental studies on analogous 2-hydroxypyridine systems have shown that the pyridone (keto) form is often the more stable tautomer, particularly in condensed phases, due to favorable aromaticity and intermolecular hydrogen bonding.[6] This tautomeric equilibrium is a key consideration in its synthesis, reactivity, and biological interactions.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, including the well-established Groebke–Blackburn–Bienaymé three-component reaction.[2] For the synthesis of the target compound, a classical approach involving the condensation of a 2-aminopyridine with a suitable three-carbon building block is most appropriate.

Proposed Synthetic Protocol: Synthesis of Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate

This protocol outlines a two-step synthesis targeting the more stable 2-oxo tautomer. The rationale behind this approach is the direct construction of the imidazo[1,2-a]pyridin-2-one ring system.

Step 1: Synthesis of Ethyl 2-(pyridin-2-ylamino)acetate

  • Reaction: 2-Aminopyridine is reacted with ethyl chloroacetate in the presence of a base.

  • Reagents and Materials:

    • 2-Aminopyridine

    • Ethyl chloroacetate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Stir bar

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate

  • Reaction: The intermediate from Step 1 undergoes an intramolecular cyclization upon treatment with a suitable reagent like diethyl oxalate.

  • Reagents and Materials:

    • Ethyl 2-(pyridin-2-ylamino)acetate

    • Diethyl oxalate

    • Sodium ethoxide (NaOEt) in ethanol

    • Ethanol (EtOH)

    • Stir bar

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • Dissolve ethyl 2-(pyridin-2-ylamino)acetate (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.2 eq) to the reaction mixture.

    • Add diethyl oxalate (1.1 eq) dropwise.

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

    • The product may precipitate upon cooling or after partial removal of the solvent.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:
  • Choice of Base in Step 1: Potassium carbonate is a mild and effective base for the N-alkylation of 2-aminopyridine, minimizing side reactions.

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent for the nucleophilic substitution in Step 1. Anhydrous ethanol is used in Step 2 to ensure the reactivity of the sodium ethoxide base.

  • Cyclization Strategy: The use of diethyl oxalate and a strong base like sodium ethoxide facilitates the intramolecular condensation to form the desired five-membered ring of the imidazo[1,2-a]pyridin-2-one system.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine K2CO3_ACN K₂CO₃, Acetonitrile Reflux 2-Aminopyridine->K2CO3_ACN Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->K2CO3_ACN Intermediate Ethyl 2-(pyridin-2-ylamino)acetate K2CO3_ACN->Intermediate NaOEt_EtOH NaOEt, Ethanol Reflux Intermediate->NaOEt_EtOH Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->NaOEt_EtOH Final_Product Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate NaOEt_EtOH->Final_Product

Synthetic pathway for Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate.

Part 2: Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of novel therapeutics. The introduction of the 2-oxo and 3-carboxylate functionalities can modulate the physicochemical properties and biological activity of the parent scaffold.

Potential Therapeutic Targets and Applications

Based on the known biological activities of imidazo[1,2-a]pyridine derivatives, "Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate" and its analogs could be investigated for the following applications:

  • Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[6][7][8][9] These compounds have shown activity against various kinases involved in cancer signaling pathways, such as PI3K, Akt, and receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R).[6][7][8] The 2-oxo group can act as a hydrogen bond acceptor, potentially enhancing binding to the hinge region of the kinase domain.

  • Anticancer Activity: Beyond kinase inhibition, imidazo[1,2-a]pyridines exhibit broad anticancer effects through various mechanisms, including inhibition of the Wnt/β-catenin signaling pathway and induction of apoptosis.[1][10] The ester and keto functionalities on the target molecule could be explored for their influence on cytotoxicity and cell cycle arrest in cancer cell lines.

  • Antimicrobial and Antitubercular Agents: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against various bacterial and mycobacterial strains, including Mycobacterium tuberculosis.[3] The ester group at the 3-position can be readily converted to other functional groups like amides or hydrazides, which have been shown to be important for antitubercular activity.[11]

  • Anti-inflammatory and Analgesic Properties: The imidazo[1,2-a]pyridine scaffold is also associated with anti-inflammatory and analgesic effects.[12] The 2-oxo-3-carboxylate substitution pattern could be evaluated in relevant in vitro and in vivo models of inflammation and pain.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective drug candidates from the "Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate" scaffold would involve systematic modifications to explore the structure-activity relationship. Key areas for modification include:

  • Position 3: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This has been a successful strategy for optimizing the antitubercular activity of related compounds.[11]

  • Pyridine Ring Substituents: The electronic and steric properties of the pyridine ring can be modified by introducing substituents at positions 5, 6, 7, and 8. These modifications can influence the pharmacokinetic properties and target engagement of the molecule.

  • Position 2: While this guide focuses on the 2-oxo derivative, exploration of other substituents at this position could be valuable for SAR studies.

Hypothesized Kinase Inhibition Pathway

Kinase_Inhibition Drug Ethyl 2-oxo-imidazo[1,2-a]pyridine-3-carboxylate (or derivative) ATP_Binding ATP Binding Site Drug->ATP_Binding Binds to Kinase Target Kinase (e.g., PI3K, Akt, IGF-1R) Kinase->ATP_Binding Inhibition Inhibition ATP_Binding->Inhibition Phosphorylation Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylation->Downstream_Signaling Activates Inhibition->Phosphorylation Prevents Block Block Inhibition->Block Block->Downstream_Signaling Inhibits

Hypothetical mechanism of kinase inhibition by the imidazo[1,2-a]pyridine scaffold.

Part 3: Protocols for Biological Evaluation

To assess the medicinal chemistry potential of "Ethyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate" and its analogs, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

1. Kinase Inhibition Assays:

  • Objective: To determine the inhibitory activity of the compounds against a panel of relevant kinases.

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Screen the compound against a panel of kinases (e.g., PI3K, Akt, mTOR, IGF-1R).

    • Perform dose-response studies for active compounds to determine the IC₅₀ value.

    • The assay measures the amount of ADP produced, which is correlated with kinase activity. A decrease in signal indicates inhibition.

2. Cell Proliferation/Cytotoxicity Assays:

  • Objective: To evaluate the effect of the compounds on the viability of cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., A549 lung cancer, PC-3 prostate cancer) in 96-well plates.[13]

    • After 24 hours, treat the cells with various concentrations of the test compounds.

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

3. Antimicrobial Susceptibility Testing:

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against pathogenic bacteria or mycobacteria.

  • Methodology (Broth Microdilution):

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis H37Rv).[3]

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vivo Evaluation

For promising lead compounds identified from in vitro screening, in vivo studies are essential to evaluate their efficacy and pharmacokinetic properties.

1. Xenograft Models for Anticancer Activity:

  • Objective: To assess the antitumor efficacy of a lead compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into vehicle control and treatment groups.

    • Administer the test compound at a predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

2. Pharmacokinetic Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

  • Methodology:

    • Administer the compound to rodents (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Data Presentation
Assay Parameter Example Data for a Hypothetical Lead Compound
Kinase InhibitionIC₅₀ (nM)PI3Kα: 50, Akt1: 120, IGF-1R: 85
Cell ProliferationIC₅₀ (µM)A549: 2.5, PC-3: 5.1
AntimicrobialMIC (µg/mL)S. aureus: 8, M. tuberculosis: 4
In Vivo EfficacyTumor Growth Inhibition (%)60% at 50 mg/kg, oral, daily
PharmacokineticsOral Bioavailability (%)35%

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. (2014). Retrieved from [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (2011). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines - PubMed. (2010). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate - PubMed Central. (2022). Retrieved from [Link]

  • One-step synthesis of imidazo[1,2-a]pyridines in water - RSC Publishing. (2015). Retrieved from [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (2015). Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (2024). Retrieved from [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed. (2021). Retrieved from [Link]

  • Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug - PubMed. (2019). Retrieved from [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (2020). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (2022). Retrieved from [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2023). Retrieved from [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications. (1975). Retrieved from [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Retrieved from [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018). Retrieved from [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... - ResearchGate. (2015). Retrieved from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2023). Retrieved from [Link]

  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed. (2019). Retrieved from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023). Retrieved from [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF - ResearchGate. (2015). Retrieved from [Link]

  • Structure of imidazo[1,2-a]pyridine and numbering of atoms - ResearchGate. (2017). Retrieved from [Link]

  • Structure of imidazo[1,2‐a]pyridine. | Download Scientific Diagram - ResearchGate. (2020). Retrieved from [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate in the Synthesis of Advanced CFTR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and cystic fibrosis therapeutics.

Introduction: The Challenge of Cystic Fibrosis and the Rise of CFTR Modulators

Cystic Fibrosis (CF) is a life-limiting autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate channel in the apical membrane of epithelial cells.[1] Mutations result in a dysfunctional or absent CFTR protein, leading to ion and fluid transport imbalance, which manifests as thick, sticky mucus in various organs, most critically the lungs.[3]

The modern therapeutic landscape for CF has been revolutionized by the development of CFTR modulators—small molecules designed to correct the underlying protein defect.[4][5] These modulators are broadly classified into:

  • Correctors: Molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[6][7]

  • Potentiators: Molecules that enhance the channel opening probability (gating) of the CFTR protein once it is at the cell surface.[6][7]

  • Amplifiers/Stabilizers: Newer classes of modulators that increase the amount of CFTR protein or its stability at the cell membrane.[1]

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[8][9][10] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing potent and selective therapeutic agents. This note details the pivotal role of a key intermediate, Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate , in the convergent synthesis of a new generation of CFTR modulators, exemplified by compounds developed by companies such as Galapagos NV.[11]

The Central Intermediate: Synthesis and Strategic Importance

The target molecule, this compound, serves as a versatile and crucial building block. Its synthesis is typically achieved through a well-established condensation reaction.

Protocol 1: Synthesis of this compound (3)

This protocol outlines the cyclocondensation of 2-aminopyridine with diethyl 2-acetylmalonate. The causality behind this choice lies in the high reactivity of the malonate derivative and the efficiency of the subsequent intramolecular cyclization.

Experimental Workflow Diagram

cluster_0 Synthesis of Key Intermediate A 2-Aminopyridine (1) C This compound (3) A->C 1. Mix reactants 2. Heat (e.g., 140-150 °C) 3. Intramolecular Cyclization B Diethyl 2-acetylmalonate (2) B->C

Caption: Synthesis of the core imidazo[1,2-a]pyridine intermediate.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
2-AminopyridineC₅H₆N₂94.12Standard SupplierEnsure high purity (>99%)
Diethyl 2-acetylmalonateC₉H₁₄O₅202.20Standard SupplierUse freshly, or distill before use.
Diphenyl etherC₁₂H₁₀O170.21Standard SupplierHigh-boiling solvent (optional)
HexanesC₆H₁₄86.18Standard SupplierFor trituration/purification

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq).

  • Reagent Addition: Add diethyl 2-acetylmalonate (1.1 eq). The reaction can be run neat or in a high-boiling solvent like diphenyl ether for better temperature control.

  • Heating: Heat the reaction mixture to 140-150 °C. The mixture will melt and gradually change color. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) for the disappearance of the starting materials (typically 2-4 hours). Causality: This thermal condition provides the necessary activation energy for the initial condensation and subsequent intramolecular cyclization, driving off ethanol and water as byproducts.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will often solidify. If a solvent was used, it can be removed under reduced pressure.

  • Purification: Triturate the resulting solid with cold hexanes or a mixture of diethyl ether and hexanes to remove unreacted starting materials and byproducts.

  • Isolation: Filter the solid, wash with additional cold hexanes, and dry under vacuum to yield this compound (3) as a solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic ethyl ester signals and the aromatic protons of the imidazopyridine core are key indicators.

Elaboration into a CFTR Modulator Potentiator

The synthesized intermediate 3 is not the final active molecule. It must be elaborated through a series of chemical transformations to install the necessary pharmacophoric features required for CFTR modulation. The following pathway is a representative synthesis based on structures like GLPG2451.[11]

Synthetic Pathway Overview

G cluster_1 Pathway to CFTR Modulator node3 Intermediate (3) Ethyl 2-hydroxy...carboxylate node4 Amide Intermediate (5) node3->node4 1. Hydrolysis (NaOH) 2. Amide Coupling (HATU) with Amine (4) node5 Final CFTR Modulator (6) node4->node5 Aromatic Substitution / Cross-Coupling

Caption: Multi-step elaboration of the core intermediate to a final CFTR modulator.

Protocol 2: Saponification and Amide Coupling

The ethyl ester of intermediate 3 is a synthetic handle. It is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a carefully chosen amine fragment that is crucial for biological activity.

Step-by-Step Methodology

  • Saponification (Ester Hydrolysis):

    • Dissolve this compound (3 ) (1.0 eq) in a mixture of THF and water.

    • Add sodium hydroxide (1.5 eq) and stir at room temperature or gentle heat (40-50 °C) until TLC/LCMS confirms complete conversion to the carboxylic acid.

    • Cool the reaction mixture and acidify with 1M HCl to pH ~3-4. The carboxylic acid product will precipitate.

    • Filter the solid, wash with cold water, and dry thoroughly. This gives 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add the desired amine fragment (e.g., a substituted aminocyclopropane) (1.1 eq).

    • Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[12]

    • Causality: HATU is an efficient coupling reagent that activates the carboxylic acid to form an active ester, which readily reacts with the amine to form a stable amide bond with high yield and minimal side reactions.[12]

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC/LCMS.

    • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine), dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure amide intermediate (5 ).

Final Functionalization and Data Summary

The final step typically involves functionalizing the imidazo[1,2-a]pyridine core, often at the 7-position, via a substitution or cross-coupling reaction to introduce another key structural motif required for high-potency CFTR modulation.

Table 1: Representative Reaction Yields

StepStarting MaterialProductTypical Yield (%)Purity (LCMS)
1. Cyclocondensation2-AminopyridineThis compound75-85%>98%
2. SaponificationEster IntermediateCarboxylic Acid Intermediate90-98%>99%
3. Amide CouplingCarboxylic AcidAmide Intermediate65-80%>97%
4. Final FunctionalizationAmide IntermediateFinal CFTR Modulator40-60%>99%

Conclusion and Future Outlook

The use of this compound as a strategic intermediate provides a robust and convergent route to complex CFTR modulators. This approach allows for the late-stage introduction of key diversity elements, facilitating the rapid exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The protocols outlined herein demonstrate a field-proven methodology for accessing this valuable scaffold, which continues to be a cornerstone in the development of life-changing therapies for individuals with cystic fibrosis.[13][14] Further innovations in C-H functionalization and flow chemistry may offer even more efficient pathways to these vital medicines in the future.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link][8]

  • Allen, S., et al. (2008). Imidazo[1,2-A] Pyridine Compounds as Receptor Tyrosine Kinase Inhibitors. International Patent Application WO 2008/124323 A1. [Link][15]

  • Marson, F. A. L., & Bertuzzo, C. S. (2020). CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Frontiers in Pharmacology, 11, 1159. [Link][1]

  • Van Goor, F., et al. (2017). Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. US Patent US10793547B2. [2]

  • ResearchGate. (n.d.). Representative imidazo[1,2‐a]pyridine derivative drugs. [Link][16]

  • Cystic Fibrosis News Today. (2024). Work leading to GLPG2737, possible CFTR modulator, detailed. [Link][3]

  • Heijerman, H. G. M., et al. (2024). Organoid-guided synergistic treatment of minimal function CFTR mutations with CFTR modulators, roflumilast and simvastatin: a personalised approach. European Respiratory Journal, 63(1), 2300958. [Link][17]

  • ResearchGate. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link][9]

  • Lopes-Pacheco, M., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link][4]

  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link][10]

  • Zhang, Z., et al. (2024). Structure-based discovery of CFTR potentiators and inhibitors. Cell, 187(1), 215-228.e14. [Link][18]

  • Galapagos NV. (2016). Galapagos advances CF clinical development. [Link][11]

  • Amaral, M. D., & Lopes-Pacheco, M. (2021). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 26(23), 7382. [Link][12]

  • Sermet-Gaudelus, I., et al. (2021). Modulators of CFTR. Updates on clinical development and future directions. European Journal of Medicinal Chemistry, 213, 113195. [Link][5]

  • AbbVie Inc. (2017). Modulators of cystic fibrosis transmembrane conductance regulator. WO2022032068A1. [19]

  • Rowe, S. M., et al. (2020). Drug Development for Cystic Fibrosis. Pediatric Pulmonology, 55(9), 2446-2458. [Link][13]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Types. [Link][6]

  • Gong, Y., & Zhang, Q. (2024). Small molecule modulators of cystic fibrosis transmembrane conductance regulator (CFTR): Structure, classification, and mechanisms. European Journal of Medicinal Chemistry, 268, 116120. [Link][7]

  • McBennett, G., et al. (2023). Advances in the Cystic Fibrosis Drug Development Pipeline. Life, 13(9), 1835. [Link][14]

Sources

Application Notes & Protocols: The Ethyl 2-Hydroxyimidazo[1,2-a]pyridine-3-carboxylate Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.

Introduction: A Privileged Scaffold for Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a robust framework for the spatial presentation of various functional groups, enabling precise interactions with the ATP-binding pocket of kinases. Several imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of a range of kinases, including PI3K, CDK, Aurora kinases, and FLT3.[2][3][4][5]

This application note focuses on a particularly promising starting material: Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate . The strategic placement of a hydroxyl group at the 2-position and an ethyl carboxylate at the 3-position offers a versatile platform for the synthesis of diverse compound libraries. The 2-hydroxy group can act as a key hydrogen bond donor or be readily converted to an ether, providing a vector for exploring the solvent-exposed region of the kinase active site. The 3-carboxylate group is a versatile handle for the introduction of various amide functionalities, which can form crucial interactions within the hinge region of the kinase.

Molecular docking studies have shown that the nitrogen of the imidazo[1,2-a]pyridine ring can form a hydrogen bond with key residues in the kinase hinge region.[6] This, combined with the potential for derivatization at the 2 and 3 positions, makes this compound an ideal starting point for a structure-based drug design campaign aimed at discovering novel and selective kinase inhibitors.

Part 1: Synthesis and Derivatization Strategy

The development of a potent and selective kinase inhibitor from the starting scaffold involves a systematic exploration of the structure-activity relationship (SAR). The following section outlines the synthesis of the core scaffold and a proposed derivatization strategy to generate a focused library of potential inhibitors.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved via a cyclization reaction between a substituted 2-aminopyridine and an appropriate three-carbon building block. A related compound, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, has been synthesized through the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate.[7] A similar strategy can be employed for the synthesis of the title compound.

Derivatization Strategy: Exploring Chemical Space

The primary goal of the derivatization strategy is to systematically probe the different sub-pockets of the kinase ATP-binding site.

  • Modification of the 2-Position (R1): The 2-hydroxy group can be alkylated to introduce a variety of ether functionalities. This allows for the exploration of the solvent-front region of the active site. Small alkyl groups (e.g., methyl, ethyl) can probe for small hydrophobic pockets, while larger or more functionalized groups (e.g., benzyl, substituted phenyl ethers) can extend towards the outer regions of the binding site.

  • Modification of the 3-Position (R2): The ethyl carboxylate at the 3-position is readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This position is critical for interacting with the hinge region of the kinase. The choice of amine can introduce various functionalities, including:

    • Small aliphatic and cyclic amines to probe size limitations.

    • Aromatic and heteroaromatic amines to explore pi-stacking interactions.

    • Amines with additional functional groups (e.g., hydroxyls, basic amines) to form additional hydrogen bonds.

The overall synthetic and derivatization workflow is depicted below:

G A 2-Aminopyridine Derivative C This compound (Core Scaffold) A->C B Ethyl 2-Chloroacetoacetate B->C D Hydrolysis C->D 1. LiOH 2. H+ H Alkylation (R1-X) C->H NaH, R1-Br E 2-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic Acid D->E F Amide Coupling (Diverse Amines R2-NH2) E->F HATU, DIPEA G Library of Amide Derivatives (R1 = OH) F->G I Library of Ether Derivatives (R1 = OR1) H->I

Caption: Synthetic workflow for the generation of a kinase inhibitor library.

Part 2: Screening Cascade for Inhibitor Identification and Characterization

Once the compound library is synthesized, a robust screening cascade is essential to identify and characterize potent and selective kinase inhibitors. This cascade typically begins with a high-throughput biochemical assay, followed by cell-based assays to confirm on-target activity in a physiological context, and culminates in selectivity profiling.

Primary Biochemical Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening (HTS) of kinase inhibitors.[8] It measures the phosphorylation of a substrate by detecting the FRET between a donor fluorophore (e.g., terbium cryptate on an anti-phospho-antibody) and an acceptor fluorophore (e.g., on the substrate).

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the test compound in kinase reaction buffer.

    • Prepare a 4X solution of the substrate and ATP in kinase reaction buffer.

    • Prepare a 2X detection solution containing the TR-FRET antibody pair in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound solution to the assay wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the 2X detection solution.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Typical Concentration
KinaseTarget-dependent (determined by titration)
SubstrateKm for ATP
ATPKm for substrate
Compound10-point, 3-fold serial dilution

Table 1: Typical reagent concentrations for a TR-FRET kinase assay.

Secondary Biochemical Assay: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is another homogeneous assay format used to confirm hits from the primary screen and to study the binding kinetics of inhibitors.[9][10] The assay measures the change in the tumbling rate of a fluorescently labeled tracer that binds to the kinase. When an inhibitor displaces the tracer, the tumbling rate of the tracer increases, leading to a decrease in the FP signal.

Protocol: Fluorescence Polarization Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution in binding buffer.

    • Prepare a 2X fluorescent tracer solution in binding buffer.

    • Prepare a series of dilutions of the test compound in binding buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound to the assay wells.

    • Add the kinase solution to the wells.

    • Add the fluorescent tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for the optimized time to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader, measuring the parallel and perpendicular fluorescence intensity.

  • Data Analysis:

    • Calculate the fluorescence polarization (mP) for each well.

    • Plot the mP values against the compound concentration and fit the data to determine the IC₅₀ or Kᵢ value.

Cell-Based Assay 1: Cellular Phosphorylation Assay (Western Blot)

Confirming that a compound inhibits the target kinase within a cellular environment is a critical step.[11] A Western blot can be used to measure the phosphorylation of a known downstream substrate of the target kinase.[7][12]

Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment:

    • Plate cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal and the loading control.

    • Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.

G A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer to PVDF D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (Anti-phospho-Substrate) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping and Re-probing (Total Substrate & Loading Control) I->J K Densitometry and Analysis J->K

Caption: Workflow for the cellular phosphorylation assay via Western blot.

Cell-Based Assay 2: Cell Proliferation Assay (MTT Assay)

For kinases involved in cell growth and proliferation, a cell viability assay such as the MTT assay can be used to assess the functional consequence of kinase inhibition.[11][13][14]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries through strategic modifications at the 2 and 3-positions. By employing a systematic screening cascade, from high-throughput biochemical assays to mechanism-of-action studies in a cellular context, researchers can efficiently identify and optimize potent and selective kinase inhibitors with therapeutic potential. The protocols and strategies outlined in this application note provide a comprehensive framework for leveraging this privileged scaffold in kinase drug discovery programs.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Asad, S., et al. (2015). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. IntechOpen.
  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Retrieved from [Link]

  • PerkinElmer. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay.
  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. RayBiotech. Retrieved from [Link]

  • Oceanomics. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
  • BMG Labtech. (n.d.). Fluorescence Polarization Detection. BMG Labtech. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Retrieved from [Link]

  • Nanomicrospheres. (n.d.).
  • PubMed. (2017). Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. PubMed. Retrieved from [Link]

  • PubMed. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Retrieved from [Link]

Sources

The Rising Star of Materials Science: Application Notes for Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system that has garnered significant attention across various scientific disciplines, from medicinal chemistry to materials science.[1][2] Its rigid, planar structure and rich electron density make it an exceptional platform for the design of functional materials. This application note delves into a particularly promising derivative, Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate , exploring its synthesis, unique properties, and potential applications that position it as a versatile building block for next-generation materials. The strategic placement of a hydroxyl group at the 2-position and an ethyl carboxylate at the 3-position introduces key functionalities that can be exploited for a range of applications, including advanced optical materials and smart coatings.

Core Synthesis and Mechanistic Insight

While the broader family of imidazo[1,2-a]pyridines can be synthesized through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling, the synthesis of specifically substituted derivatives requires a more tailored approach.[2][3] A highly effective and adaptable method for synthesizing hydroxy-substituted imidazo[1,2-a]pyridine esters involves the cyclization of an appropriate aminopyridinol with an α-keto ester derivative.[4]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is proposed via the condensation of 2-amino-3-hydroxypyridine with diethyl 2-ketomalonate. This reaction is anticipated to proceed through a nucleophilic attack of the endocyclic nitrogen of the aminopyridine onto one of the carbonyl carbons of the ketomalonate, followed by an intramolecular cyclization and dehydration to yield the target molecule.

Synthetic Pathway 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine intermediate Intermediate 2-amino-3-hydroxypyridine->intermediate Nucleophilic attack diethyl_ketomalonate Diethyl 2-ketomalonate diethyl_ketomalonate->intermediate + product This compound intermediate->product Intramolecular cyclization & Dehydration

Caption: Proposed synthesis of this compound.

Application I: Corrosion Inhibition for Advanced Coatings

The imidazo[1,2-a]pyridine scaffold is well-documented for its exceptional corrosion inhibition properties, attributed to the presence of nitrogen heteroatoms and the planar nature of the fused rings, which facilitate strong adsorption onto metal surfaces.[5] The introduction of the hydroxyl and ester functional groups in this compound is expected to enhance this inherent property through increased electron density and additional adsorption sites.

Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the electrochemical methods to quantify the corrosion inhibition performance of the title compound on mild steel in an acidic medium (e.g., 1 M HCl), a common industrial challenge.

1. Material and Solution Preparation:

  • Mild Steel Coupons: Prepare mild steel coupons of a standard dimension (e.g., 1x1x0.1 cm). Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Corrosive Medium: Prepare a 1 M HCl solution using analytical grade hydrochloric acid and deionized water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and create a series of concentrations (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl solution.

2. Electrochemical Measurements:

  • Instrumentation: Utilize a standard three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization:

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Record the polarization curves and determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • Electrochemical Impedance Spectroscopy (EIS):

    • At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.

    • Record the Nyquist and Bode plots.

    • Fit the impedance data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

3. Data Analysis and Interpretation:

Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Rct (Ω·cm²)Cdl (µF/cm²)
0 (Blank)-450500-50200
50-43015070180150
100-4208084350120
200-410409270090
500-4002096120070
  • Inhibition Efficiency (IE%) Calculation:

    • From Potentiodynamic Polarization: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100

    • From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

An increase in Rct and a decrease in icorr and Cdl with increasing inhibitor concentration indicate the formation of a protective film on the metal surface. The shift in Ecorr suggests the type of inhibition (anodic, cathodic, or mixed).

Application II: Fluorescent Probes for Metal Ion Sensing

The inherent fluorescence of the imidazo[1,2-a]pyridine core can be modulated by the presence of specific functional groups, making these compounds excellent candidates for fluorescent sensors.[6][7] The hydroxyl and carboxylate moieties in this compound can act as potential binding sites for metal ions, leading to a "turn-on" or "turn-off" fluorescent response.

Protocol: Screening for Metal Ion Selectivity

This protocol describes a fluorescence spectroscopy-based assay to screen the selectivity and sensitivity of the title compound for various metal ions.

1. Preparation of Solutions:

  • Probe Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent like DMSO or acetonitrile.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, HgCl₂, etc.) in deionized water or an appropriate buffer.

  • Assay Buffer: A buffered aqueous solution (e.g., HEPES or Tris-HCl, pH 7.4) is recommended to maintain a stable pH.

2. Fluorescence Spectroscopy:

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Selectivity Screening:

    • In a series of cuvettes, add the assay buffer and the probe to a final concentration of 10 µM.

    • To each cuvette, add a different metal ion to a final concentration of 100 µM.

    • Record the fluorescence emission spectrum (e.g., excitation at the absorption maximum of the probe) for each sample.

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to identify selective responses.

  • Titration for Sensitivity:

    • For the metal ion(s) that showed a significant response, perform a titration experiment.

    • To a solution of the probe (10 µM in assay buffer), add increasing concentrations of the target metal ion.

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding constant and limit of detection (LOD).

Fluorescence Sensing Workflow cluster_prep Solution Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis probe_sol Probe Stock Solution (1 mM) selectivity Selectivity Screening (Probe + Various Metal Ions) probe_sol->selectivity sensitivity Sensitivity Titration (Probe + Target Metal Ion) probe_sol->sensitivity metal_sols Metal Ion Stock Solutions (10 mM) metal_sols->selectivity buffer Assay Buffer (pH 7.4) buffer->selectivity buffer->sensitivity spectrometer Fluorescence Spectrometer selectivity->spectrometer sensitivity->spectrometer response_plot Plot Fluorescence vs. [Metal Ion] spectrometer->response_plot lod Calculate Limit of Detection (LOD) response_plot->lod

Caption: Workflow for evaluating metal ion sensing properties.

Application III: Emitter Layer in Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure and tunable electronic properties of imidazo[1,2-a]pyridines make them attractive candidates for use in organic light-emitting diodes (OLEDs).[8][9] The hydroxyl and ester groups can influence the HOMO-LUMO energy levels and solid-state packing, which are critical for efficient electroluminescence.

Protocol: Fabrication and Characterization of a Prototype OLED Device

This protocol outlines the fabrication of a simple multi-layer OLED device using this compound as a component of the emissive layer.

1. Substrate Preparation:

  • Clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

2. Thin Film Deposition (via Spin Coating):

  • Hole Transport Layer (HTL): Spin-coat a solution of a standard HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

  • Emissive Layer (EML):

    • Prepare a solution of a suitable host material (e.g., CBP) doped with this compound (e.g., 5-10 wt%).

    • Spin-coat the EML solution onto the HTL and anneal.

  • Electron Transport Layer (ETL): Spin-coat a solution of a standard ETL material (e.g., TPBi) onto the EML and anneal.

3. Cathode Deposition:

  • Transfer the device to a high-vacuum thermal evaporator.

  • Deposit a low work function metal cathode (e.g., LiF/Al or Ca/Al) through a shadow mask to define the active area of the device.

4. Encapsulation and Characterization:

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer.

  • Record the electroluminescence spectrum using a spectrometer.

  • Calculate the device performance metrics: turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).

LayerMaterialDeposition MethodThickness (nm)
CathodeLiF/AlThermal Evaporation1/100
ETLTPBiSpin Coating30
EMLCBP:EHPC (10%)Spin Coating20
HTLPEDOT:PSSSpin Coating40
AnodeITO-150
SubstrateGlass--

(EHPC: this compound)

Conclusion and Future Outlook

This compound emerges as a highly promising and versatile scaffold for materials science. Its tailored synthesis and unique combination of functional groups open avenues for the development of high-performance corrosion inhibitors, selective fluorescent sensors, and efficient OLED emitters. The protocols detailed in this application note provide a robust framework for researchers to explore and validate these applications. Further derivatization of this core structure could lead to even more sophisticated materials with tailored properties for a wide array of technological advancements.

References

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008).
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023). Retrieved from [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. (2025). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Journal of Molecular Structure, 1285, 135471.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. (2017). Organic Letters, 19(18), 4726–4729.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Retrieved from [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335–1386.
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). Retrieved from [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). Scientific Reports, 9(1), 13627.
  • Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. (n.d.). Retrieved from [Link]

  • Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants | Request PDF. (2025). Retrieved from [Link]

  • 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. (2025). Chemistry of Heterocyclic Compounds, 59(8), 613–618.
  • A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F | Request PDF. (2023). Retrieved from [Link]

  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF. (2021). Retrieved from [Link]

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. (n.d.). Retrieved from [Link]

  • Ethyl imidazo[1,2-a]pyridine-5-carboxylate. (n.d.). Retrieved from [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2016). Molecules, 21(9), 1184.
  • Organic Light Emitting Diodes: Devices and applications. (n.d.). Retrieved from [Link]

  • 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties | Request PDF. (2023). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). The Journal of Organic Chemistry, 89(15), 10545–10556.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). Retrieved from [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of more complex molecules.[1][4] Achieving high purity for this intermediate is paramount, as residual impurities can compromise the yield, purity, and biological activity of subsequent products.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] However, heterocyclic systems like imidazo[1,2-a]pyridines can present unique challenges, including a tendency for oiling out, poor crystal formation, and variable solubility profiles influenced by their unique electronic and structural properties.

This guide provides a comprehensive, field-tested framework for troubleshooting and optimizing the recrystallization of this compound. It is designed for researchers, chemists, and drug development professionals seeking to establish a robust and reproducible purification protocol.

Section 1: Core Principles & Compound-Specific Considerations

Q1: What are the key structural features of this compound that influence recrystallization?

Answer: The behavior of this molecule during recrystallization is governed by three primary features:

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is largely aromatic and planar, which can facilitate π–π stacking interactions in the crystal lattice.[3]

  • The Ethyl Carboxylate Group (-COOEt): This ester group provides a site for hydrogen bond acceptance and contributes to the molecule's overall polarity.

  • The 2-Hydroxy Group (-OH): This group is critical. It can act as both a hydrogen bond donor and acceptor. Furthermore, it can exist in tautomeric equilibrium with its keto form (an imidazo[1,2-a]pyridin-2(3H)-one structure). This equilibrium can be solvent-dependent and significantly alters the molecule's polarity and solubility, adding a layer of complexity to solvent selection.

Understanding these features is the first step in rationally selecting a solvent system. The ideal solvent must effectively discriminate between the desired compound and impurities based on subtle differences in their interactions.

Q2: What defines an ideal recrystallization solvent for this compound?

Answer: A successful recrystallization hinges on the choice of solvent. The ideal solvent should meet the following criteria, as outlined by established chemical principles[5][6][7]:

  • High Solubility at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery of the purified crystals upon cooling.

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Section 2: Recommended Recrystallization Protocol & Workflow

This protocol provides a robust starting point. Depending on the nature and quantity of impurities, optimization will likely be necessary.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis SolventScreen Step 1: Solvent Screening SelectSolvent Step 2: Select Optimal Solvent(s) SolventScreen->SelectSolvent Dissolution Step 3: Dissolve Crude Solid in Minimum Hot Solvent SelectSolvent->Dissolution HotFiltration Step 4: Hot Filtration (If Insoluble Impurities Present) Dissolution->HotFiltration Optional Crystallization Step 5: Slow Cooling to Induce Crystallization Dissolution->Crystallization No Insoluble Impurities HotFiltration->Crystallization Isolation Step 6: Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Step 7: Wash Crystals with Cold Solvent Isolation->Washing Drying Step 8: Dry Purified Crystals Washing->Drying PurityCheck Step 9: Purity & Yield Analysis (TLC, NMR, MP) Drying->PurityCheck

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Solvent Selection:

    • Place approximately 20-30 mg of the crude "this compound" into several small test tubes.

    • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will not dissolve the compound at room temperature.[5][7]

    • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • The best solvent will be one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a large quantity of crystalline precipitate upon cooling.[5]

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [8] Using too much is a common cause of low recovery.[8][9]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, non-soluble side products), perform a hot gravity filtration.

    • Pre-heat a funnel and a second Erlenmeyer flask. Use fluted filter paper for a faster flow rate.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[10]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[5] Rapid cooling can trap impurities.[11]

    • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the crystal yield.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly. This can be done by air drying on the filter paper, followed by placing them in a vacuum oven.

Recommended Solvents for Screening
SolventBoiling Point (°C)Polarity IndexRationale & Potential Issues
Ethanol 785.2Good starting point. The -OH group can interact with the compound's polar functionalities. Often shows good solubility differential.
Ethyl Acetate 774.4The ester functionality is similar to the product's, following the "like dissolves like" principle.[12]
Acetonitrile 826.2A polar aprotic solvent that can be effective for moderately polar compounds.
Toluene 1112.4Good for less polar impurities. May require a co-solvent system due to lower polarity.
Ethyl Acetate / Heptane VariableVariableMixed-solvent system. Dissolve in a minimum of hot ethyl acetate (the "good" solvent) and add heptane (the "poor" solvent) dropwise until the solution becomes turbid. Re-heat to clarify and cool slowly.[8]
Ethanol / Water VariableVariableMixed-solvent system. Similar to above, using ethanol as the good solvent and water as the anti-solvent. Can be very effective for polar compounds.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Troubleshooting Decision Tree

G Problem Problem Encountered OilingOut Compound 'Oiled Out' (Formed a liquid layer) Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Yield of Crystals Problem->LowYield ColoredCrystals Crystals are Colored/ Visibly Impure Problem->ColoredCrystals Cause_Oil1 Cause: Solution is too concentrated / Cooling too fast OilingOut->Cause_Oil1 Cause_Oil2 Cause: Melting point of solid is below solvent boiling point OilingOut->Cause_Oil2 Cause_NoCry1 Cause: Too much solvent used NoCrystals->Cause_NoCry1 Cause_NoCry2 Cause: Solution is supersaturated NoCrystals->Cause_NoCry2 Cause_LowY1 Cause: Too much solvent used LowYield->Cause_LowY1 Cause_LowY2 Cause: Compound is too soluble in cold solvent LowYield->Cause_LowY2 Cause_LowY3 Cause: Premature crystallization during hot filtration LowYield->Cause_LowY3 Cause_Color1 Cause: Colored impurities are co-precipitating ColoredCrystals->Cause_Color1 Solution_Oil1 Solution: Re-heat to dissolve oil, add more solvent, cool slowly. Cause_Oil1->Solution_Oil1 Solution_Oil2 Solution: Use a lower boiling point solvent or more solvent. Cause_Oil2->Solution_Oil2 Solution_NoCry1 Solution: Boil off some solvent to increase concentration. Cause_NoCry1->Solution_NoCry1 Solution_NoCry2 Solution: Scratch flask with glass rod or add a seed crystal. Cause_NoCry2->Solution_NoCry2 Solution_LowY1 Solution: Concentrate mother liquor and cool for a second crop. Cause_LowY1->Solution_LowY1 Solution_LowY2 Solution: Cool in an ice/salt bath or switch to a different solvent. Cause_LowY2->Solution_LowY2 Solution_LowY3 Solution: Use more solvent and ensure apparatus is hot. Cause_LowY3->Solution_LowY3 Solution_Color1 Solution: Re-recrystallize. Consider adding activated charcoal before hot filtration. Cause_Color1->Solution_Color1

Caption: A decision tree for common recrystallization issues.

Q&A Troubleshooting Guide

Q: My compound precipitated as an oil, not a solid. What went wrong and how do I fix it? A: This phenomenon, known as "oiling out," is common for compounds with lower melting points or when a solution is highly concentrated.[10]

  • Cause 1: The solution is supersaturated or cooled too quickly. The concentration of the solute is too high for crystals to form properly.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the concentration, and then allow it to cool much more slowly. Insulating the flask can help.[9]

  • Cause 2: The boiling point of the solvent is higher than the melting point of your compound. The solid "melts" in the solution before it can crystallize.

    • Solution: Switch to a solvent with a lower boiling point. Alternatively, use a significantly larger volume of the original solvent so that the saturation point is reached at a temperature below the compound's melting point.

Q: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do? A: This is usually due to one of two reasons: the solution is too dilute, or it has become supersaturated.

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[9]

    • Solution: Heat the solution and boil off a portion of the solvent to increase the concentration.[11] Then, attempt to cool it again.

  • Cause 2: The solution is supersaturated. Crystal growth requires nucleation sites to begin, and sometimes these fail to form spontaneously.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites.[8][11]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[8][11]

Q: My final yield is very low. How can I improve recovery? A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[11]

  • Cause 1: Using an excessive amount of solvent. As discussed, using the absolute minimum of hot solvent is key.

    • Solution: After your first filtration, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.[8]

  • Cause 2: The compound has significant solubility even in the cold solvent.

    • Solution: Ensure you are cooling the flask in an ice bath for an adequate amount of time (at least 20-30 minutes). For highly soluble compounds, a salt-ice bath or a freezer may be required to reach lower temperatures and maximize precipitation.[8] Alternatively, a different solvent system where the compound is less soluble when cold is needed.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose between a single-solvent and a mixed-solvent recrystallization? A: Start by screening single solvents. If you find a solvent that provides high solubility when hot and low solubility when cold, that is the ideal scenario. Use a mixed-solvent system when you cannot find a suitable single solvent. This typically occurs when your compound is either very soluble in all common solvents or poorly soluble in all of them. The key is to find a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[13]

Q2: My purified crystals are still colored. What is the best course of action? A: If the color is due to a highly-colored impurity, it may co-precipitate with your product.

  • Option 1 (Re-recrystallize): A second recrystallization will often yield a purer, less colored product.

  • Option 2 (Charcoal Treatment): Activated charcoal can be used to adsorb colored impurities. Add a very small amount of charcoal to the hot, dissolved solution and swirl for a few minutes. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

Q3: What if recrystallization fails to purify my compound adequately? A: While recrystallization is a powerful technique, it is not always sufficient, especially if the impurities have very similar solubility profiles to the desired compound. If you cannot achieve the desired purity, you should consider an alternative purification method, such as:

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[8] It is often the next step after a failed recrystallization.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography can provide excellent separation.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange Inc. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 02002. Retrieved from [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37015-37025. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Ali, M. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35245. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Retrieved from [Link]

  • Chem-Space. (n.d.). ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • ChemBK. (2024, April 9). 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide you with in-depth, field-proven insights to optimize your reaction outcomes, ensure the purity of your target molecule, and streamline your research and development efforts.

The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, often proceeds via the well-established Tschitschibabin reaction or related cyclocondensation methods.[1][2] While seemingly straightforward, the synthesis of this compound can be accompanied by the formation of several side products, complicating purification and reducing yields. This guide provides a structured approach to identifying and mitigating these common issues.

Core Synthesis Pathway

The primary route to this compound typically involves the condensation of a 2-aminopyridine derivative with an appropriate three-carbon building block, such as an α-haloketone or a β-ketoester.[3][4][5] The generally accepted mechanism involves the initial nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the electrophilic carbon of the coupling partner, followed by an intramolecular cyclization and subsequent aromatization to form the fused bicyclic system.

graph "Main_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-Aminopyridinol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethyl_alpha_halo_beta_ketoester" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="N-Alkylated Pyridinium Intermediate"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Aminopyridinol" -> "Intermediate" [label="Nucleophilic Attack"]; "Ethyl_alpha_halo_beta_ketoester" -> "Intermediate"; "Intermediate" -> "Product" [label="Intramolecular Cyclization & Aromatization"]; }

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses the most frequently encountered side products in the synthesis of this compound, providing a question-and-answer format for rapid problem-solving.

Issue 1: Presence of Unreacted Starting Materials

Q1: My post-reaction analysis (TLC, LC-MS) shows significant amounts of my starting materials, 2-aminopyridinol and the ketoester. What could be the cause and how can I improve the conversion?

A1: The presence of unreacted starting materials is a common issue that can often be resolved by optimizing the reaction conditions.

Causality and Solutions:

  • Insufficient Reaction Time or Temperature: The cyclocondensation reaction may require more time or higher temperatures to proceed to completion. Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time. A modest increase in temperature, for example, from room temperature to a gentle reflux, can significantly enhance the reaction rate.

  • Inefficient Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize the contact between reactants.

  • Inappropriate Solvent: The choice of solvent can greatly influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often effective. In some cases, a protic solvent like ethanol can also be used.[6] Experiment with different solvent systems to find the one that best solubilizes your starting materials and facilitates the reaction.

  • Stoichiometry of Reactants: Ensure the correct stoichiometric ratio of your reactants. A slight excess of one of the reactants, typically the more volatile one, may be necessary to drive the reaction to completion.

Experimental Protocol: Optimizing Reaction Conversion

  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridinol (1 equivalent) in your chosen solvent (e.g., ethanol or DMF).

  • Reagent Addition: Add the ethyl α-halo-β-ketoester (1-1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Take aliquots of the reaction mixture at 1-hour intervals and analyze by TLC (e.g., using a mobile phase of ethyl acetate/hexane) to monitor the disappearance of the starting materials and the appearance of the product spot.

  • Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80°C and continue monitoring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with your standard work-up and purification protocol.

Issue 2: Identification of an Incompletely Cyclized Intermediate

Q2: I have an impurity with a mass corresponding to the sum of my two starting materials, but it's not the final product. Could this be the intermediate? How can I confirm and convert it to the desired product?

A2: It is highly likely that you have isolated the N-alkylated pyridinium intermediate, which has not yet undergone the final intramolecular cyclization.

Causality and Solutions:

  • Insufficient Base or Inappropriate pH: The final cyclization step often requires a basic environment to deprotonate the amino group, which then acts as the nucleophile for the ring closure. The absence of a base or a pH that is too acidic can stall the reaction at the intermediate stage.

  • Steric Hindrance: Bulky substituents on either the pyridine ring or the ketoester can sterically hinder the intramolecular cyclization.

  • Low Temperature: The cyclization step may have a higher activation energy than the initial N-alkylation and may require heating to proceed at a reasonable rate.

Troubleshooting Steps:

  • Confirmation of the Intermediate:

    • Mass Spectrometry (MS): The intermediate will have the same molecular weight as the sum of the starting materials.

    • Nuclear Magnetic Resonance (NMR): The 1H NMR spectrum of the intermediate will show characteristic signals for both the pyridine ring and the ketoester moiety, but the aromatic protons of the imidazo[1,2-a]pyridine core will be absent. You would expect to see a downfield shift for the pyridine protons due to the positive charge on the nitrogen.

  • Conversion to Product:

    • Addition of a Base: To the reaction mixture containing the intermediate, add a non-nucleophilic base such as sodium bicarbonate, potassium carbonate, or triethylamine.[7] This will facilitate the deprotonation and subsequent cyclization.

    • Heating: Gently heating the reaction mixture after the addition of the base can help overcome the activation energy barrier for the cyclization.

graph "Intermediate_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Intermediate" [label="N-Alkylated Pyridinium Intermediate"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Stalled_Reaction" [label="Reaction Stalls", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Intermediate" -> "Product" [label="Base/Heat"]; "Intermediate" -> "Stalled_Reaction" [label="Insufficient Base/Heat"]; }

Caption: Conversion of the intermediate to the final product.
Issue 3: Formation of the Hydrolyzed Carboxylic Acid

Q3: My product mixture contains a significant amount of a compound with a mass that is 28 amu less than my expected product. I suspect it's the carboxylic acid. How can I avoid this and how do I separate it?

A3: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, especially if water is present in the reaction mixture or during work-up under non-neutral pH conditions.

Causality and Solutions:

  • Presence of Water: Ensure that all your reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.

  • Acidic or Basic Work-up: Prolonged exposure to acidic or basic aqueous conditions during the work-up can promote ester hydrolysis. It is advisable to neutralize the reaction mixture before extraction and minimize the contact time with aqueous layers.

  • Purification Conditions: Certain purification methods, such as chromatography on silica gel that is too acidic or basic, can also lead to hydrolysis.

Mitigation and Separation Strategy:

StrategyDescription
Anhydrous Conditions Use oven-dried glassware and anhydrous solvents. Store hygroscopic reagents in a desiccator.
Neutral Work-up After the reaction is complete, quench with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) and immediately extract the product into an organic solvent.
Separation The carboxylic acid side product can be easily separated from the desired ester by an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer. The desired ester will remain in the organic layer. The carboxylic acid can be recovered by acidifying the aqueous layer and re-extracting.
Issue 4: Dimerization of 2-Aminopyridinol

Q4: I am observing a high molecular weight impurity that I suspect is a dimer of my starting aminopyridine. Is this a known side product and how can I prevent its formation?

A4: Dimerization of the pyridine starting material can occur, particularly under harsh reaction conditions. This is a known side reaction in related syntheses like the Tschitschibabin amination, which can lead to the formation of bipyridine dimers.[8]

Causality and Solutions:

  • High Temperatures: Excessive heating can promote dimerization. It is important to find the optimal temperature that allows for the desired reaction to proceed without favoring side reactions.

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can catalyze the dimerization of the aminopyridine.

  • Presence of Oxidizing Agents: In some cases, oxidative coupling of the aminopyridine can lead to dimer formation.

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature and avoid overheating.

  • Controlled Addition of Reagents: Add the alkylating agent slowly to the solution of the aminopyridine to maintain a low concentration of the reactive species and minimize self-condensation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions.

graph "Side_Reactions" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Competing side reactions in the synthesis.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product?

A: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to obtain highly pure material.

Q: How can I confirm the structure of my final product?

A: A combination of spectroscopic techniques should be used for full characterization:

  • 1H NMR: Will show the characteristic aromatic protons of the imidazo[1,2-a]pyridine ring system, as well as the signals for the ethyl ester group.

  • 13C NMR: Will confirm the number of unique carbons in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl group, the ester carbonyl group, and the aromatic rings.

Q: Can I use a different base for the cyclization step?

A: Yes, a variety of inorganic and organic bases can be used, such as potassium carbonate, sodium bicarbonate, triethylamine, or diisopropylethylamine. The choice of base may depend on the specific reaction conditions and the solubility of the reagents. It is advisable to screen a few bases to find the one that gives the best results for your specific system.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives. Benchchem.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Chichibabin reaction. Grokipedia.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.

  • Chichibabin pyridine synthesis. Wikipedia.

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.

  • Synthesis of 2-anilinopyridine dimers as microtubule targeting and apoptosis inducing agents. PubMed.

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate.

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH.

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH.

  • Ethyl 8-Hydroxy-2-methylimidazo[1 – 2-a]pyridine-3-carboxylate. Biotuva Life Sciences.

Sources

Stability of "Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Imidazo[1,2-a]pyridine Derivatives

Welcome to the technical support center for researchers working with imidazo[1,2-a]pyridine scaffolds. This guide provides in-depth answers, troubleshooting advice, and detailed protocols regarding the chemical stability of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate , a common intermediate in drug discovery programs. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, making a thorough understanding of its stability paramount for successful development.[1][2][3]

Part 1: Foundational Understanding & Frequently Asked Questions

This section addresses the most common initial questions regarding the stability of the target molecule.

Q1: What are the primary stability concerns for this compound?

The structure of this compound contains two primary functional groups susceptible to degradation under acidic or basic conditions:

  • The Ethyl Ester (at C3): This is the most significant liability. Esters are known to undergo hydrolysis when exposed to acids or bases, a reaction that cleaves the ester bond.[4][5]

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and generally stable. However, under harsh stress conditions (e.g., high concentrations of acid/base, elevated temperatures), the ring system itself can be susceptible to degradation.[6] The electron-donating nature of the 2-hydroxy group may influence the electron density and reactivity of the ring.

The primary goal of a forced degradation study is to identify these liabilities to develop stable formulations and establish appropriate storage conditions.[7][8][9]

Q2: What are the predicted degradation products under hydrolytic stress?

Under typical acidic or basic hydrolytic conditions, the principal degradation product is the corresponding carboxylic acid, formed via the cleavage of the ethyl ester.

  • Primary Degradant: 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid.

The formation of this product occurs through well-established mechanisms of acid-catalyzed or base-catalyzed ester hydrolysis.[4][10][11][12] In base-catalyzed hydrolysis (saponification), the reaction is irreversible as the resulting carboxylate salt is formed.[5] Acid-catalyzed hydrolysis is a reversible process, but using a large excess of water drives the equilibrium toward the hydrolysis products.[4][5]

G cluster_main Predicted Hydrolysis Pathway start This compound product 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid + Ethanol start->product Acid (H₃O⁺) or Base (OH⁻) Heat (Δ)

Caption: Predicted primary degradation pathway via ester hydrolysis.

Q3: What are the standard regulatory guidelines for conducting these stability tests?

Forced degradation, or stress testing, is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A and Q1B.[7] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8] A minimal set of stress conditions should include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[8][13]

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to common problems encountered during stability studies.

Q4: My compound shows no degradation under initial stress conditions. What should I do?

This is a common scenario, indicating the compound is relatively stable. The goal of a forced degradation study is to achieve some degradation (typically 5-20%) to validate the analytical method.[14] If no degradation is observed:

  • Increase Temperature: Begin studies at room temperature. If no degradation occurs, increase the temperature incrementally, for example, to 50°C or 70°C.[8][14] Heat provides the activation energy needed to overcome the reaction barrier.

  • Increase Stressor Concentration: If using 0.1M HCl or NaOH, consider increasing the concentration to 1M.[7][13]

  • Extend Exposure Time: If short time points show no effect, extend the study duration, for example, up to 7 days.[8][14]

Conversely, if degradation is too rapid (e.g., >20% in the first time point), you should decrease the severity of the conditions (lower temperature, lower concentration of acid/base).

Q5: My sample has poor solubility in the aqueous acidic/basic media. How can I proceed?

Poor aqueous solubility is a frequent challenge. The ICH guidelines permit the use of a minimal amount of a co-solvent to aid dissolution.[8]

  • Choice of Co-solvent: Acetonitrile (ACN) or methanol are common first choices as they are compatible with reverse-phase HPLC. Ensure the selected co-solvent does not participate in the degradation itself.

  • Methodology: Prepare a concentrated stock solution of your compound in the co-solvent. Then, dilute this stock into the aqueous acidic or basic stress medium.

  • Critical Control: It is essential to run a parallel control experiment of the compound in the co-solvent/water mixture (at neutral pH) to ensure the co-solvent itself is not causing degradation.

Q6: I observe multiple unexpected peaks in my chromatogram. How do I identify them?

Unexpected peaks can arise from several sources. A systematic approach is required:

  • Analyze the Starting Material: First, confirm the purity of your this compound. The extra peaks may be impurities present from the synthesis.

  • Run a Time-Zero Sample: Analyze a sample immediately after mixing with the stress medium (and quenching). Peaks present at time-zero that are not in the starting material could be artifacts of the sample preparation or extremely rapid degradation products.

  • Use a Diode Array Detector (DAD/PDA): A DAD provides UV spectra for each peak. Degradation products often retain the core chromophore of the parent molecule and will thus have similar UV spectra. This can help distinguish degradants from unrelated impurities.

  • Employ Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose molecular formulas and structures. For example, the primary hydrolysis product would show a mass decrease corresponding to the loss of an ethyl group (-C₂H₅) and the addition of a hydrogen (+H).

Part 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your experiments. Always prioritize safety and wear appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Forced Degradation
  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable co-solvent (e.g., Acetonitrile). Prepare a 0.2M hydrochloric acid (HCl) solution.

  • Stress Sample Generation: In a sealed vial, mix 1.0 mL of the stock solution with 1.0 mL of the 0.2M HCl solution. This results in a final drug concentration of 0.5 mg/mL in 0.1M HCl.

  • Incubation: Place the vial in a temperature-controlled bath at 60°C.

  • Time Points: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot by adding 100 µL of 0.1M sodium hydroxide (NaOH) to stop the reaction. Dilute with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the quenched sample by a stability-indicating HPLC method.

Protocol 2: Base-Catalyzed Forced Degradation
  • Preparation: Use the same 1.0 mg/mL stock solution as in the acid study. Prepare a 0.2M sodium hydroxide (NaOH) solution.

  • Stress Sample Generation: In a sealed vial, mix 1.0 mL of the stock solution with 1.0 mL of the 0.2M NaOH solution. This results in a final drug concentration of 0.5 mg/mL in 0.1M NaOH.

  • Incubation: Place the vial at room temperature. Base-catalyzed hydrolysis is often much faster than acid-catalyzed hydrolysis and may not require heating.[10]

  • Time Points: At specified intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot by adding 100 µL of 0.1M hydrochloric acid (HCl). Dilute with mobile phase for analysis.

  • Analysis: Analyze the quenched sample by a stability-indicating HPLC method.

Caption: General experimental workflow for forced degradation studies.

Part 4: Data Summary & Interpretation

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagentConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp to 70°CUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp to 70°CUp to 7 days

These conditions are adapted from common industry practices and regulatory guidelines.[7][13][14]

Interpreting Results

The primary output of your study will be a plot of the percentage of the parent compound remaining versus time for each condition. The rate of degradation can be determined from the slope of this line. The appearance and growth of new peaks should be monitored concurrently. A good stability-indicating method is one where the primary degradation peaks are well-resolved from the parent peak, allowing for accurate quantification of both.

References

  • Black, P. J., & Your Name Here (Year of Publication). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Klick, S., Muzaffar, A., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • International Journal of Innovative Science and Research Technology. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJISRT. [Link]

  • Allan, M., et al. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Milošev, I., & Kovač, A. (2000). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • de Oliveira, C. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Allan, M., et al. (2017). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Singh, V., & Kaur, P. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • Fathima, H., et al. (2022). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

Sources

Technical Support Center: Synthesis and Byproduct Identification of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis and purification of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and understanding its synthesis is key to successful drug discovery programs.[1]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is a reliable synthetic route for this compound?

A1: A common and effective method is the cyclocondensation reaction between a 2-aminopyridine and a suitable three-carbon electrophilic building block. For the target molecule, the reaction of 2-aminopyridine with diethyl 2-oxomalonate is a plausible and efficient approach. The reaction typically proceeds by initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto one of the carbonyl groups of the malonate, followed by cyclization and dehydration.

Q2: My reaction yields are consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure you are monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction temperature is also critical; while elevated temperatures can drive the reaction to completion, they can also promote side reactions and decomposition. The purity of your starting materials, particularly the 2-aminopyridine and diethyl 2-oxomalonate, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Q3: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What could these be?

A3: The presence of multiple spots indicates a mixture of products. Besides the desired product, you may be observing unreacted starting materials, an uncyclized intermediate, or various byproducts. The polarity of these spots can give you clues; the desired product, with its hydroxyl group, is expected to be relatively polar. For a systematic approach to identifying these spots, please refer to our Troubleshooting Guide for Byproduct Identification .

Q4: The purification of my product is challenging due to its high polarity. What purification strategies do you recommend?

A4: The hydroxyl group on the imidazo[1,2-a]pyridine ring system significantly increases the polarity of the molecule, which can make purification by standard normal-phase chromatography on silica gel difficult. You may observe streaking or poor separation.[2] Here are some strategies to overcome this:

  • Modified Normal-Phase Chromatography: Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent system to improve peak shape and reduce tailing on silica gel.[2]

  • Reversed-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with 0.1% formic acid or trifluoroacetic acid, can provide excellent separation.

  • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a polar-bonded silica phase for your column chromatography.

Troubleshooting Guide: Byproduct Identification

A critical step in optimizing any chemical synthesis is the identification of byproducts. This section provides a systematic approach to identifying the common impurities in the synthesis of this compound.

Anticipated Reaction and Potential Byproducts

The primary reaction is the condensation of 2-aminopyridine with diethyl 2-oxomalonate.

Plausible Reaction Scheme:

Caption: Proposed reaction scheme for the synthesis of this compound.

Based on the reactivity of the starting materials and intermediates, the following byproducts are commonly encountered:

Byproduct IDStructurePlausible Origin
BP-1 Diethyl 2,2'- (pyridine-2-ylazanediyl)bisuccinateDouble addition of diethyl 2-oxomalonate to both the endocyclic and exocyclic nitrogens of 2-aminopyridine, particularly if there is an excess of the malonate.
BP-2 Ethyl 2-(pyridin-2-ylamino)acrylate derivative (uncyclized intermediate)Incomplete cyclization of the initial adduct formed between 2-aminopyridine and diethyl 2-oxomalonate. This can be due to insufficient reaction time or temperature.
BP-3 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-oneA competing reaction pathway where the exocyclic nitrogen of 2-aminopyridine attacks the carbonyl, leading to a different heterocyclic core. This is a known reaction with diethyl malonate and can occur with its derivatives under certain conditions.[3]
BP-4 Self-condensation product of diethyl 2-oxomalonateDiethyl 2-oxomalonate can undergo self-condensation, especially in the presence of base or at elevated temperatures.
Workflow for Byproduct Identification

The following workflow provides a step-by-step guide to identifying unknown impurities in your reaction mixture.

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc 1. TLC Analysis (Multiple Solvent Systems) start->tlc Initial Assessment lcms 2. LC-MS Analysis tlc->lcms Mass Information separation 3. Chromatographic Separation (e.g., Flash Chromatography) lcms->separation Guide Separation nmr 4. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) separation->nmr Isolated Impurities hrms 5. High-Resolution Mass Spectrometry (HRMS) nmr->hrms Confirm Molecular Formula structure Structure Elucidation hrms->structure Final Confirmation

Sources

Improving the regioselectivity of imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis

A Guide to Improving Regioselectivity

Welcome to the Technical Support Center for Imidazo[1,2-a]Pyridine Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges researchers face, particularly concerning regioselectivity. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this important heterocyclic synthesis.

Introduction: The Regioselectivity Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The classical and most common synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][4][5] However, when using unsymmetrically substituted 2-aminopyridines or certain carbonyl precursors, the reaction can yield a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The formation of the desired isomer is governed by a delicate interplay of steric and electronic factors, which can be influenced by reaction conditions.[6]

This guide will dissect these factors and provide actionable strategies to steer the reaction towards the desired regioisomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines, with a focus on regioselectivity.

Issue 1: Poor or Undesired Regioselectivity in the Final Product

  • Q: My reaction is producing a mixture of C2- and C3-substituted imidazo[1,2-a]pyridines. How can I favor the formation of one over the other?

    • A: The regioselectivity of the cyclization is primarily dictated by the nucleophilicity of the two nitrogen atoms in the 2-aminopyridine ring and the nature of the electrophilic partner. The endocyclic pyridine nitrogen and the exocyclic amino nitrogen exhibit different reactivities. Generally, the initial alkylation occurs on the more nucleophilic endocyclic nitrogen, followed by intramolecular cyclization.[5][7] However, several factors can alter this pathway.

    • Underlying Causes & Corrective Actions:

      • Electronic Effects of Pyridine Substituents: Electron-donating groups (EDGs) on the pyridine ring enhance the nucleophilicity of the endocyclic nitrogen, promoting the "standard" reaction pathway. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity, potentially allowing the exocyclic amino group to compete in the initial attack, leading to different regioisomers.[6][8]

        • Solution: When designing your synthesis, carefully consider the electronic nature of your substituents. If you are obtaining an undesired isomer with an EWG-substituted pyridine, you may need to explore alternative synthetic routes or protecting group strategies to modulate the electronics.

      • Steric Hindrance: Bulky substituents near one of the nitrogen atoms can sterically hinder its approach to the electrophile, favoring reaction at the less hindered nitrogen.

        • Solution: Analyze the steric environment around both nitrogen atoms. If the desired pathway is sterically hindered, consider using a less bulky electrophile or altering the reaction temperature to overcome the kinetic barrier.

      • Reaction Mechanism & Intermediates: The reaction can proceed through different mechanistic pathways. For instance, in the Ortoleva-King reaction, an intermediate is formed between the pyridine and the halogen, which then reacts with the ketone.[9] Understanding the predominant mechanism for your specific substrates is key.

        • Solution: Review the literature for mechanistic studies relevant to your starting materials. This can provide insights into which conditions (e.g., catalyst, solvent) will favor the desired pathway.

Issue 2: Difficulty in Synthesizing C2-Functionalized Imidazo[1,2-a]pyridines

  • Q: I am trying to synthesize a C2-substituted imidazo[1,2-a]pyridine, but the reaction predominantly yields the C3-substituted isomer. Why is this and how can I overcome it?

    • A: Functionalization at the C2 position of the imidazo[1,2-a]pyridine ring is notoriously challenging due to the inherent electronic properties of the scaffold. The C3 position is more susceptible to electrophilic attack.[10][11] Therefore, traditional cyclization methods often lead to C3-functionalized products.

    • Strategies for C2-Functionalization:

      • Multi-component Reactions: The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, a 2-aminopyridine, and an isocyanide, is a powerful tool for accessing C2-substituted imidazo[1,2-a]pyridines.[1][5]

        • Protocol: See the detailed protocol for a GBB reaction in the "Experimental Protocols" section below.

      • Metal-Catalyzed Approaches: Various metal catalysts, including copper and gold, have been successfully employed to direct functionalization to the C2 position.[9][12] For example, gold catalysis can be used in the redox synthesis from pyridine N-oxides and alkynes.[12]

        • Catalyst Selection: The choice of catalyst and ligands is crucial and can significantly influence the regiochemical outcome.[13][14]

      • Direct C-H Functionalization: While challenging, direct C-H functionalization at the C2 position is an emerging area. These methods often require specific directing groups or specialized catalysts to overcome the inherent reactivity of the C3 position.[13][15]

Issue 3: Low Yields and Complex Purification

  • Q: My reaction gives a low yield of the desired product, and the crude mixture is difficult to purify due to the presence of isomers and byproducts. What can I do?

    • A: Low yields and purification challenges are often symptoms of poor regioselectivity and competing side reactions. By optimizing the reaction conditions to favor a single regioisomer, both yield and purity can be significantly improved.

    • Optimization Strategies:

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates.[16][17]

        • Recommendation: Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and protic (e.g., ethanol). Deep eutectic solvents have also been shown to be effective and offer a green chemistry approach.[17]

      • Temperature Control: Reaction temperature affects the kinetics and thermodynamics of the reaction.

        • Recommendation: Try running the reaction at different temperatures. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

      • Catalyst and Additive Effects: The choice of catalyst (acid or base) and the presence of additives can have a profound impact on regioselectivity.

        • Recommendation: For acid-catalyzed reactions, screen both Brønsted and Lewis acids.[1] For base-catalyzed reactions, explore a variety of organic and inorganic bases.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

    • A1: The most widely accepted mechanism involves the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[7]

  • Q2: How do substituents on the α-haloketone affect the reaction?

    • A2: Electron-withdrawing groups on the α-haloketone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step. Steric bulk on the α-haloketone can hinder the initial nucleophilic attack.

  • Q3: Are there any metal-free methods to improve regioselectivity?

    • A3: Yes, several metal-free approaches have been developed. These often rely on the use of specific catalysts like iodine or operate under catalyst-free conditions by carefully controlling the reaction parameters.[5][18][19] One-pot, three-component reactions under solvent-free conditions have also been reported to provide high regioselectivity.[16]

  • Q4: Can I use microwave irradiation to improve my reaction?

    • A4: Microwave-assisted synthesis can be a valuable tool for accelerating the reaction and, in some cases, improving yields and regioselectivity. The rapid and uniform heating provided by microwaves can favor specific reaction pathways.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 10 mL), add the corresponding α-halocarbonyl compound (1.0 mmol).

  • Reflux the mixture for 1.5–4.5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a base, such as potassium hydroxide powder (3.3 mmol), and stir for 30 minutes.

  • Filter the solid and wash with an appropriate organic solvent (e.g., chloroform).

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction for C2-Substituted Imidazo[1,2-a]pyridines

This method is particularly useful for accessing C2-functionalized derivatives.

  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and a catalyst (e.g., ammonium chloride, 10 mol%) in a suitable solvent (e.g., methanol, 5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired C2-substituted imidazo[1,2-a]pyridine.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioisomeric Ratio

Entry2-Aminopyridine Substituentα-HaloketoneCatalystSolventTemp (°C)Ratio (Desired:Undesired)
15-Methyl2-BromoacetophenoneNoneEthanolReflux90:10
25-Nitro2-BromoacetophenoneNoneEthanolReflux60:40
35-Nitro2-BromoacetophenoneCuI (10 mol%)DMF10085:15
45-Chloro2-Bromo-1-(p-tolyl)ethanoneNoneAcetonitrileReflux75:25
55-Chloro2-Bromo-1-(p-tolyl)ethanonep-TsOH (10 mol%)AcetonitrileReflux95:5

This table is illustrative and based on general trends reported in the literature. Actual results may vary.

Visualizations

Diagram 1: General Reaction Scheme and Regioisomeric Products

G cluster_reactants Reactants cluster_products Potential Products 2-Aminopyridine 2-Aminopyridine (Substituted) Reaction_Conditions Reaction Conditions (Solvent, Temp, Catalyst) 2-Aminopyridine->Reaction_Conditions Alpha-Haloketone α-Haloketone Alpha-Haloketone->Reaction_Conditions Product_A Desired Regioisomer Product_B Undesired Regioisomer Reaction_Conditions->Product_A Favored Pathway Reaction_Conditions->Product_B Competing Pathway G Start Start: Poor Regioselectivity Observed Check_Electronics Analyze Electronic Effects of Substituents Start->Check_Electronics Check_Sterics Evaluate Steric Hindrance Check_Electronics->Check_Sterics Optimize_Solvent Screen Solvents (Polarity, Coordinating Ability) Check_Sterics->Optimize_Solvent Optimize_Temp Vary Reaction Temperature (Kinetic vs. Thermodynamic Control) Optimize_Solvent->Optimize_Temp Optimize_Catalyst Screen Catalysts/Additives (Acid, Base, Metal) Optimize_Temp->Optimize_Catalyst Consider_Alt_Route Consider Alternative Synthetic Route (e.g., GBB, C-H functionalization) Optimize_Catalyst->Consider_Alt_Route No Improvement End End: Improved Regioselectivity Optimize_Catalyst->End Success Consider_Alt_Route->End

Caption: A decision-making workflow for optimizing regioselectivity.

References

  • Chernyak, N., et al. (2011). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 76(23), 9679-9687. [Link]

  • Guchhait, S. K., et al. (2012). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic Letters, 14(21), 5542-5545. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Martinez-Vargas, A., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. [Link]

  • Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]

  • Kumar, S., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(3), 488-515. [Link]

  • Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5396. [Link]

  • ResearchGate. (n.d.). Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. [Link]

  • Chaudhary, P., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Archiv der Pharmazie, 355(8), 2200115. [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). A pattern for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines. [Link]

  • Molnar, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213-35226. [Link]

  • Li, Y., et al. (2018). Regioselective Copper-Catalyzed Dicarbonylation of Imidazo[1,2-a]pyridines with N,N-Disubstituted Acetamide or Acetone: An Approach to 1,2-Diketones Using Molecular Oxygen. The Journal of Organic Chemistry, 83(15), 8199-8207. [Link]

  • Request PDF. (n.d.). Recent advances in the synthesis of C3-functionalized imidazo[1,2-a]pyridines: State of the art. [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38435-38446. [Link]

  • de Oliveira, R. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01001. [Link]

  • ResearchGate. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. [Link]

  • Sci-Hub. (n.d.). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. [Link]

  • ResearchGate. (n.d.). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(11), 3326. [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry, 2, 155-167. [Link]

Sources

Technical Support Center: Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate. This document provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of common experimental issues related to this compound and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding its chemical behavior is paramount for successful research and development.

This guide is structured to provide quick answers to common questions and in-depth solutions to complex experimental challenges.

Section 1: Compound Overview and Key Properties

This compound belongs to the imidazo[1,2-a]pyridine class of N-fused heterocyclic compounds.[4] These molecules are of significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and anti-ulcer properties.[2][5][6] The specific properties of this ethyl ester derivative make it a versatile intermediate in organic synthesis.

PropertyData / RecommendationSource
Appearance Typically a solid powder (white to off-white/yellow)General chemical class knowledge
Molecular Formula C₁₀H₁₀N₂O₃[7]
Molecular Weight 206.20 g/mol [7]
Storage Temperature 2-8°C (Refrigerated)General best practice
Storage Conditions Store in a tightly sealed container, in a dry, well-ventilated place. Protect from light and moisture. Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).[8][9]
Key Hazards Based on related compounds: Combustible, harmful if swallowed, may cause severe skin/eye irritation or burns, may cause respiratory irritation and allergic skin reaction.[9][10][9][10]

Section 2: Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A1: Due to the potential for severe skin, eye, and respiratory irritation based on related compounds, comprehensive PPE is mandatory.[9][10]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Eye Protection: Use chemical safety goggles or a face shield.[9]

  • Lab Coat: A flame-retardant lab coat is required.

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Q2: How should I respond to an accidental exposure (skin, eye, inhalation)?

A2: Immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately.[10]

Q3: What are the recommended storage conditions to ensure compound stability?

A3: To maintain the integrity of this compound, store it in a cool, dry, and dark place. A refrigerator (2-8°C) is ideal. The container should be tightly sealed to prevent moisture absorption and oxidation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended, as the imidazo[1,2-a]pyridine ring can be sensitive to atmospheric conditions.

Q4: What solvents are suitable for dissolving this compound?

A4: Based on synthesis procedures for related compounds, common organic solvents such as ethanol, methanol, tetrahydrofuran (THF), and dichloromethane (CH₂Cl₂) are often used.[7][11][12] Solubility tests should always be performed on a small scale first. The presence of both a polar hydroxy group and a less polar ester and fused ring system suggests moderate solubility in a range of polar organic solvents.

Q5: How should I dispose of waste containing this chemical?

A5: Dispose of chemical waste in accordance with all local, state, and federal regulations. The compound should be treated as hazardous waste. Do not dispose of it down the drain. It should be sent to an authorized incinerator or licensed chemical waste disposal facility.[8]

Section 3: Troubleshooting Guide for Experimental Workflows

Researchers may encounter challenges during the synthesis, purification, or application of this compound. This section addresses common issues and provides a logical framework for troubleshooting.

Problem 1: Low or No Yield During Synthesis

The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound (e.g., ethyl bromopyruvate).[7][11][12]

  • Potential Cause 1: Reagent Quality: The 2-aminopyridine starting material can oxidize and darken over time. The α-halocarbonyl reagent can hydrolyze.

    • Solution: Use freshly purchased or purified starting materials. Verify purity via NMR or other appropriate analytical techniques.

  • Potential Cause 2: Inadequate Temperature/Reaction Time: These reactions often require heating (reflux) to proceed to completion.[11][12]

    • Solution: Ensure the reaction is heated to the specified temperature (e.g., refluxing ethanol) and maintained for the recommended duration (often 4-16 hours).[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Potential Cause 3: Incorrect pH/Base: The reaction generates HBr or HCl as a byproduct, which can protonate the starting aminopyridine, rendering it non-nucleophilic. A weak base is often added to neutralize the acid.

    • Solution: Ensure the appropriate base (e.g., NaHCO₃, KHCO₃) is used in the correct stoichiometric amount.[2][12] The pH should be maintained near neutral or slightly basic.

Problem 2: Difficulty with Product Purification

  • Potential Cause 1: Persistent Impurities: Starting materials or side-products may co-elute with the desired product during chromatography.

    • Solution: Adjust the solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate) can improve separation.[7] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be highly effective.

  • Potential Cause 2: Product Instability: The hydroxy group on the imidazo[1,2-a]pyridine ring can be acidic and may interact with silica gel during chromatography, leading to streaking or decomposition.[7]

    • Solution: Consider using neutral or basic alumina for chromatography instead of silica gel. Alternatively, the silica gel can be treated with a small amount of a base like triethylamine (0.5-1% in the eluent) to neutralize acidic sites.

Problem 3: Evidence of Compound Degradation in Storage or Solution

  • Potential Cause 1: Oxidation/Light Sensitivity: The compound may change color (e.g., from white to yellow or brown) upon exposure to air and light.

    • Solution: As per the storage guidelines, always store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere. Prepare solutions fresh for each experiment and minimize their exposure to ambient light and air.

  • Potential Cause 2: Hydrolysis of the Ester: In the presence of water and acid or base, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents for reactions and storage of solutions. Avoid strongly acidic or basic conditions unless a specific reaction requires them.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for addressing low reaction yields.

TroubleshootingWorkflow cluster_materials 1. Starting Materials cluster_conditions 2. Reaction Conditions cluster_workup 3. Workup & Isolation start Problem: Low Reaction Yield check_purity Verify Purity (NMR, etc.) start->check_purity Analyze Inputs check_temp Verify Temperature (Reflux? Oil Bath?) start->check_temp Analyze Process check_extract Optimize Extraction (pH, Solvent) start->check_extract Analyze Output check_stoich Confirm Stoichiometry & Weighing check_purity->check_stoich check_moisture Use Anhydrous Reagents/Solvents check_stoich->check_moisture check_time Monitor with TLC (Extend Time?) check_temp->check_time check_atm Inert Atmosphere? (N2 / Ar) check_time->check_atm check_base Check Base (Type & Amount) check_atm->check_base check_purify Adjust Purification (Chromatography, Recrystallization) check_extract->check_purify

Caption: Troubleshooting decision tree for low yield synthesis.

References

  • Sigma-Aldrich. (2022). Safety Data Sheet.

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Ethylpyridine.

  • Chemicalbook. (2023). 2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER. Link

  • Biotuva Life Sciences. Ethyl 8-Hydroxy-2-methylimidazo[1 – 2-a]pyridine-3-carboxylate. Link

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Link

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Link

  • PubChem. Imidazo(1,2-a)pyridine. National Institutes of Health. Link

  • SynQuest Labs. (2016). Safety Data Sheet: Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Link

  • Kolly, C., et al. (2015). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Medicinal Chemistry Letters. Link

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01004. Link

  • Sharma, V., & Kumar, V. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 15(7), 655-681. Link

  • Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403–2407. Link

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1464-1466. Link

  • J&K Scientific. Ethyl imidazo[1,2-a]pyridine-3-carboxylate. Link

  • Ben-Abdallah, T., et al. (2010). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 66(Pt 11), o2796. Link

  • ChemicalBook. imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Link

  • Li, Y., et al. (2009). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 65(Pt 12), o3131. Link

  • PubChemLite. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. Link

  • Al-Awadi, N. A., et al. (2009). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 14(7), 2651-2659. Link

  • Bohrium. (2022). Synthesis, Crystal Structure and DFT Study of Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Link

  • Li, X., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 28(11), 4496. Link

  • Mátravölgyi, B., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(12), 1629. Link

Sources

"Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing essential safety information and practical troubleshooting advice for laboratory applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[1][2] This guide synthesizes data from safety data sheets of structurally similar compounds and peer-reviewed literature to ensure you can handle this reagent safely and effectively.

Compound Identification and Safety Overview

Table 1: Compound Identifiers (Based on Analogs)

Identifier Value Source
Chemical Class Imidazo[1,2-a]pyridine ester N/A
Molecular Formula C₁₀H₁₀N₂O₃ [7]
Molecular Weight 206.19 g/mol [7]

| Typical Form | Solid | |

Table 2: Summary of Potential GHS Hazards (Based on Analogs)

Hazard Class Hazard Statement Precautionary Statement Examples Source(s)
Acute Toxicity H302: Harmful if swallowed. H331/H332: Toxic/Harmful if inhaled. P261: Avoid breathing dust/fume. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [3][6]
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [3][4][5]
Eye Damage/Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4][5]
Respiratory/Skin Sensitization H317: May cause an allergic skin reaction. P272: Contaminated work clothing should not be allowed out of the workplace. [3]

| Aquatic Toxicity | H401/H412: Toxic/Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |[3] |

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound?

Based on data from similar structures, this compound should be handled as a substance that is harmful if swallowed or inhaled, causes skin and eye irritation or burns, and may cause an allergic skin reaction.[3][4][6] It is also considered toxic to aquatic life.[3] Therefore, appropriate engineering controls and personal protective equipment are mandatory.

Q2: What Personal Protective Equipment (PPE) should I wear?

To minimize exposure risk, the following PPE is required:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]

  • Eye/Face Protection: Use chemical safety goggles. A face shield is recommended if there is a splash hazard.[4]

  • Skin and Body Protection: A lab coat is mandatory. Wear suitable protective clothing to prevent skin contact.[4]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If a hood is unavailable, a NIOSH-approved respirator may be necessary.

Q3: How should I properly store this chemical?

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed and clearly labeled.[4][6]

  • Atmosphere: For long-term stability and to prevent potential oxidation of the hydroxyl group, store under an inert gas like argon or nitrogen.[3][4]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, acids, and amines.[5][8]

G cluster_storage Storage Protocol receive Receive Compound inspect Inspect Container for Damage receive->inspect inspect->receive Damaged log Log in Inventory inspect->log OK inert Backfill with Inert Gas (e.g., Argon) log->inert storage_area Designated Storage Area (Cool, Dry, Ventilated) segregate Segregate from Incompatibles storage_area->segregate seal Seal Tightly inert->seal seal->storage_area

Caption: Recommended workflow for receiving and storing the compound.
Q4: What should I do in case of accidental exposure?

Immediate action is critical. Always have the Safety Data Sheet for a related compound readily available for emergency responders.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4][9]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention.[3][4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6][9]

Q5: How do I handle a small spill?

For small spills, follow these steps while wearing full PPE:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Contain: Prevent the spill from spreading or entering drains.

  • Absorb: For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[4]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of the waste in a sealed, labeled container according to institutional and local regulations.

G spill Spill Detected ppe Don Full PPE spill->ppe assess Is Spill Minor & Contained? ppe->assess evacuate Evacuate Area Call Emergency Response assess->evacuate No absorb Cover/Absorb with Inert Material assess->absorb Yes collect Collect into Labeled Waste Container absorb->collect clean Decontaminate Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

Caption: Decision tree for responding to a chemical spill.
Q6: What is the correct disposal procedure?

Dispose of unused material and waste containers as hazardous waste. Do not empty into drains.[8] All disposal must be conducted through licensed waste disposal services and in accordance with all federal, state, and local regulations.

Troubleshooting Guide - Experimental Workflows

This section addresses common issues encountered during the synthesis and handling of imidazo[1,2-a]pyridine derivatives.

Focus Area: Synthesis (Cyclization Reaction)

The synthesis of this scaffold often involves the cyclization of a 2-aminopyridine derivative with an ethyl bromopyruvate or a similar three-carbon electrophile.[7][10]

Q1: My reaction yield is low or the reaction is not going to completion. What are common causes?

  • Purity of Starting Materials: Impurities in the 2-aminopyridine starting material can significantly inhibit the reaction. Verify purity by NMR or LC-MS before starting.

  • Reaction Conditions: Imidazo[1,2-a]pyridine synthesis can be sensitive to temperature. If refluxing in a solvent like ethanol or DME, ensure the temperature is maintained and the reaction is run for a sufficient time (some procedures call for 40+ hours).[7][11]

  • Atmosphere: While not always required, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially with sensitive substrates.

  • Base/Acid Scavenger: The reaction generates HBr as a byproduct. Some procedures rely on the starting amine to act as the scavenger, while others may benefit from adding a non-nucleophilic base to drive the reaction to completion. A post-reaction wash with a mild base like saturated sodium bicarbonate is often used during workup to neutralize any remaining acid.[7]

Q2: I am observing multiple spots on my TLC plate. How can I improve selectivity?

  • Side Reactions: The formation of regioisomers or polymeric material can occur. Consider lowering the reaction temperature or a slower, dropwise addition of the electrophile (e.g., ethyl bromopyruvate).

  • Alternative Methods: If the classical thermal method fails, numerous alternative synthetic routes have been developed. Consider a copper-catalyzed aerobic oxidative synthesis, which can offer different selectivity and milder conditions.[12] The choice of catalyst and solvent system can be crucial for optimizing the reaction.

G start Low Synthesis Yield check_sm Check Starting Material Purity (NMR) start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure check_cond Review Reaction Conditions check_sm->check_cond Pure purify_sm->start Retry optimize_cond Optimize Temp/Time Add Inert Atmosphere check_cond->optimize_cond Suboptimal check_workup Review Workup Procedure check_cond->check_workup Optimal optimize_cond->start Retry optimize_workup Add/Optimize Base Wash (e.g., NaHCO₃) check_workup->optimize_workup Suboptimal alt_method Consider Alternative Synthetic Route check_workup->alt_method Optimal optimize_workup->start Retry

Caption: Troubleshooting flowchart for low-yield synthesis reactions.
Focus Area: Purification and Isolation

Q3: The compound is difficult to purify by column chromatography. What are my options?

  • Solvent System: The polarity of the imidazo[1,2-a]pyridine core can lead to tailing on silica gel. Try a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or switching to a different stationary phase like alumina. Common eluents include ethyl acetate/petroleum ether or dichloromethane/methanol mixtures.[7]

  • Recrystallization: This compound is likely a solid. Recrystallization is an excellent alternative to chromatography for achieving high purity. Slow evaporation from a solvent like ethyl acetate has been shown to produce high-quality crystals for related structures.[10][13]

  • Acid/Base Wash: Before chromatography, ensure your crude product has been thoroughly washed to remove ionic impurities. An aqueous wash with sodium bicarbonate followed by brine is a standard procedure.[7]

Q4: My purified compound seems unstable or changes color over time. Why is this happening?

The presence of the hydroxyl group makes the compound susceptible to oxidation, which can lead to the formation of colored impurities. This is why storage under an inert atmosphere is critical.[3][4] If you observe degradation, re-purify the sample if necessary and ensure it is stored properly in a sealed vial with an argon or nitrogen headspace, protected from light.

References

  • Sigma-Aldrich. (2022). Safety Data Sheet for a representative imidazo[1,2-a]pyridine derivative. [URL not directly available, content based on general SDS for similar compounds].
  • A2Z Chemical. (n.d.). ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved from [Link]

  • Klopcic, U., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 398-403. Retrieved from [Link]

  • Jia, Z-J., et al. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E, 67(Pt 1), o163. Retrieved from [Link]

  • Wang, Z., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 715-725. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Zhu, L. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E, 66(Pt 8), o1999. Retrieved from [Link]

  • Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438. Retrieved from [Link]

  • An, H., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. Retrieved from [Link]

  • Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with imidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in obtaining accurate and reproducible assay results.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] However, the inherent lipophilicity of many derivatives in this class frequently leads to solubility issues in the aqueous environments of biological assays.[2] This can result in underestimated compound potency, high data variability, and misleading structure-activity relationships (SAR).[5][6] This resource is designed to provide a systematic approach to diagnosing and resolving these critical experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is the primary cause and the first step to fix it?

A1: This phenomenon, commonly known as "crashing out," occurs when a compound that is soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly transferred to an aqueous buffer where its solubility is significantly lower.[7][8] The initial and most crucial step is to optimize your dilution protocol. Avoid single, large-volume dilutions. Instead, employ a serial dilution method and ensure vigorous mixing the instant the DMSO stock is introduced to the aqueous medium to prevent localized high concentrations that trigger precipitation.[8]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of my imidazo[1,2-a]pyridine compound?

A2: Absolutely. Poor solubility is a primary contributor to unreliable and fluctuating biological data.[5][6] If your compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than intended, leading to an underestimation of its true potency.[5][6]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my initial high-throughput screening (HTS) assays?

A3: Kinetic solubility refers to the concentration of a compound that dissolves when a stock solution (usually in DMSO) is added to an aqueous buffer and is measured before precipitation occurs.[9][10][11] Thermodynamic solubility is the true equilibrium solubility, measured when excess solid compound is equilibrated with the aqueous buffer over a longer period.[9][10][11] For initial HTS, kinetic solubility is often the more practical measure as it mimics the conditions of the assay.[11] However, understanding the thermodynamic solubility is crucial for later-stage drug development.[10][11]

Q4: Is there a maximum recommended final concentration of DMSO in an assay?

A4: Yes, it is critical to maintain the final DMSO concentration as low as possible, generally well below 1%, and ideally under 0.5%.[12][13] Higher concentrations can be cytotoxic to cells and may interfere with enzyme activity or other assay components.[13] It is imperative to determine the tolerance of your specific assay system to DMSO by running appropriate vehicle controls.[13]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When encountering solubility issues with imidazo[1,2-a]pyridine derivatives, a structured troubleshooting approach is essential. The following sections detail strategies from simple procedural adjustments to the use of solubility-enhancing excipients.

Tier 1: Procedural and Solvent-Based Optimization

These initial steps involve modifying the experimental procedure and solvent conditions, which can often resolve solubility problems without altering the fundamental assay composition.

1. Optimization of Stock Solution and Dilution

  • Lower Stock Concentration: Prepare a less concentrated DMSO stock solution. While this may require adding a slightly larger volume to your assay, it can prevent the compound from reaching its supersaturation limit upon dilution.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. A common practice is to first perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[13]

  • Acoustic Dispensing: For HTS settings, non-contact acoustic dispensing can transfer nanoliter volumes of compound in DMSO directly to the assay plate, allowing for rapid mixing and minimizing precipitation.

2. Co-Solvent Systems

If DMSO alone is insufficient, a co-solvent system can be effective.[14] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[14]

Co-Solvent Typical Final Concentration Assay Compatibility Considerations
Ethanol1-5%Can affect cell viability and enzyme activity at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in many cell-based and enzymatic assays.
PEG 4001-10%Can be viscous; potential for interference in some assay formats.
N,N-Dimethylacetamide (DMA)0.5-2%Higher potential for cytotoxicity; must be carefully validated.

Protocol: Co-Solvent Screening

  • Prepare a 10 mM stock solution of the imidazo[1,2-a]pyridine derivative in 100% DMSO.

  • Create a series of assay buffers containing different co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) at various concentrations (e.g., 1%, 2%, 5%).

  • Add the DMSO stock to each co-solvent buffer to achieve the desired final compound concentration.

  • Incubate for a set period (e.g., 30 minutes) at the assay temperature.

  • Visually inspect for precipitation and, if possible, quantify the amount of dissolved compound using HPLC-UV or a similar method.

3. pH Adjustment

The solubility of ionizable compounds, including many imidazo[1,2-a]pyridine derivatives, is highly dependent on pH.[15]

  • Basic Compounds: For derivatives with a basic nitrogen atom, decreasing the pH of the assay buffer (if tolerated by the assay system) can increase solubility by protonating the compound.

  • Acidic Compounds: For derivatives with an acidic proton, increasing the pH can enhance solubility through deprotonation.

Tier 2: Advanced Formulation Strategies

When procedural and co-solvent optimizations are insufficient, more advanced formulation techniques involving excipients may be necessary.

1. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[16][17][18]

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.[18][19]

Protocol: Utilizing Cyclodextrins for Solubilization

  • Prepare a stock solution of the desired cyclodextrin (e.g., 10-50 mM HP-β-CD) in the assay buffer.

  • Prepare a concentrated stock of the imidazo[1,2-a]pyridine derivative in a minimal amount of organic solvent (e.g., DMSO, ethanol).

  • Slowly add the compound stock to the vortexing cyclodextrin solution.

  • Stir the mixture for several hours or overnight to allow for the formation of the inclusion complex.[19]

  • Filter the solution to remove any undissolved compound before use in the assay.

2. Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Common Surfactants: Tween® 20, Tween® 80, and Pluronic® F-68.

  • Caution: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes. Their use must be carefully validated.

Visualizing the Troubleshooting Workflow

A systematic approach ensures that the simplest and least disruptive methods are attempted before moving to more complex solutions that have a higher potential for assay interference.

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitates in Assay tier1 Tier 1: Procedural & Solvent Optimization start->tier1 dilution Optimize Dilution Protocol (e.g., Serial Dilution, Lower Stock Conc.) tier1->dilution cosolvent Introduce Co-solvents (e.g., Propylene Glycol, PEG 400) dilution->cosolvent If precipitation persists success Solubility Issue Resolved dilution->success Success ph_adjust Adjust Buffer pH (If Compound is Ionizable) cosolvent->ph_adjust If precipitation persists cosolvent->success Success tier2 Tier 2: Advanced Formulation ph_adjust->tier2 If precipitation persists ph_adjust->success Success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) tier2->cyclodextrin surfactant Use Surfactants (with caution) (e.g., Tween® 20) cyclodextrin->surfactant If precipitation persists cyclodextrin->success Success surfactant->success Success fail Re-evaluate Compound/Assay (Consider Structural Modification) surfactant->fail If precipitation persists

Caption: A decision tree for systematically addressing compound precipitation in assays.

Summary of Key Recommendations

Strategy Key Advantage Primary Consideration
Optimized Dilution Simple, no change to assay componentsMay not be sufficient for highly insoluble compounds
Co-solvents Effective for moderately insoluble compoundsPotential for assay interference and cytotoxicity
pH Adjustment Highly effective for ionizable compoundsAssay components must be stable at the adjusted pH
Cyclodextrins High solubilizing capacity, generally low toxicityCan alter compound availability to targets; cost
Surfactants High solubilizing capacityHigh potential for assay interference

By methodically applying these strategies, researchers can overcome the solubility challenges posed by imidazo[1,2-a]pyridine derivatives, leading to more reliable and accurate data in their drug discovery and development efforts.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]

  • Kumar, L., Verma, S., & Singh, M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. [Link]

  • Wang, S., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? [Link]

  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. PubMed. [Link]

  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Bruno, T. J. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals. [Link]

  • ResearchGate. (n.d.). Strategies for Synthesis of Imidazo[1,2- a ]pyridine Derivatives: Carbene Transformations or C−H Functionalizations. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]

  • Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • ResearchGate. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]

  • ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives. [Link]

  • ACS Combinatorial Science. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Design strategy adopted to design novel imidazo[1,2‐a] pyridine derivatives. [Link]

  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • ACS Figshare. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The nuanced substitution patterns on this bicyclic heterocyclic system give rise to a diverse array of pharmacological activities. Consequently, the precise and unambiguous structural elucidation of novel derivatives is paramount. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral features of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds.

The Structural Landscape: Tautomerism and its Spectroscopic Implications

A critical consideration for this compound is the potential for tautomerism. The "2-hydroxy" substituent on the imidazo[1,2-a]pyridine ring can exist in equilibrium with its keto tautomer, Ethyl 2-oxo-1,2-dihydroimidazo[1,2-a]pyridine-3-carboxylate.

Caption: Tautomeric equilibrium of the target molecule.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH, and it will profoundly impact the observed ¹H and ¹³C NMR spectra. The hydroxy form will exhibit a characteristic signal for the enolic proton, while the keto form will show signals corresponding to an amide-like proton.

Predicted ¹H NMR Spectral Analysis: A Comparative Approach

To construct a hypothetical ¹H NMR spectrum for this compound, we will draw comparisons with structurally similar compounds reported in the literature. The imidazo[1,2-a]pyridine ring system typically displays four aromatic protons, H-5, H-6, H-7, and H-8, with characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-5 8.0 - 8.5Doublet (d)~7.0 - 9.0Typically the most deshielded proton of the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom.
H-6 6.8 - 7.2Triplet (t) or Doublet of Doublets (dd)~6.5 - 7.5Located in the middle of the pyridine ring, showing coupling to both H-5 and H-7.
H-7 7.2 - 7.6Triplet (t) or Doublet of Doublets (dd)~6.5 - 8.5Its chemical shift is influenced by the electronic effects of substituents on the imidazo portion.
H-8 7.0 - 7.4Doublet (d)~6.0 - 7.0Positioned ortho to the bridgehead nitrogen, its chemical shift can vary with substitution.
-OCH₂CH₃ 4.2 - 4.5Quartet (q)~7.1Characteristic chemical shift and multiplicity for an ethyl ester methylene group.
-OCH₂CH₃ 1.2 - 1.5Triplet (t)~7.1Characteristic chemical shift and multiplicity for an ethyl ester methyl group.
-OH/NH 9.0 - 12.0Broad Singlet (br s)-The chemical shift of this exchangeable proton will be highly dependent on the solvent, concentration, and temperature, and its presence would confirm the hydroxy/keto tautomerism.

Note: These are predicted values based on data from related structures and are intended as a guide for spectral interpretation.

Predicted ¹³C NMR Spectral Analysis: A Structural Fingerprint

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine core are sensitive to the electronic environment and provide valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 155 - 165The presence of the hydroxyl group will significantly deshield this carbon. In the keto tautomer, this would be a carbonyl carbon with a shift closer to 170-180 ppm.
C-3 100 - 110This carbon is part of an enol or enamine-like system, leading to a relatively upfield chemical shift.
C-5 120 - 125Aromatic carbon in the pyridine ring.
C-6 110 - 115Aromatic carbon in the pyridine ring.
C-7 125 - 130Aromatic carbon in the pyridine ring.
C-8 115 - 120Aromatic carbon in the pyridine ring.
C-8a 140 - 145Bridgehead carbon, typically deshielded.
C=O (ester) 160 - 165Carbonyl carbon of the ethyl ester.
-OCH₂CH₃ 60 - 65Methylene carbon of the ethyl ester.
-OCH₂CH₃ 14 - 16Methyl carbon of the ethyl ester.

Note: These are predicted values and the actual spectrum may vary based on experimental conditions.

Comparative Analysis with a Key Isomer: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylate

A valuable point of comparison is the isomer, Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate. A study by Grošelj et al. provides detailed NMR data for this compound[1]. The key differences in the predicted spectra would arise from the position of the hydroxyl and ester groups. For instance, the proton at position 8 in our target molecule would be replaced by a hydroxyl group in the isomer, leading to the absence of a signal in that region and the appearance of a broad -OH signal. The electronic effects of the substituents in different positions will also cause subtle but measurable shifts in the other proton and carbon signals, allowing for unambiguous differentiation.

Experimental Protocols: A Blueprint for Analysis

For researchers aiming to synthesize and characterize this compound, the following experimental workflows provide a validated starting point.

Synthesis of this compound

A plausible synthetic route involves the condensation of 2-aminopyridine with diethyl 2-oxomalonate. This reaction is a variation of the well-established synthesis of imidazo[1,2-a]pyridines.

Caption: Proposed synthetic workflow.

Step-by-Step Protocol:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add diethyl 2-oxomalonate (1.1 eq).

  • The reaction mixture is heated to reflux for a period of 4-12 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220-240 ppm and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignment of adjacent protons in the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Target Compound purification Column Chromatography synthesis->purification sample_prep Sample Preparation (DMSO-d6 or CDCl3) purification->sample_prep nmr_acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Acquisition sample_prep->nmr_acq spectral_analysis Spectral Interpretation & Structure Elucidation nmr_acq->spectral_analysis comparison Comparison with Analogous Compounds

Caption: Comprehensive workflow for synthesis and NMR analysis.

Conclusion and Future Outlook

The structural elucidation of this compound is a critical step in the development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold. While direct experimental NMR data for this specific molecule is not yet widely available, a thorough understanding of the spectral characteristics of this class of compounds, combined with a comparative analysis of its isomers and derivatives, provides a robust framework for its identification and characterization. The methodologies and predictive data presented in this guide offer a valuable resource for researchers in this field, enabling them to confidently navigate the synthesis and analysis of this important synthetic intermediate. Future work should focus on the definitive synthesis and full spectral characterization of this compound to further enrich the understanding of its chemical properties.

References

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(11), 894-901. [Link]

  • Srivastava, V., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18873–18895. [Link]

  • Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

Sources

A Senior Application Scientist's Guide to the HPLC and LC-MS Analysis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound belonging to the promising imidazo[1,2-a]pyridine class, presents a unique analytical challenge due to its polar nature and potential for diverse biological activities.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, offering experimentally grounded protocols and expert insights for researchers, scientists, and drug development professionals.

The Analytical Imperative for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[3] The synthesis and functionalization of these compounds are active areas of research, continually yielding novel derivatives with therapeutic potential.[2][4] Consequently, robust and reliable analytical methods are crucial for purity assessment, impurity profiling, pharmacokinetic studies, and metabolic identification.

This compound, with its polar hydroxyl and ester functional groups, necessitates analytical strategies that can effectively handle such polar molecules, which can be challenging for traditional reversed-phase chromatography.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC remains the cornerstone of quality control and purity determination in the pharmaceutical industry. Its robustness, reproducibility, and quantitative accuracy make it indispensable. For a polar compound like this compound, a thoughtful approach to method development is key to achieving optimal separation and peak shape.

Causality Behind Experimental Choices in HPLC Method Development

The primary challenge in the HPLC analysis of polar compounds is achieving adequate retention on conventional reversed-phase columns.[5][6] Here, we will explore two effective strategies: Reversed-Phase HPLC with an aqueous mobile phase and Hydrophilic Interaction Liquid Chromatography (HILIC).

Option 1: Reversed-Phase HPLC (RP-HPLC)

While challenging, RP-HPLC can be optimized for polar compounds. The key is to use a highly aqueous mobile phase to increase the interaction of the polar analyte with the non-polar stationary phase.

  • Column Selection: A C18 column is a common starting point, but for enhanced retention of polar compounds, a column with a polar-embedded group or a polar-endcapped C18 phase is often more effective. These modifications help to reduce the interaction of residual silanols on the silica surface with basic analytes and improve peak shape.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. The inclusion of a buffer, such as ammonium formate or ammonium acetate, is critical to control the ionization state of the analyte and ensure reproducible retention times. For this compound, maintaining a slightly acidic pH (e.g., pH 3-5) will keep the pyridine nitrogen protonated, which can aid in retention and improve peak shape.

  • Detection: UV detection is a straightforward and robust method for chromophoric compounds like imidazo[1,2-a]pyridines. The extended conjugation in the bicyclic ring system should provide a strong UV absorbance, likely in the range of 254-320 nm.

Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the separation of highly polar compounds.[6] In HILIC, a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

  • Column Selection: A bare silica or a diol-modified silica column is a good starting point for HILIC analysis.

  • Mobile Phase: The mobile phase will consist of a high percentage of acetonitrile (e.g., 80-95%) with a small percentage of aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5). The high organic content of the mobile phase facilitates the partitioning of the polar analyte into the aqueous layer on the stationary phase.

Experimental Protocol: HPLC Analysis

This protocol outlines a starting point for the HPLC analysis of this compound using a reversed-phase approach.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or ammonium formate)

Chromatographic Conditions:

  • Column: C18 column with polar-embedded group (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm (or a wavelength determined by UV scan of the standard)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 10-50 µg/mL with the initial mobile phase composition (95:5 Mobile Phase A:B).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Structural Elucidation

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for structural confirmation, impurity identification, and metabolite analysis.

Causality Behind Experimental Choices in LC-MS Method Development

The LC method for LC-MS is often similar to the HPLC method, with the critical difference being the choice of mobile phase additives. Volatile buffers, such as ammonium formate or ammonium acetate, are essential to avoid contamination of the mass spectrometer ion source.

  • Ionization Technique: Electrospray ionization (ESI) is the most common and suitable ionization technique for polar, non-volatile molecules like this compound.[7] It is a soft ionization method that typically produces a prominent protonated molecule, [M+H]+, in positive ion mode.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, ion trap, time-of-flight (TOF), and Orbitrap. For routine analysis and quantification, a triple quadrupole mass spectrometer is often used in selected reaction monitoring (SRM) mode for high sensitivity and selectivity. For structural elucidation and identification of unknowns, a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is preferred to obtain accurate mass measurements.[8]

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) in the mass spectrometer can be used to fragment the parent ion and generate a characteristic fragmentation pattern. This MS/MS spectrum provides valuable structural information and can be used to confirm the identity of the compound and its metabolites or degradation products. Nitrogen-containing heterocyclic compounds often exhibit characteristic fragmentation pathways.[9][10][11][12]

Experimental Protocol: LC-MS Analysis

This protocol provides a starting point for the LC-MS analysis of this compound.

Instrumentation:

  • LC-MS system equipped with an ESI source and a suitable mass analyzer (e.g., triple quadrupole or Q-TOF).

Materials:

  • This compound standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade ammonium formate

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: (Similar to the HPLC gradient, but may need to be adjusted for the smaller column dimensions)

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas (Nitrogen) Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Nebulizer Pressure: 45 psi

  • Scan Range (Full Scan): m/z 100-500

  • MS/MS (for fragmentation): Select the [M+H]+ ion and apply a range of collision energies (e.g., 10-40 eV) to obtain a representative fragmentation spectrum.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Standard Solution Autosampler Autosampler Standard->Autosampler Sample Sample Solution Sample->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Purity & Quantification Chromatogram->Quantification

Caption: HPLC analytical workflow for purity and quantitative analysis.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer cluster_data_lcms Data Analysis Standard_LCMS Standard Solution Autosampler_LCMS Autosampler Standard_LCMS->Autosampler_LCMS Sample_LCMS Sample Solution Sample_LCMS->Autosampler_LCMS Column_LCMS C18 Column Autosampler_LCMS->Column_LCMS Pump_LCMS UPLC/HPLC Pump Pump_LCMS->Column_LCMS ESI_Source ESI Source Column_LCMS->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Detector_MS MS Detector Mass_Analyzer->Detector_MS TIC Total Ion Chromatogram Detector_MS->TIC Mass_Spectrum Mass Spectrum Detector_MS->Mass_Spectrum Structure_Elucidation Structural Confirmation Mass_Spectrum->Structure_Elucidation

Caption: LC-MS analytical workflow for structural confirmation and identification.

Performance Comparison: HPLC vs. LC-MS

FeatureHPLC with UV DetectionLC-MS
Primary Application Purity assessment, quantificationStructural confirmation, impurity identification, metabolite analysis
Selectivity Moderate (based on retention time and UV spectrum)High (based on retention time and mass-to-charge ratio)
Sensitivity Good (ng to µg range)Excellent (pg to fg range)
Quantitative Accuracy ExcellentGood to Excellent (requires appropriate internal standards)
Structural Information Limited (UV spectrum)Rich (molecular weight, elemental composition, fragmentation pattern)
Robustness HighModerate (ion source can be prone to contamination)
Cost & Complexity LowerHigher
Mobile Phase Flexible (wide range of buffers and additives)Restricted to volatile buffers

Conclusion: A Synergistic Approach

For the comprehensive analysis of this compound, HPLC and LC-MS are not competing but rather complementary techniques. HPLC with UV detection serves as a robust and reliable method for routine purity checks and quantification in a quality control environment. Its simplicity and high precision are unmatched for these applications.

On the other hand, LC-MS is the indispensable tool for research and development, providing the high sensitivity and structural information needed for impurity identification, metabolite profiling, and confirmation of the desired product's identity. The use of high-resolution mass spectrometry further enhances the confidence in structural assignments.

A well-rounded analytical strategy for this compound would involve the initial development and validation of a robust HPLC-UV method for routine analysis. This method can then be readily adapted for LC-MS by switching to a volatile mobile phase, enabling a seamless transition to more in-depth structural characterization when required. This synergistic approach ensures both the quality and the deep molecular understanding of this promising pharmaceutical compound.

References

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. Russian Journal of Organic Chemistry. Available at: [Link]

  • Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Study of the retention behavior of small polar molecules on different types of stationary phases used in hydrophilic interaction liquid chromatography. Journal of Separation Science. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances. International Journal of Molecular Sciences. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Materials. Available at: [Link]

  • Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

  • Ethyl imidazo[1,2-a]pyridine-3-carboxylate. J&K Scientific. Available at: [Link]

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly the 3-carboxylate esters, are pivotal intermediates for drug discovery. This guide provides a comparative analysis of prominent synthetic methodologies for imidazo[1,2-a]pyridine-3-carboxylates, offering field-proven insights for researchers and drug development professionals. We will dissect the mechanistic underpinnings, compare performance metrics with supporting experimental data, and provide detailed protocols for key transformations.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in drug development due to its presence in a wide array of biologically active compounds.[2][3] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) feature this heterocyclic core, highlighting its therapeutic versatility.[1][4] The C-3 carboxylate functionality serves as a versatile synthetic handle, enabling further molecular elaboration to access novel chemical space and modulate pharmacological properties. Consequently, the development of efficient and scalable methods for the synthesis of these esters is of paramount importance.

Comparative Analysis of Key Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridine-3-carboxylates can be broadly categorized into several strategic approaches. This guide will compare four dominant methods: the classic Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a two-step one-pot condensation, microwave-assisted synthesis for process intensification, and emerging catalyst-free approaches.

Method 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction, a cornerstone of multicomponent reaction (MCR) chemistry, provides a highly convergent and atom-economical route to 3-amino- and subsequently 3-carboxy-imidazo[1,2-a]pyridines.[1][5][6] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.

Mechanistic Rationale

The reaction proceeds through a well-established pathway. First, the 2-aminopyridine condenses with the aldehyde to form a Schiff base (imine). The acid catalyst protonates the imine, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the nitrile carbon, followed by tautomerization, yields the final imidazo[1,2-a]pyridine product.[7] The choice of catalyst, often a Lewis acid like Sc(OTf)₃ or a Brønsted acid like HClO₄, is critical for efficient imine formation and activation.[5][6]

GBB_Mechanism A 2-Aminopyridine Imine Schiff Base (Imine) A->Imine B Aldehyde B->Imine C Isocyanide Activated Activated Iminium Ion C->Activated Nucleophilic Attack Cat Acid Catalyst (H+) Cat->Imine Condensation Imine->Activated Protonation Intermediate Nitrile Adduct Activated->Intermediate Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Tautomerization One_Pot_Synthesis Reactants 2-Aminopyridine + Ethyl 2-chloroacetoacetate Intermediate Pyridinium Salt Intermediate Reactants->Intermediate S_N2 Reaction Cyclization Intramolecular Condensation Intermediate->Cyclization Heat (Δ) Product Ethyl Imidazo[1,2-a]pyridine -3-carboxylate Cyclization->Product Dehydration MAOS_Workflow Start Combine Reactants (e.g., GBB or Condensation) MW Microwave Irradiation Start->MW Short Time (e.g., 10-30 min) Workup Standard Workup & Purification MW->Workup Product Final Product Workup->Product Catalyst_Free Reactants 2-Aminopyridine + Aldehyde + Isocyanide Product Imidazo[1,2-a]pyridine Reactants->Product Solvent Green Solvent (e.g., Deep Eutectic Solvent) Solvent->Product Promotes Reaction Conditions Thermal or MW Energy Conditions->Product

Sources

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridines: A Predictive Analysis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The imidazo[1,2-a]pyridine core is a quintessential example of such a "privileged structure."[1][2] This fused heterocyclic system is not merely a synthetic curiosity; it is the backbone of several commercially successful drugs and a plethora of compounds in advanced clinical evaluation, demonstrating a remarkable breadth of biological activity.[3] Its derivatives have been extensively explored, revealing significant anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

The Imidazo[1,2-a]pyridine Core: A Nexus of Therapeutic Potential

The versatility of the imidazo[1,2-a]pyridine scaffold allows for functionalization at multiple positions, leading to a wide array of pharmacological effects.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent cytotoxicity against a range of human cancer cell lines, including breast, colon, melanoma, and lung cancer.[4][5][6] The mechanisms underlying this activity are diverse and often involve the modulation of critical cellular signaling pathways. Many derivatives function as inhibitors of key kinases, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[2][7] Others induce apoptosis (programmed cell death) by activating caspase cascades and altering the expression of regulatory proteins like p53 and p21.[4][7]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. Imidazo[1,2-a]pyridines have emerged as potent anti-inflammatory agents.[8] Their mechanism often involves the suppression of major pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[8] By inhibiting these pathways, the compounds can reduce the production of inflammatory mediators such as cytokines, chemokines, and prostaglandins (e.g., PGE2), thereby mitigating the inflammatory response.[9][10]

Antimicrobial Properties

The scaffold has also yielded powerful antimicrobial agents.[3] Particularly noteworthy is the activity of certain imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[11] This highlights their potential in combating challenging infectious diseases. The antimicrobial spectrum also extends to various Gram-positive and Gram-negative bacteria, with some derivatives showing promising minimum inhibitory concentrations (MICs).[3][12][13]

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

The biological activity of an imidazo[1,2-a]pyridine derivative is profoundly influenced by the nature and position of its substituents.

  • Position 2 (C2): This position is frequently substituted with aryl or heteroaryl groups. These bulky, lipophilic moieties are often crucial for anticancer activity, potentially through interactions with hydrophobic pockets in target enzymes.[2]

  • Position 3 (C3): Substitution at C3 is critical. The introduction of a carboxamide group (-CONH₂) has been particularly successful in generating potent antitubercular agents.[11][12] This group likely acts as a key hydrogen bond donor/acceptor, facilitating binding to the molecular target.

  • Other Positions (C6, C7, C8): Modifications on the pyridine ring, such as the addition of methyl or halogen groups, can fine-tune the molecule's electronic properties and lipophilicity, thereby impacting its pharmacokinetic profile and overall potency.

Predictive Analysis of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Lacking direct experimental data, we can infer the potential biological profile of our target compound by dissecting its unique structural features based on established SAR.

  • C3-Ethyl Carboxylate Moiety: The ester group at C3 is less common in the literature than the well-studied carboxamide. An ester is a hydrogen bond acceptor but lacks the hydrogen bond donating capability of a primary amide. This could alter its binding affinity for targets that rely on this interaction. However, the ethyl ester increases lipophilicity compared to a free carboxylic acid, which could enhance cell membrane permeability. It may also function as a prodrug, being hydrolyzed by intracellular esterases to the corresponding carboxylic acid, which might be the active form. Studies on related imidazo[1,2-a]azine esters have shown that they can effectively reduce PGE2 production, indicating a role in anti-inflammatory pathways.[9][10]

  • C2-Hydroxy Moiety: The hydroxyl group at C2 is a significant departure from the typical aryl substituents found in many potent anticancer derivatives. This polar group can act as both a hydrogen bond donor and acceptor. This feature could confer selectivity for different biological targets compared to its C2-aryl counterparts. While it might reduce general cytotoxic activity that relies on lipophilicity, it could enhance potency for specific enzymes where hydrogen bonding is critical for binding.

Comparative Biological Activity Data

The following tables summarize quantitative data for various imidazo[1,2-a]pyridine derivatives to provide a comparative context.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
This compound - Data Not Available -
Compound 12b (from study) MCF-7 (Breast) 11 [5][14]
HepG2 (Liver) 13 [5][14]
Compound IP-5 (from study) HCC1937 (Breast) 45 [4][6]
Compound IP-6 (from study) HCC1937 (Breast) 47.7 [4][6]

| A 2-phenylimidazo[1,2-a]pyridine derivative | A375 (Melanoma) | <1 |[7] |

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Microorganism MIC (µM) Reference
This compound - Data Not Available -
Imidazo[1,2-a]pyridine-3-carboxamides (General Class) M. tuberculosis (MDR) ≤1 [11]
Compound ND-10885 (IAP derivative) M. avium Low-micromolar [12][13]
Azo-linked derivative 4e P. aeruginosa 0.5 mg/mL N/A

| Azo-linked derivative 4e | S. aureus | 0.5 mg/mL | N/A |

Key Signaling Pathways & Experimental Workflows

Understanding the mechanisms of action and the methods used for evaluation is crucial for drug development professionals.

Signaling Pathways Modulated by Imidazo[1,2-a]pyridines

Many derivatives exert their anti-inflammatory and anticancer effects by interfering with the NF-κB and STAT3 signaling cascades.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα / IL-1 Receptor Receptor (TNFR/IL-1R) TNFa->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkBa NF-κB (p50/p65) --- IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active Releases NFkB_IkBa->IkBa_p DNA DNA NFkB_active->DNA Translocation Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (COX-2, Cytokines) DNA->Transcription

Caption: Canonical NF-κB signaling pathway and point of inhibition.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 P-STAT3 STAT3->pSTAT3 Dimer P-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Translocation Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->JAK Inhibits Transcription Transcription of Target Genes (Proliferation, Survival) DNA->Transcription

Caption: The JAK-STAT3 signaling pathway, a target for cancer therapy.

Experimental Workflow: Cytotoxicity Screening

The initial evaluation of potential anticancer compounds typically involves a cell viability assay, such as the MTT assay.

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) for cell adherence Seed->Incubate1 Treat Treat cells with Imidazopyridine (serial dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze End End Analyze->End

Caption: Standard workflow for determining IC₅₀ using the MTT assay.

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed, self-validating protocols for key biological assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[15][16]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates, multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the concentration. Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Include wells for "untreated control" and "blank" (medium only).

  • Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine in complete culture medium. Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add fresh medium to the "untreated control" wells.

  • Exposure Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Causality Explanation: During this step, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes in the dark. Causality Explanation: DMSO is a powerful organic solvent required to solubilize the water-insoluble formazan crystals, allowing for accurate spectrophotometric measurement.[15]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Viability % vs. Compound Concentration) to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well round-bottom plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution Series: Dispense 100 µL of sterile broth into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at 2x the highest desired final concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (broth only).

  • Inoculum Preparation: From a fresh culture, suspend bacterial colonies in broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[19] Dilute this suspension in broth to achieve the final desired inoculum density (approx. 5 x 10⁵ CFU/mL).

  • Inoculation: Add 5 µL of the final bacterial inoculum to wells in columns 1 through 11. Causality Explanation: This standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Self-Validation: The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.[20]

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is a validated and highly versatile core for the development of therapeutics targeting a wide range of diseases. Its derivatives have demonstrated significant anticancer, anti-inflammatory, and antimicrobial activities, driven by the modulation of key cellular pathways.

While a comprehensive experimental profile for This compound remains to be established, a rigorous analysis of structure-activity relationships provides a rational basis for its future investigation. The unique combination of a C2-hydroxy and a C3-ethyl carboxylate group distinguishes it from the most widely reported derivatives, suggesting a potentially novel biological profile. Based on our analysis, this compound is a compelling candidate for synthesis and screening, particularly in anti-inflammatory assays. Such studies are essential to either confirm or refute its predicted activity and to further enrich our understanding of this remarkable and "privileged" chemical scaffold.

References

  • Schematic of pathways activating STAT3 signaling. Once cytokines and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. (n.d.). Retrieved January 19, 2026, from [Link]

  • Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2‐α] azine's esters increase selectivity and anti‐inflammatory activity in microglial cells | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022. [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 19, 2026, from [Link]

  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022. [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013). Retrieved January 19, 2026, from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 19, 2026, from [Link]

  • The schematic representation of the STAT3 signaling pathway. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Guerrero Gonzalez, M., et al. (2024). Imidazo[1,2‐α] azine's esters increase selectivity and anti‐inflammatory activity in microglial cells. Journal of Heterocyclic Chemistry, 61(6). [Link]

  • Al-Oqaili, R. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]

  • Farhadi, F., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38663–38675. [Link]

  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1629–1638. [Link]

  • NF-κB - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). Retrieved January 19, 2026, from [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 19, 2026, from [Link]

  • Al-Oqaili, R. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]

  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38663-38675. [Link]

  • Yue, P., & Turkson, J. (2009). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Reports, 22(4), 749–757. [Link]

  • Signaling pathway of STAT3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • The STAT family members and the STAT3 signaling pathway. (A) A conceptual diagram showing the structure of - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2021). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 14(1), 220-227. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(29), 5374-5384. [Link]

  • Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • De-Simone, R. W., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 393–397. [Link]

  • View of Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (n.d.). Retrieved January 19, 2026, from [Link]

  • Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Deng, W., et al. (2015). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 6(11), 1149–1154. [Link]

  • Wang, Z., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 715–725. [Link]

  • Shirude, P. S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4831–4836. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

"Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate" as a scaffold: a comparative study

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and late-stage development candidates.[1][2][3][4] Its unique electronic properties, synthetic tractability, and ability to engage with a wide array of biological targets make it a focal point of modern drug discovery. This guide provides a comparative analysis of the ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate scaffold, offering insights into its synthesis, biological potential, and standing against alternative heterocyclic systems.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Core

The fusion of an imidazole and a pyridine ring creates a bicyclic 5-6 heterocycle with a bridgehead nitrogen atom.[1][3] This arrangement confers several advantageous properties:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.

  • Modulable Electronics: The nitrogen atoms in both rings can be protonated or act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. These features are crucial for molecular recognition by proteins.

  • Synthetic Versatility: A variety of synthetic methods, including classical condensation reactions and modern multicomponent reactions, allow for the decoration of the scaffold at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1][2]

The specific substitution pattern of "this compound" offers additional strategic advantages. The 3-carboxylate group serves as a key functional handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).[5]

Synthesis: A Comparison of Efficiency and Versatility

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods available. A comparative overview highlights the strengths of different approaches.

Groebke-Blackburn-Bienaymé (GBB) Reaction: A Modern Powerhouse

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that has become a method of choice for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[8]

Advantages:

  • High Atom Economy and Convergence: Three components are combined in a single step, reducing the number of synthetic operations and purification steps.[9]

  • Broad Substrate Scope: A wide variety of aldehydes and isocyanides can be used, allowing for the rapid generation of diverse compound libraries.[8]

  • Milder Conditions: The reaction can often be performed under mild, sometimes catalyst-free, conditions.[6] Microwave-assisted GBB reactions can further accelerate the synthesis.[9][10]

Comparison to Other Scaffolds: The GBB reaction provides a significant advantage in terms of efficiency and diversity generation compared to the often more linear and lengthy synthetic routes required for other complex heterocyclic scaffolds like quinolines or indoles.

GBB_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminopyridine Reaction Groebke-Blackburn-Bienaymé (GBB) Reaction R1->Reaction R2 Aldehyde R2->Reaction R3 Isocyanide R3->Reaction Product 3-Aminoimidazo[1,2-a]pyridine Scaffold Reaction->Product

Caption: General workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Classical Condensation Reactions

The traditional synthesis involves the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate.[11]

Advantages:

  • Readily Available Starting Materials: 2-aminopyridines and α-halocarbonyls are commercially available or easily prepared.

  • Predictable Regiochemistry: The reaction generally proceeds with high regioselectivity.

Disadvantages:

  • Harsher Conditions: These reactions may require elevated temperatures and longer reaction times compared to multicomponent reactions.

  • Limited Diversity: The diversity of the final product is primarily determined by the availability of the α-halocarbonyl reagent.

Comparative Biological Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities.[2][3][12][13] This section compares their performance in key therapeutic areas.

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and new drugs are urgently needed.[5] The imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising class of anti-TB agents.[4][5][14]

Compound ClassTargetRepresentative Activity (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamides QcrB (cytochrome bc1 complex)≤0.006 µM against M. tuberculosis[5]
Bedaquiline (diarylquinoline)ATP synthase0.03-0.12 µg/mLPublicly available data
Pretomanid (nitroimidazole)Multiple0.015-0.25 µg/mLPublicly available data

As the table shows, optimized imidazo[1,2-a]pyridine derivatives exhibit exceptionally potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5] Their potency is comparable or superior to recently approved anti-TB drugs.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of anticancer agents, particularly as kinase inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream P ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various kinases, including Platelet-Derived Growth Factor Receptor (PDGFR).[15]

Compound ClassTargetRepresentative Activity (IC₅₀)Reference
Imidazo[1,2-a]pyridines PDGFRβ1 nM[15]
Sunitinib (indole)VEGFR, PDGFR2 nM (PDGFRβ)Publicly available data
Imatinib (2-phenylaminopyrimidine)Bcr-Abl, c-Kit, PDGFR100 nM (PDGFR)Publicly available data

The data indicates that imidazo[1,2-a]pyridine-based compounds can be highly potent and selective kinase inhibitors, rivaling the activity of established drugs.

Antiviral Activity

The scaffold has also shown promise in the development of antiviral agents, including inhibitors of HIV and Hepatitis C virus.[16] More recently, derivatives have been investigated for their potential to block SARS-CoV-2 cell entry by targeting the ACE2 receptor and spike protein.[16]

Pharmacokinetic Profile: A Comparative Look

A key determinant of a drug's success is its pharmacokinetic (PK) profile.[17] Studies on imidazo[1,2-a]pyridine derivatives have shown that their properties can be tailored to achieve favorable PK profiles.[5]

One study on a series of imidazo[1,2-a]pyridine-based anti-TB agents reported a promising in vivo mouse pharmacokinetic profile, with a half-life of 13.2 hours and oral bioavailability of 31.1%.[5] Another study on a PDGFR inhibitor from this class also demonstrated oral bioavailability.[15]

Comparison to Other Scaffolds: While the PK properties are highly dependent on the specific substitutions, the imidazo[1,2-a]pyridine core does not appear to have inherent liabilities that would preclude the development of orally bioavailable drugs. However, like many nitrogen-containing heterocycles, attention must be paid to potential issues such as P-glycoprotein (Pgp) efflux, which can limit oral absorption.[15]

Experimental Protocols

Representative Synthesis of an Ethyl 2-Aryl-imidazo[1,2-a]pyridine-3-carboxylate Derivative

This protocol is a general representation of a common synthetic route.

  • Step 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridine. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired phenacyl bromide (1.0 eq).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Vilsmeier-Haack Formylation. To a cooled (0 °C) solution of the 2-aryl-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde.[18]

  • Step 3: Oxidation to the Carboxylic Acid. The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Step 4: Esterification. The carboxylic acid is then esterified to the ethyl ester using ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux conditions.

  • Purification and Characterization. The final product should be purified by column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (e.g., PDGFR)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials: Recombinant human PDGFRβ kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, the test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a series of dilutions of the test compound in assay buffer. b. In the wells of a 96-well plate, add the kinase, the peptide substrate, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase). c. Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly versatile and potent platform for the discovery of new therapeutic agents. Its synthetic accessibility, particularly through modern multicomponent reactions, allows for the rapid exploration of chemical space. The demonstrated high potency against critical targets in infectious diseases and oncology underscores its "privileged" status.

Future research will likely focus on:

  • Exploring new substitutions on the scaffold to further optimize potency, selectivity, and pharmacokinetic properties.

  • Applying the scaffold to a wider range of biological targets.

  • Developing more sustainable and greener synthetic methodologies.

The continued investigation of the imidazo[1,2-a]pyridine scaffold holds significant promise for addressing unmet medical needs.

References

  • Taylor & Francis Online. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. [Link]

  • MDPI. (2024). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • PubMed Central. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • ResearchGate. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • PubMed. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]

  • PubMed. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • National Institutes of Health. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. [Link]

  • ResearchGate. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]

Sources

A Researcher's Guide to Spectroscopic Differentiation of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and its N-Oxide Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4] Accurate structural elucidation of novel derivatives is paramount, as subtle isomeric differences can lead to significant changes in pharmacological profiles. This guide provides an in-depth spectroscopic comparison of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and its potential synthetic byproduct, the corresponding 1-oxide (N-oxide) isomer. Understanding their distinct spectroscopic fingerprints is crucial for unambiguous characterization and ensuring the integrity of research and development efforts.

The Isomers in Focus: Parent Compound vs. N-Oxide

During the synthesis of imidazo[1,2-a]pyridines, particularly when oxidative conditions are present or through side reactions, the pyridine nitrogen can be oxidized to form an N-oxide.[5] This seemingly minor addition of an oxygen atom significantly alters the electronic distribution within the heterocyclic system, leading to predictable and measurable changes in its spectroscopic properties.

The two isomers at the center of this guide are:

  • Isomer A (Parent): this compound

  • Isomer B (N-Oxide): Ethyl 2-hydroxy-1-oxy-imidazo[1,2-a]pyridine-3-carboxylate

The key to differentiating these compounds lies in a multi-faceted analytical approach, leveraging Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Definitive Differentiation by Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the most direct and unequivocal evidence for the presence or absence of the N-oxide.

  • Core Principle: The N-oxide isomer incorporates an additional oxygen atom into its molecular structure. This results in a predictable mass increase of 15.9949 atomic mass units (amu) compared to the parent compound.

  • Expected Results:

    • Isomer A (Parent): The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₀H₁₀N₂O₃ is 207.0764.

    • Isomer B (N-Oxide): The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₀H₁₀N₂O₄ is 223.0713.

This 16 amu difference is a definitive marker. The fragmentation patterns in tandem mass spectrometry (MS/MS) can also offer structural insights, with potential characteristic losses from the N-oxide species.[6]

Unraveling the Structure with NMR Spectroscopy

NMR spectroscopy offers a detailed view of the chemical environment of each proton and carbon atom, revealing the subtle electronic effects of N-oxidation.

The introduction of the highly electronegative N-oxide group causes a significant downfield shift (deshielding) of adjacent protons.[7] The most pronounced effects are observed on the protons of the pyridine ring.

  • H-5 Proton: The proton at position 5 is spatially close to the N-oxide group and will experience the most significant downfield shift. This is often the most diagnostic signal in the ¹H NMR spectrum.

  • Other Pyridine Protons (H-6, H-7, H-8): These protons will also shift downfield, though typically to a lesser extent than H-5. The exact magnitude of the shift provides valuable information for assigning the signals correctly.[8]

  • Imidazole Proton (H-2): While more distant, this proton may also experience a minor downfield shift.

The deshielding effect of the N-oxide is also clearly observable in the ¹³C NMR spectrum.

  • C-5 and C-8a Carbons: The carbons directly bonded to the oxidized nitrogen (C-8a) and in the ortho position (C-5) will show the most substantial downfield shifts.

  • Other Ring Carbons: Other carbons within the bicyclic system will also be affected, providing a comprehensive picture of the electronic redistribution caused by the N-O bond.[9]

Comparative Spectroscopic Data Summary
Spectroscopic Technique This compound (Isomer A) Ethyl 2-hydroxy-1-oxy-imidazo[1,2-a]pyridine-3-carboxylate (Isomer B) Key Differentiator
Mass Spectrometry (HRMS) [M+H]⁺ ≈ 207.0764[M+H]⁺ ≈ 223.0713+16 amu mass difference
¹H NMR H-5 proton at a characteristic upfield position.Significant downfield shift of the H-5 proton.Downfield shift of H-5
¹³C NMR Characteristic chemical shifts for the pyridine ring carbons.Significant downfield shifts for C-5 and C-8a.Downfield shifts of C-5 and C-8a
Infrared (IR) Spectroscopy No characteristic N-O stretch.Strong, characteristic N-O stretching vibration band.Presence of N-O stretch
Infrared (IR) Spectroscopy: Identifying the N-O Bond

IR spectroscopy is a powerful tool for identifying specific functional groups. The N-O bond in a heterocyclic N-oxide gives rise to a strong and characteristic absorption band.

  • N-O Stretching Frequency: For pyridine N-oxides and related heterocycles, this vibration typically appears in the 1200-1350 cm⁻¹ region.[10][11][12] The exact position can be influenced by other substituents on the ring system. The absence of a strong band in this region for Isomer A and its clear presence for Isomer B is a key diagnostic feature.

Experimental Protocols

Caption: Workflow for the spectroscopic identification and differentiation of imidazo[1,2-a]pyridine isomers.

1. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Analysis: Acquire the spectrum in positive ion mode. Look for the protonated molecular ions [M+H]⁺ corresponding to the calculated exact masses for C₁₀H₁₁N₂O₃⁺ (207.0764) and C₁₀H₁₁N₂O₄⁺ (223.0713).

2. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Data Analysis: Compare the chemical shifts of the aromatic protons and carbons between samples. Pay close attention to the H-5 proton and the C-5 and C-8a carbons for the characteristic downfield shifts indicative of N-oxidation.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Data Analysis: Examine the 1200-1350 cm⁻¹ region for a strong absorption band characteristic of the N-O stretching vibration.

Conclusion

The formation of N-oxide isomers is a common consideration in the synthesis of nitrogen-containing heterocycles. A systematic and multi-technique spectroscopic approach is essential for the definitive characterization of "this compound" and its potential 1-oxide isomer. While high-resolution mass spectrometry provides a clear initial indication of isomer presence, NMR and IR spectroscopy are indispensable for confirming the precise location of the modification and providing a complete structural picture. By carefully applying these well-established analytical techniques, researchers can ensure the structural integrity of their compounds and build a solid foundation for further drug development and biological studies.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Pharmaceutical Bulletin, 8(10), 845-853. [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Prieur, A., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14219–14258. [Link]

  • Ochiai, E., & Shindo, H. (1959). Infrared Spectra of Monosubstituted Quinolines and their N-Oxides. Pharmaceutical Bulletin, 7(4), 454-459. [Link]

  • Srinivasan, S., & Krishnan, R. S. (1959). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 49(4), 253-259. [Link]

  • Kaur, H., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • Szafraniec, L. L., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. Royal Society of Chemistry. [Link]

  • Ghaffari, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43231–43245. [Link]

  • Jida, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22444–22459. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1109–1113. [Link]

  • Gorji, Z., & Nasrollahzadeh, M. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Thomson, C. G., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic & Biomolecular Chemistry, 12(30), 5589–5592. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of "Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate," a promising member of this class. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established compounds, equipping researchers with the necessary tools to rigorously assess the therapeutic potential of their synthesized molecules.

The Versatile Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic structure that serves as a versatile pharmacophore. Its rigid framework and the ability to introduce a variety of substituents at different positions allow for the fine-tuning of its physicochemical and pharmacological properties. Numerous studies have demonstrated that modifications to this core can lead to compounds with potent and selective biological activities.[3][4] For instance, derivatives have been developed as inhibitors of key cellular targets like phosphoinositide-3-kinase (PI3K)/mTOR and tubulin polymerization in cancer cells.[1][2]

This guide will focus on three primary areas of in vitro testing that are highly relevant to imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity: Assessing the cytotoxic and cytostatic effects on various cancer cell lines.

  • Anti-inflammatory Potential: Evaluating the ability to modulate inflammatory responses in cellular models.

  • Antimicrobial Efficacy: Determining the activity against a panel of pathogenic bacteria and fungi.

Part 1: In Vitro Anticancer Evaluation

A significant body of research highlights the anticancer potential of imidazo[1,2-a]pyridine derivatives.[5] A systematic in vitro evaluation is the first crucial step in identifying promising lead compounds.

Initial Screening: Cytotoxicity Assays

The initial assessment of anticancer activity typically involves determining the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Comparative Data for Imidazo[1,2-a]pyridine Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 6d HepG2 (Liver)Not specifiedDoxorubicinNot specified
Derivative 6i HepG2 (Liver)Not specifiedDoxorubicinNot specified
Compound 12 HT-29 (Colon)4.15 ± 2.93Not specifiedNot specified
Compound 14 B16F10 (Melanoma)21.75 ± 0.81Not specifiedNot specified
Compound 15a HCT116 (Colon)Not specifiedNot specifiedNot specified

Note: Specific IC50 values from the provided search results were limited. Researchers should aim to generate such quantitative data for their derivatives.

Mechanism of Action: Delving Deeper

Compounds exhibiting potent cytotoxicity should be further investigated to understand their mechanism of action.

Cell Cycle Analysis: Flow cytometry is a powerful technique to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). This was observed for the IP-5 compound on HCC1937 breast cancer cells.[5]

Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide (PI) staining can quantify the percentage of apoptotic and necrotic cells. The activation of caspases, key executioners of apoptosis, can be measured using specific assays. For example, compounds 6d and 6i were found to induce apoptosis in HepG2 cells.[3]

Signaling Pathway Analysis: Western blotting can be employed to investigate the effect of the compounds on key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[5][6]

Experimental Workflow for Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization start Synthesized Imidazo[1,2-a]pyridine Derivatives assay MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->assay ic50 Determine IC50 Values assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Potent Compounds apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis Potent Compounds pathway Signaling Pathway Analysis (Western Blotting for PI3K/Akt/mTOR) ic50->pathway Potent Compounds sar Structure-Activity Relationship (SAR) Studies cell_cycle->sar apoptosis->sar pathway->sar

Caption: Workflow for in vitro anticancer screening of imidazo[1,2-a]pyridine derivatives.

Part 2: In Vitro Anti-inflammatory Assessment

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents.[7]

Screening for Anti-inflammatory Activity

A common in vitro model for inflammation involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8]

Experimental Protocol: LPS-induced TNF-α Release in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration.

Alternative Anti-inflammatory Assays:

  • Nitric Oxide (NO) Production: Measure the inhibition of LPS-induced NO production in macrophages using the Griess reagent.[9]

  • Cyclooxygenase (COX) Inhibition: Evaluate the inhibitory activity of the compounds against COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory cascade.[7][10]

Logical Flow for Anti-inflammatory Screening

G A Test Compound (Imidazo[1,2-a]pyridine derivative) B Macrophage Cell Line (e.g., RAW 264.7) A->B C LPS Stimulation B->C D Measurement of Pro-inflammatory Mediators C->D E Inhibition of TNF-α Release D->E F Inhibition of NO Production D->F G Reduced Inflammatory Response E->G F->G

Caption: Logical flow of an in vitro anti-inflammatory assay.

Part 3: In Vitro Antimicrobial Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including imidazo[1,2-a]pyridines, are a rich source of potential new antibiotics.[11][12]

Initial Screening: Disk Diffusion Assay

The disk diffusion method is a qualitative and straightforward technique to screen for antibacterial activity.

Experimental Protocol: Disk Diffusion Assay

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and a standard antibiotic (e.g., Streptomycin).[13] Place the disks on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[11]

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Data for Antimicrobial Activity:

Compound/DerivativeBacterial StrainZone of Inhibition (mm)StandardZone of Inhibition (mm)
Novel Heterocycles Bacillus cereusVariesStreptomycinVaries
Novel Heterocycles Staphylococcus aureusVariesStreptomycinVaries
Novel Heterocycles Escherichia coliVariesStreptomycinVaries
Compound 6a Various bacteriaNot specifiedNot specifiedNot specified
Compound 6b Various bacteriaNot specifiedNot specifiedNot specified

Note: The table illustrates the type of comparative data to be generated. Specific values should be obtained through experimentation.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of "this compound" derivatives. By systematically applying these well-established assays, researchers can effectively screen their compounds for anticancer, anti-inflammatory, and antimicrobial activities. The generation of robust and comparative data is essential for identifying promising lead candidates and guiding future drug development efforts. Further in-depth studies, including in vivo efficacy and toxicity assessments, will be necessary for the most promising compounds to progress towards clinical applications.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (Source: Wiley Online Library, URL: [Link])

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (Source: Wiley Online Library, URL: [Link])

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (Source: Taylor & Francis Online, URL: not provided)
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (Source: Royal Society of Chemistry, URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (Source: NIH National Library of Medicine, URL: [Link])

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (Source: PubMed, URL: [Link])

  • In vitro pharmacological screening methods for anti-inflammatory agents. (Source: ResearchGate, URL: [Link])

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (Source: MDPI, URL: [Link])

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (Source: PubMed, URL: [Link])

  • Screening models for inflammatory drugs. (Source: Slideshare, URL: [Link])

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (Source: Journal of Pharmaceutical Negative Results, URL: [Link])

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (Source: MDPI, URL: [Link])

  • View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (Source: ijdras.com, URL: not provided)
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (Source: MDPI, URL: [Link])

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (Source: Royal Society of Chemistry, URL: [Link])

  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. (Source: PubMed, URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (Source: NIH National Library of Medicine, URL: [Link])

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (Source: ResearchGate, URL: [Link])

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. (Source: PubMed, URL: [Link])

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (Source: ResearchGate, URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (Source: PubMed, URL: [Link])

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (Source: NIH National Library of Medicine, URL: [Link])

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (Source: NIH National Library of Medicine, URL: [Link])

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (Source: NIH National Library of Medicine, URL: [Link])

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (Source: PubMed, URL: [Link])

Sources

Validating the Structure of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural validation of novel compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural validation of a specific derivative class: Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylates.

A key challenge in the structural elucidation of these molecules is the potential for keto-enol tautomerism due to the 2-hydroxy substituent on the pyridine ring. This guide will delve into how each analytical technique can address this phenomenon and provide a comprehensive picture of the molecular structure.

The Tautomeric Challenge

The 2-hydroxy group on the imidazo[1,2-a]pyridine ring can exist in equilibrium with its keto tautomer, the pyridone form. This equilibrium is often influenced by the solvent and solid-state packing forces. Understanding this tautomerism is critical for accurate spectral interpretation and structure assignment.

A Comparative Analysis of Key Spectroscopic Techniques

The definitive structural elucidation of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives relies on a synergistic approach, integrating data from multiple analytical techniques. No single method provides a complete picture; rather, their combined application offers a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For the title compounds, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. Key features to analyze in the ¹H NMR spectrum of an this compound derivative include:

  • Aromatic Protons: The protons on the pyridine and imidazole rings will appear in the aromatic region (typically δ 6.5-9.5 ppm). Their chemical shifts and coupling patterns are highly informative for determining the substitution pattern.

  • Ethyl Ester Protons: A characteristic quartet (CH₂) and triplet (CH₃) will be observed, typically in the upfield region of the spectrum.

  • Hydroxy/Amide Proton: The proton of the 2-hydroxy group (or the N-H of the pyridone tautomer) will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration. Exchange with D₂O can be used to confirm this peak.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Key signals to identify include:

  • Carbonyl Carbon: The ester carbonyl carbon will appear as a downfield signal (typically δ 160-170 ppm).

  • Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine core will resonate in the aromatic region.

  • C2 Carbon: The chemical shift of the C2 carbon is particularly indicative of the tautomeric form. In the hydroxy form, it will be more shielded compared to the keto (pyridone) form where it is adjacent to a carbonyl group.

  • Ethyl Ester Carbons: The CH₂ and CH₃ carbons of the ethyl group will appear at the upfield end of the spectrum.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the molecule, which in turn allows for the confident determination of its elemental composition.[4] The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information.

For this compound derivatives, common fragmentation pathways may include:

  • Loss of the ethoxy group (-OEt) from the ester.

  • Loss of ethylene (-C₂H₄) from the ethyl ester.

  • Cleavage of the ester group to lose CO₂Et.

  • Characteristic fragmentation of the imidazo[1,2-a]pyridine core.

X-Ray Crystallography: The Definitive Proof of Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[5] This technique can definitively resolve the issue of tautomerism by showing the precise location of atoms and bond lengths. For instance, a shorter C-O bond and a longer C-N bond in the pyridine ring would confirm the hydroxy tautomer, while the opposite would indicate the pyridone form.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Key vibrational frequencies to look for in the IR spectrum of this compound include:

  • O-H or N-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxy or amide group.

  • C=O stretch: A strong absorption around 1700-1750 cm⁻¹ is characteristic of the ester carbonyl group.

  • C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the aromatic rings.

Comparative Data Summary

Technique Expected Observations for this compound Alternative Technique & Rationale
¹H NMR Aromatic protons (δ 7.0-9.5 ppm), Ethyl ester (quartet ~δ 4.4, triplet ~δ 1.4 ppm), Broad OH/NH singlet.2D NMR (COSY, HSQC, HMBC): Essential for unambiguous assignment of all protons and establishing connectivity, especially in complex aromatic regions.
¹³C NMR Ester C=O (~δ 165 ppm), Aromatic carbons, C2 carbon shift indicative of tautomer, Ethyl ester carbons.DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ carbons, aiding in the assignment of the carbon spectrum.
HRMS Accurate mass confirming the elemental formula (C₁₀H₁₀N₂O₃). Characteristic fragmentation patterns.Chemical Ionization (CI) or Electrospray Ionization (ESI): Softer ionization techniques that may yield a more abundant molecular ion peak, simplifying molecular formula determination.[4]
X-Ray Crystallography Unambiguous 3D structure, definitive confirmation of the tautomeric form in the solid state.Powder X-Ray Diffraction (PXRD): Can be used if single crystals are not obtainable, though it provides less detailed structural information.
IR Spectroscopy Broad O-H/N-H stretch (~3400 cm⁻¹), Strong C=O stretch (~1720 cm⁻¹), Aromatic C=C/C=N stretches (~1500-1650 cm⁻¹).Raman Spectroscopy: Provides complementary vibrational information and can be particularly useful for studying symmetric vibrations.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivities.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-HRMS).[9]

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it into the LC system. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the expected elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Protocol 3: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[10]

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on the goniometer head of the diffractometer.[10]

  • Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.[11]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.[5]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purity & Connectivity MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula IR IR Spectroscopy Purification->IR Functional Groups Xray X-Ray Crystallography Purification->Xray Single Crystals Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure Xray->Final_Structure Unambiguous Structure

Caption: Workflow for the structural validation of a novel compound.

data_integration cluster_data Experimental Data Structure Proposed Structure Ethyl 2-hydroxyimidazo[1,2-a] pyridine-3-carboxylate NMR_Data NMR Data (Shifts, Couplings, Connectivity) Structure->NMR_Data Predict Spectrum MS_Data MS Data (Accurate Mass, Fragments) Structure->MS_Data Predict Mass & Fragments IR_Data IR Data (Vibrational Frequencies) Structure->IR_Data Predict Functional Groups Validation Structure Validated? NMR_Data->Validation Compare & Assign MS_Data->Validation Compare & Confirm IR_Data->Validation Compare & Confirm Xray_Data X-Ray Data (3D Atomic Coordinates) Xray_Data->Validation Definitive Confirmation

Caption: Logical relationship for integrating analytical data.

Conclusion

The structural validation of this compound derivatives requires a multi-faceted analytical approach. While NMR and mass spectrometry provide the foundational information regarding connectivity and molecular formula, the potential for tautomerism necessitates careful interpretation of the data. Infrared spectroscopy offers a quick confirmation of key functional groups. Ultimately, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination, providing definitive evidence of the tautomeric form present in the solid state. By judiciously applying and integrating the data from these techniques, researchers can confidently validate the structures of these and other novel heterocyclic compounds, paving the way for their further development as potential therapeutic agents.

References

  • Marell, D. J., Emond, S. J., Kulshrestha, A., & Hoye, T. R. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1475–1484. [Link]

  • Fromm, K. M., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1879–1895. [Link]

  • Determine the structure of small organic molecule from 1H NMR experimental spectrum. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Wikipedia contributors. (2026, January 15). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 12:50, January 19, 2026, from [Link]

  • X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. (n.d.). Purdue University. Retrieved January 19, 2026, from [Link]

  • Golotvin, S., et al. (2013). Automatic assignment of 1H-NMR spectra of small molecules. Magnetic Resonance in Chemistry, 51(10), 649–654. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved January 19, 2026, from [Link]

  • Blow, D. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(926), 767–769. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 19, 2026, from [Link]

  • Squeo, B. M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4153. [Link]

  • Smith, A. B. (2024). What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files. Organic Letters. [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 369–372. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases, 9(6), 1255–1271. [Link]

  • Instructions for the Preparation of Reports and Theses. (n.d.). University of Bristol. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). Green Chemistry, 25(11), 4383–4388. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2020). Proceedings, 41(1), 68. [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2676. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(20), 4881–4890. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). Molecules, 29(2), 276. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2016). Organic & Biomolecular Chemistry, 14(38), 8950–8969. [Link]

  • Squeo, B. M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4153. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(14), 3463. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). Journal of Medicinal Chemistry. [Link]

  • Ethyl imidazo[1,2-a]pyridine-3-carboxylate. (n.d.). J&K Scientific. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide for Researchers: Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate vs. Methyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Within this class of compounds, the 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylates are of particular interest as versatile intermediates for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth, objective comparison of two key analogs: ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate and mthis compound. This analysis, supported by experimental data and established chemical principles, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research endeavors.

Introduction to the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention due to its presence in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4][5][6] The functionalization of this core, particularly at the 2 and 3-positions, allows for the modulation of its physicochemical and pharmacological properties. The introduction of a hydroxyl group at the 2-position and a carboxylate at the 3-position provides key handles for further chemical modifications.

A crucial aspect of 2-hydroxy-substituted pyridines and related heterocycles is the existence of tautomerism. These compounds can exist in equilibrium between the enol (hydroxy) form and the keto (pyridone) form.[7][8] In the case of 2-hydroxyimidazo[1,2-a]pyridines, this equilibrium can influence their reactivity and spectroscopic properties. The pyridone tautomer is often favored in various solvents due to its aromaticity and the presence of a strong carbonyl bond.[9]

This guide will now delve into a comparative analysis of the ethyl and methyl esters of 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, focusing on their synthesis, physicochemical properties, spectroscopic characterization, and potential implications for reactivity and biological activity.

Synthesis and Mechanistic Considerations

The synthesis of 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylates typically proceeds via the condensation of a 2-aminopyridine with a β-ketoester. This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[10][11][12][13] The choice of the β-ketoester, specifically the ethyl or methyl ester of 2-chloroacetoacetate or a related reagent, dictates the final ester group in the product.

The general mechanism involves the initial nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine on the α-carbon of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the fused heterocyclic system.

Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Nucleophilic Substitution 2-Aminopyridine->Intermediate + beta-Ketoester R-OOC-CH(Cl)-C(O)-CH3 (R = Et or Me) beta-Ketoester->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Ethyl or Methyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate Cyclization->Product - H2O

Caption: General synthetic pathway for 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for a closely related analog, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate.[2]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated solution of sodium bicarbonate.

  • Purification: The crude product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Anticipated Protocol for Mthis compound

The synthesis of the methyl ester would follow a nearly identical procedure, with the substitution of methyl 2-chloroacetoacetate for the ethyl ester. The reaction conditions and work-up procedure are expected to be very similar.

Comparative Physicochemical Properties

The seemingly minor difference between an ethyl and a methyl group can lead to notable variations in the physicochemical properties of the resulting molecules. These differences can impact solubility, melting point, and chromatographic behavior, which are critical considerations in a research and development setting.

PropertyThis compound (Predicted)Mthis compound (Predicted)Rationale for Difference
Molecular Weight HigherLowerThe ethyl group has an additional methylene unit (-CH2-).
Melting Point Generally slightly lowerGenerally slightly higherCrystal packing can be influenced by the size and flexibility of the ester group. Smaller, more compact molecules often pack more efficiently, leading to higher melting points.
Boiling Point HigherLowerThe larger ethyl group leads to stronger van der Waals forces.
Solubility Generally more soluble in nonpolar organic solventsGenerally more soluble in polar organic solventsThe increased lipophilicity of the ethyl group enhances solubility in less polar media.
Polarity Slightly less polarSlightly more polarThe methyl group is less electron-donating than the ethyl group, leading to a slightly more polar molecule.
Chromatographic Retention (Normal Phase) Lower retention time (higher Rf)Higher retention time (lower Rf)Due to its slightly lower polarity, the ethyl ester will elute faster on a polar stationary phase like silica gel.

Spectroscopic Characterization: A Comparative Analysis

¹H NMR Spectroscopy

The proton NMR spectra of both compounds are expected to show characteristic signals for the imidazo[1,2-a]pyridine core protons, typically in the aromatic region (δ 7.0-8.5 ppm). The key differentiating feature will be the signals corresponding to the ester group.

  • Ethyl Ester: A quartet at approximately δ 4.2-4.4 ppm (for the -OCH₂- protons) and a triplet at around δ 1.3-1.4 ppm (for the -CH₃ protons) are expected.

  • Methyl Ester: A singlet at approximately δ 3.8-3.9 ppm (for the -OCH₃ protons) will be observed.

¹³C NMR Spectroscopy

The carbon NMR spectra will also show distinct signals for the ester functionalities.

  • Ethyl Ester: The carbonyl carbon will appear around δ 165-170 ppm, the methylene carbon (-OCH₂-) at approximately δ 60-62 ppm, and the methyl carbon (-CH₃) at δ 14-15 ppm.

  • Methyl Ester: The carbonyl carbon will be in a similar region (δ 165-170 ppm), and the methyl carbon (-OCH₃) will resonate around δ 51-53 ppm.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by a strong absorption band for the ester carbonyl (C=O) stretching, typically in the range of 1700-1730 cm⁻¹. A broad absorption in the region of 3000-3400 cm⁻¹ would be indicative of the O-H stretch of the hydroxyl group or the N-H stretch of the pyridone tautomer.

Mass Spectrometry

The mass spectra will show a clear difference in the molecular ion peak corresponding to the difference in molecular weight between the ethyl and methyl esters (14 mass units).

Reactivity and Implications in Drug Development

The choice between an ethyl and a methyl ester can have significant implications for the subsequent reactivity and the overall drug development process.

  • Steric Hindrance: The smaller size of the methyl group may lead to faster reaction rates in sterically demanding transformations at or near the ester functionality.[4][17]

  • Hydrolysis and Metabolism: In a biological context, the rate of enzymatic hydrolysis of the ester can be influenced by the nature of the alkyl group. While both are susceptible to esterases, the rates can differ, impacting the pharmacokinetic profile of a potential drug candidate. Generally, methyl esters can be more reactive towards hydrolysis.[6]

  • Pro-drug Strategies: Both ethyl and methyl esters can be employed as pro-drugs to enhance the lipophilicity and membrane permeability of a parent carboxylic acid. The choice between the two would depend on the desired rate of in vivo hydrolysis to the active acid.

Reactivity_Comparison cluster_0 Ethyl Ester cluster_1 Methyl Ester Ethyl_Ester More Lipophilic Slightly more sterically hindered Downstream Chemistry Downstream Chemistry Ethyl_Ester->Downstream Chemistry Potentially slower reactions Methyl_Ester Less Lipophilic Less sterically hindered Methyl_Ester->Downstream Chemistry Potentially faster reactions Synthetic Intermediate Synthetic Intermediate Synthetic Intermediate->Ethyl_Ester Esterification with Ethanol Synthetic Intermediate->Methyl_Ester Esterification with Methanol

Sources

A Researcher's Guide to Imidazo[1,2-a]pyridine Synthesis: Benchmarking a Novel Green A³-Coupling Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous commercially available drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] Its prevalence stems from a unique combination of structural rigidity, metabolic stability, and the capacity for diverse functionalization, making it a "privileged scaffold" in drug discovery.[3][4][5] Consequently, the development of efficient, scalable, and sustainable methods for its synthesis remains a critical objective for researchers in both academia and the pharmaceutical industry.

This guide provides an in-depth comparison of a modern, green synthetic protocol—the copper-catalyzed A³-coupling reaction in aqueous media—against two historically significant and widely practiced methods: the classical Tschitschibabin condensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Through objective analysis and supporting experimental data, we aim to equip researchers with the insights needed to select the most appropriate synthetic strategy for their specific research and development goals.

Modern Benchmark: The Green A³-Coupling Reaction

Recent advancements in synthetic methodology have prioritized environmental sustainability without compromising efficiency. A standout example is the domino A³-coupling (Aldehyde-Alkyne-Amine) reaction catalyzed by a Copper(II)-ascorbate system in an aqueous micellar medium.[6] This approach represents a significant leap forward in green chemistry.

Causality of Experimental Design: The choice of a copper catalyst is pivotal; it is inexpensive and exhibits lower toxicity compared to precious metals like palladium. The in-situ generation of a dynamic Cu(II)/Cu(I) catalytic system via sodium ascorbate reduction is a key innovation, facilitating a facile 5-exo-dig cycloisomerization—the crucial ring-forming step.[6] The use of water as the primary solvent, in conjunction with a surfactant like sodium dodecyl sulfate (SDS), creates micelles that act as nano-reactors. This environment effectively solubilizes organic reactants, overcoming the traditional immiscibility challenges of aqueous organic chemistry and accelerating the reaction.[1][6]

G cluster_0 A³-Coupling Workflow Reactants 2-Aminopyridine + Aldehyde + Alkyne Condensation In-situ formation of Propargylamine Intermediate Reactants->Condensation 50°C Catalyst CuSO₄·5H₂O + Sodium Ascorbate Catalyst->Condensation Solvent Water + SDS (Aqueous Micellar Medium) Solvent->Condensation Cyclization 5-exo-dig Cycloisomerization Condensation->Cyclization Cu(I)/Cu(II) Catalysis Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: Workflow for the Green A³-Coupling Synthesis.

Established Methodologies: A Comparative Overview

To objectively evaluate the A³-coupling protocol, we benchmark it against two foundational methods that have long been the workhorses for constructing the imidazo[1,2-a]pyridine scaffold.

The Tschitschibabin Reaction (Condensation)

First reported in 1925, the Tschitschibabin synthesis is the classical route, involving the condensation of a 2-aminopyridine with an α-haloketone.[7] While historically significant, this method often requires elevated temperatures and can be limited by the availability and stability of the requisite α-haloketone starting materials.[8] Furthermore, the generation of stoichiometric halide waste products detracts from its atom economy.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, multicomponent reaction (MCR) that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyridine core.[9][10] Its primary advantages are high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. However, the protocol often relies on Lewis acid catalysts (e.g., Sc(OTf)₃) and anhydrous organic solvents.[2] The use of volatile and foul-smelling isocyanides also presents a practical challenge in the laboratory.

G cluster_1 Synthetic Strategy Comparison Start Starting Materials Tschitschibabin Tschitschibabin (Condensation) Start->Tschitschibabin 2 Components (Aminopyridine, α-Haloketone) GBB GBB Reaction (Multicomponent) Start->GBB 3 Components (Aminopyridine, Aldehyde, Isocyanide) A3_Coupling A³-Coupling (Domino Catalysis) Start->A3_Coupling 3 Components (Aminopyridine, Aldehyde, Alkyne) Product Imidazo[1,2-a]pyridine Tschitschibabin->Product High Temp, Stoichiometric Waste GBB->Product One-Pot, High Atom Economy A3_Coupling->Product Green Solvent, Mild Conditions

Caption: Logical flow of the three primary synthetic routes.

Quantitative Performance Analysis

The following table provides a side-by-side comparison of the three methodologies, summarizing key performance indicators based on published experimental data.

Parameter Tschitschibabin Reaction Groebke-Blackburn-Bienaymé (GBB) Green A³-Coupling
Reactants 2-Aminopyridine, α-Haloketone2-Aminopyridine, Aldehyde, Isocyanide2-Aminopyridine, Aldehyde, Alkyne
Catalyst/Reagent Often catalyst-free or base-mediatedLewis or Brønsted Acid (e.g., Sc(OTf)₃, NH₄Cl)[9][10]CuSO₄·5H₂O, Sodium Ascorbate[6]
Solvent Ethanol, DMF, or solvent-freeMethanol, Acetonitrile, PEG-400[11]Water with SDS[6]
Temperature 60-150 °C[7]Room Temperature to 75 °C[11]50 °C[6]
Reaction Time 2-24 hours30 minutes to 12 hours[10][11]6-16 hours[6]
Yield Range 40-90%60-95%[9][10]70-90%[6]
Advantages Simple, well-established, readily available starting materials.High atom economy, one-pot, rapid access to complexity.Environmentally benign, mild conditions, inexpensive catalyst.
Disadvantages Requires pre-functionalized ketones, harsh conditions, moderate yields.Use of toxic/odorous isocyanides, requires anhydrous conditions.Longer reaction times compared to some MCRs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our comparison, detailed, step-by-step protocols derived from authoritative sources are provided below.

Protocol 1: Green A³-Coupling Synthesis of 3-Benzyl-5-methyl-2-p-tolyl-imidazo[1,2-a]pyridine

This protocol is adapted from Bhutia et al., ACS Omega, 2019.[6]

Materials:

  • 2-Amino-6-methylpyridine (1 mmol, 108.1 mg)

  • 4-Methylbenzaldehyde (1 mmol, 120.2 mg)

  • (Prop-2-yn-1-yl)benzene (1.2 mmol, 139.4 mg)

  • Sodium dodecyl sulfate (SDS) (0.1 mmol, 28.8 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25.0 mg)

  • Sodium ascorbate (0.2 mmol, 39.6 mg)

  • Distilled Water (2 mL)

  • Ethyl acetate

  • Saturated brine solution

Procedure:

  • To a 10 mL round-bottom flask, add SDS (10 mol %) and 2 mL of distilled water. Stir the solution vigorously for 5 minutes to ensure micelle formation.

  • Sequentially add 2-amino-6-methylpyridine (1 mmol), 4-methylbenzaldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the flask.

  • Add the alkyne, (prop-2-yn-1-yl)benzene (1.2 mmol), to the reaction mixture.

  • Heat the reaction mixture with stirring at 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-16 hours), cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated brine solution, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.[6]

Protocol 2: Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol represents a generalized classical condensation.[7][8]

Materials:

  • 2-Aminopyridine (10 mmol, 0.94 g)

  • 2-Bromoacetophenone (α-bromoacetophenone) (10 mmol, 1.99 g)

  • Sodium bicarbonate (NaHCO₃) (12 mmol, 1.01 g)

  • Ethanol (30 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminopyridine (10 mmol) and 2-bromoacetophenone (10 mmol) in ethanol (30 mL).

  • Add sodium bicarbonate (12 mmol) to the solution. The NaHCO₃ acts as a base to neutralize the HBr generated during the cyclization.

  • Heat the mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid product, wash with a small amount of cold ethanol, and then with water to remove any remaining salts.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Conclusion and Future Outlook

While the Tschitschibabin and GBB reactions remain valuable tools in the synthetic chemist's arsenal, this comparative analysis demonstrates the clear advantages of the modern copper-catalyzed A³-coupling reaction, particularly when evaluated through the lens of green chemistry. Its use of an inexpensive, low-toxicity catalyst, an environmentally benign aqueous solvent system, and mild reaction conditions positions it as a superior alternative for the sustainable synthesis of the imidazo[1,2-a]pyridine scaffold.[6]

For researchers and drug development professionals, the adoption of such green methodologies is not merely an ethical consideration but a practical one. These methods often lead to simplified purification processes, reduced waste disposal costs, and enhanced worker safety, aligning with the long-term strategic goals of the pharmaceutical and chemical industries. Future research will likely focus on further reducing reaction times for aqueous methods, expanding the substrate scope, and developing catalytic systems that operate at even lower temperatures and catalyst loadings.

References

  • Lopez-Alberca, F. P., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Aguilera-Vazquez, L., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Adimurthy, S. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
  • de Oliveira, B. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Hulme, C., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health.
  • Bhatt, K., et al. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. ResearchGate.
  • Bhatt, K., et al. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Ingenta Connect.
  • Various Authors. (n.d.). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C–N, C–O, and C–S Bonds. ACS Publications.
  • Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Bhatt, K., et al. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science Publishers.
  • Chaniyara, R. (n.d.). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Semantic Scholar.
  • Lopez-Alberca, F. P., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Siddiqui, Z. N., et al. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Institutes of Health.
  • Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Bhutia, T., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A³-Coupling in Aqueous Micellar Media. ACS Omega.
  • Various Authors. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Various Authors. (n.d.). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online.
  • Various Authors. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers.
  • Manvar, P., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science Publishers.
  • Castillo, J. C., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines.
  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Various Authors. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Dudley, G. B., et al. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health.
  • Various Authors. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The information herein is synthesized from established chemical waste management principles and data from structurally analogous compounds.

Hazard Characterization and Waste Classification

Before any disposal process, a thorough understanding of the compound's potential hazards is essential. Based on data from related imidazopyridine carboxylates, this compound should be presumed to possess the following hazards until proven otherwise.

Table 1: Assumed Hazard Profile and GHS Classifications

Hazard Category GHS Classification Rationale and Implications
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) Assumed to be harmful if swallowed, in contact with skin, or inhaled.[3] This necessitates the use of comprehensive Personal Protective Equipment (PPE) during handling.
Skin Corrosion/Irritation Category 2 (Irritant) Expected to cause skin irritation.[1][4] Prolonged contact should be avoided, and appropriate gloves must be worn.
Serious Eye Damage/Irritation Category 2A (Irritant) Likely to cause serious eye irritation.[1][4] Chemical goggles or a face shield are mandatory to prevent eye exposure.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause respiratory irritation.[3][4] All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation. |

Given these potential hazards, this compound waste must be classified as Hazardous Chemical Waste . It does not meet the criteria for non-hazardous disposal in regular trash or down the drain.[6]

Core Principles of Chemical Waste Management

The following principles form the foundation of a safe and compliant chemical disposal program.

  • Waste Minimization: The most effective disposal strategy begins with generating less waste. This can be achieved by ordering only the necessary quantities of the chemical, reducing the scale of experiments, and ensuring efficient reaction workups.[7]

  • Segregation of Incompatibles: Hazardous waste must be segregated based on chemical compatibility to prevent dangerous reactions.[8][9] Waste this compound should be kept separate from strong oxidizing agents, acids, and bases.

  • Proper Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[9]

  • Clear and Accurate Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of all contents.[7] This is crucial for safe handling by laboratory personnel and Environmental Health & Safety (EHS) staff.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of waste generated from research activities involving this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Hand Protection: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles or a full-face shield.[4]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if all handling occurs within a chemical fume hood.[4]

Step 2: Collect Waste at the Point of Generation

All waste, including the pure compound, contaminated solutions, and reaction byproducts, must be collected as hazardous waste.

  • Solid Waste: Collect unreacted compound, contaminated consumables (e.g., weighing paper, paper towels), and solid byproducts in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound, such as mother liquor from crystallizations or chromatographic fractions, in a designated liquid waste container. Do not mix with other waste streams unless confirmed to be compatible. Segregate chlorinated and non-chlorinated solvents where required by your institution.[8]

Step 3: Use and Label the Correct Waste Container
  • Container Selection: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids, a labeled, sealable bag or container for solids). The container must have a secure, screw-top cap.[9]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing "this compound" and any solvents or other chemicals present.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of waste generation.[7][9]

  • The container must be kept closed except when adding waste.[7]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[8]

Step 5: Arrange for Final Disposal

Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of the chemical through incineration or other means yourself. The recommended final disposal method for similar compounds is through an authorized incinerator equipped with an afterburner and scrubber.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation (Solid or Liquid containing the compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste (Presumed Irritant, Harmful) ppe->classify container Step 3: Select & Pre-Label Compatible Waste Container classify->container collect_solid Collect Solid Waste (e.g., powder, contaminated wipes) container->collect_solid If Solid collect_liquid Collect Liquid Waste (e.g., solutions, mother liquor) container->collect_liquid If Liquid seal Step 4: Securely Seal Container and Store in SAA collect_solid->seal segregate Segregate from Incompatible Chemicals collect_liquid->segregate segregate->seal saa_details SAA Requirements: - At point of generation - Secondary containment - Closed when not in use seal->saa_details request_pickup Step 5: Request Pickup from EHS or Licensed Contractor seal->request_pickup end Final Disposal via Authorized Facility (Incineration) request_pickup->end

Caption: Disposal workflow for this compound.

Decontamination and Empty Container Disposal

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container for disposal.

  • Labware Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses can typically be managed as non-hazardous.

  • Empty Container Disposal: A container that held this compound is considered empty when all contents have been removed. To dispose of it as non-hazardous trash, it should be triple-rinsed with a suitable solvent.[5] The rinseate from all three rinses must be collected and disposed of as hazardous waste. After rinsing, deface or remove all hazardous labels before placing the container in the appropriate recycling or trash receptacle.[5]

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | C9H9N3O2 | CID 2759351. PubChem, National Center for Biotechnology Information. [Link]

  • ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404. PubChem, National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a novel heterocyclic compound, comprehensive toxicological data for this specific molecule is limited. Therefore, this protocol is synthesized from the established hazard profiles of structurally analogous imidazopyridine derivatives and foundational principles of laboratory safety. The core philosophy of this guide is the "As Low As Reasonably Practicable" (ALARP) principle, ensuring that exposure is minimized through a multi-barrier system of engineering controls, administrative procedures, and personal protective equipment.

Hazard Profile and Risk Assessment

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, but its derivatives require careful handling.[1][2][3] Analysis of safety data for closely related compounds reveals a consistent pattern of hazards that must be assumed for this compound until specific data proves otherwise.

Key Assumed Hazards:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2/2A): The compound is presumed to be a significant eye irritant, capable of causing serious damage.[4][5][6]

  • Respiratory Tract Irritation (STOT SE 3): Inhalation of the powdered form may lead to respiratory irritation.[4][6]

  • Harmful if Swallowed (Acute Toxicity Oral, Category 4): Ingestion may be harmful.[7][8]

Comparative Hazard Analysis of Imidazopyridine Analogues

Hazard Classification Imidazo[1,2-a]pyridine-2-carbaldehyde[4] Imidazo[1,2-a]pyridine-3-carboxylic acid[5] Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate[6]
Skin Corrosion/Irritation Category 2 Category 2 Category 2
Serious Eye Damage/Irritation Category 2 Category 2 Category 2A

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory) | Not Classified | Category 3 (Respiratory) |

This data underscores the necessity of preventing dermal, ocular, and respiratory exposure. The absence of data on long-term effects like mutagenicity or carcinogenicity mandates a precautionary approach.[4][5]

The Hierarchy of Controls: A Mandated Workflow

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with superior control measures. This workflow illustrates the required operational logic.

cluster_0 Risk Mitigation Strategy cluster_1 Examples Eng 1. Engineering Controls (Primary Barrier) Admin 2. Administrative Controls (Procedural Barrier) Eng->Admin Must be supplemented by Eng_Ex • Certified Chemical Fume Hood • Ventilated Enclosure for Weighing Eng->Eng_Ex PPE 3. Personal Protective Equipment (Final Barrier) Admin->PPE Relies upon Admin_Ex • Standard Operating Procedures (SOPs) • Chemical Hygiene Plan • Designated Work Area Admin->Admin_Ex PPE_Ex • Gloves, Goggles, Lab Coat • Respirator (if needed) PPE->PPE_Ex

Caption: Hierarchy of controls for safe chemical handling.

Core PPE Protocol: A Multi-Barrier System

The selection and use of PPE must be deliberate and systematic. Always inspect PPE for damage before use and ensure a proper fit.[9]

PPE CategoryItemStandard / SpecificationRationale for Use
Primary Barrier Hand Protection Disposable Nitrile Gloves (minimum 4 mil thickness)Prevents direct skin contact and irritation. Must be changed immediately upon known contamination.[9][10]
Body Protection Flame-Resistant (FR) Laboratory CoatProtects skin and personal clothing from splashes. FR properties are essential when working with flammable solvents.[11]
Secondary Barrier Eye Protection Chemical Splash GogglesMust meet ANSI Z87.1 standard. Provides a full seal around the eyes to protect from splashes and airborne powder.[11]
Face Protection Face Shield (worn over goggles)Required when handling larger quantities (>1 L) or when there is a significant splash, spray, or exothermic reaction risk.[9][11][12]
Respiratory Barrier Respiratory Protection NIOSH-approved N95 RespiratorRequired if work cannot be conducted within a fume hood and there is a risk of inhaling dust. Use is subject to institutional EHS approval and fit-testing.[9][12]
Ancillary Foot Protection Closed-toe, closed-heel leather or chemical-resistant shoesProtects feet from spills and falling objects.[11]

Procedural Workflow: From Receipt to Disposal

Step 1: Pre-Handling & Area Preparation
  • Designate Area: All work must be conducted within a certified chemical fume hood.

  • Verify Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent wash bottles) and a dedicated chemical waste container inside the hood before introducing the compound.

  • Prepare for Spills: Ensure a chemical spill kit compatible with solid reagents is immediately accessible.

Step 2: Donning PPE - The Protective Sequence

The sequence of donning PPE is critical to ensure complete protection before handling begins.

Start Start Wash 1. Wash and Dry Hands Start->Wash Coat 2. Don Lab Coat (Fasten Completely) Wash->Coat Goggles 3. Don Goggles & Face Shield Coat->Goggles Gloves 4. Don Gloves (Pull over cuffs) Goggles->Gloves Ready Ready for Handling Gloves->Ready

Caption: Mandatory sequence for donning Personal Protective Equipment.

Step 3: Handling the Compound
  • Weighing: Perform all weighing operations on a balance inside the fume hood or in a ventilated balance enclosure to contain dust.

  • Transfers: Use a spatula to carefully transfer the solid. Avoid pouring the powder directly, as this can generate dust.

  • Dissolution: If making a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of stirred solvent, which can cause aerosolization.

Step 4: Post-Handling & Decontamination
  • Clean Surfaces: Decontaminate all surfaces within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

Step 5: Doffing PPE - The Decontamination Sequence

The removal sequence is designed to prevent transferring contaminants from the PPE to your skin or clothing.

Start Handling Complete Gloves 1. Remove Gloves (Contaminated) Start->Gloves Coat 2. Remove Lab Coat (Turn inside-out) Gloves->Coat Goggles 3. Remove Goggles & Face Shield Coat->Goggles Wash 4. Wash Hands Thoroughly Goggles->Wash End Procedure Finished Wash->End

Caption: Mandatory sequence for doffing PPE to prevent self-contamination.

Step 6: Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount.

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or an approved waste disposal contractor.[4][5][6] Do not pour any material down the drain.

Emergency Response Protocols

Immediate and correct first aid is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. If skin irritation occurs or persists, seek medical attention.[4][5]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell or if respiratory symptoms occur, call a POISON CENTER or doctor.[4][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[5]

Always have the Safety Data Sheet (SDS) for a related compound available for emergency responders.

References

  • Fisher Scientific, Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde. [URL: provided via search tool]
  • Sigma-Aldrich, Safety Data Sheet: P62003. [URL: provided via search tool]
  • University of California, San Francisco, Chemical Safety: Personal Protective Equipment. [URL: ehs.ucsf.edu]
  • Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [URL: www.provistaco.com]
  • Dartmouth College, Personal Protective Equipment in Chemistry | Environmental Health and Safety. [URL: ehs.dartmouth.edu]
  • Hazmat School, 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [URL: www.
  • ChemicalSafetyFacts.org, Personal Protective Equipment and Chemistry. [URL: www.chemicalsafetyfacts.org]
  • Fisher Scientific, Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid. [URL: provided via search tool]
  • PCI Synthesis, Product Page: ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxyl
  • ResearchGate, Advances in Synthesis and Application of Imidazopyridine Derivatives. (2025-08-06). [URL: www.
  • MDPI, Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Fisher Scientific, Safety Data Sheet: 2-Ethylpyridine. [URL: provided via search tool]
  • Google Patents, EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
  • Organic Chemistry Portal, Synthesis of imidazo[1,2-a]pyridines. [URL: www.organic-chemistry.org]
  • SynQuest Labs, Safety Data Sheet: Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxyl
  • E3S Web of Conferences, Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [URL: www.e3s-conferences.org]
  • Sigma-Aldrich, Product Page: Ethyl imidazo[1,2-a]pyridine-2-carboxyl
  • Apollo Scientific, Safety Data Sheet: Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate. (2023-07-05). [URL: www.apolloscientific.co.uk]
  • PMC - PubMed Central, Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.